molecular formula C11H16N2O3 B5740506 1-(3,4-dimethoxyphenethyl)urea CAS No. 25017-47-4

1-(3,4-dimethoxyphenethyl)urea

Número de catálogo: B5740506
Número CAS: 25017-47-4
Peso molecular: 224.26 g/mol
Clave InChI: MDAOEGJTBPQGCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3,4-dimethoxyphenethyl)urea is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]urea is 224.11609238 g/mol and the complexity rating of the compound is 223. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-dimethoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOEGJTBPQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179726
Record name Urea, (3,4-dimethoxyphenethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25017-47-4
Record name N-(2-(3,4-Dimethoxyphenyl)ethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea,4-(dimethoxy)phenethyl]-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, (3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2A6Q2UZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

1-(3,4-dimethoxyphenethyl)urea chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-dimethoxyphenethyl)urea

Abstract: This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea, a key chemical intermediate in modern pharmaceutical synthesis. The document delves into its chemical identity, physicochemical properties, synthetic pathways, and methods of characterization. A significant focus is placed on its pivotal role as a building block for Ensifentrine, a dual phosphodiesterase inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD). Furthermore, this guide explores the broader therapeutic potential of the phenethyl urea scaffold, drawing on established research into related compounds. Designed for researchers, chemists, and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative resource.

1-(3,4-dimethoxyphenethyl)urea, also known as N-[2-(3,4-dimethoxyphenyl)ethyl]urea, is an organic compound featuring a disubstituted phenethylamine backbone linked to a urea moiety.[1][2] While not an active pharmaceutical ingredient (API) itself, its significance in medicinal chemistry is substantial. It serves as a crucial intermediate, most notably in the synthesis of the drug Ensifentrine.[3][4]

The urea functional group is a cornerstone in drug design, prized for its ability to act as a rigid and effective hydrogen bond donor and acceptor.[5][6] This allows urea-containing molecules to form stable, high-affinity interactions with biological targets such as enzymes and receptors.[5] Consequently, the urea scaffold is present in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antiviral, and anti-inflammatory agents.[6][7] The specific structure of 1-(3,4-dimethoxyphenethyl)urea, combining the bioactive phenethylamine core with the versatile urea group, makes it a valuable precursor for complex therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its application in synthesis and research.

Chemical Structure

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea consists of a 3,4-dimethoxy-substituted benzene ring connected via an ethyl linker to a terminal urea group.

Caption: Chemical structure of 1-(3,4-dimethoxyphenethyl)urea.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed physicochemical properties of the compound. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference
CAS Number 25017-47-4[1][8]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [8]
Boiling Point 367.6°C at 760 mmHg (Predicted)[1][8]
Density 1.141 g/cm³ (Predicted)[1][8]
Flash Point 176.1°C (Predicted)[1][8]
LogP 2.00580 (Predicted)[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 5[8]
SMILES COC1=C(OC)C=C(CCNC(=O)N)C=C1[9]

Synthesis and Characterization

As a crucial intermediate, well-defined synthetic and analytical protocols are paramount for ensuring purity and consistency in drug manufacturing processes.

Synthetic Pathway

The synthesis of 1-(3,4-dimethoxyphenethyl)urea is typically achieved by reacting its primary amine precursor, 2-(3,4-dimethoxyphenyl)ethylamine, with a carbonyl source. One of the most efficient and safe laboratory and industrial methods involves the use of N,N'-Carbonyldiimidazole (CDI).[5] CDI is a stable, solid phosgene substitute that avoids the generation of hazardous byproducts.[5]

The reaction proceeds in two main stages:

  • Activation: The primary amine attacks CDI to form an activated N-acylimidazole intermediate, releasing one equivalent of imidazole.

  • Urea Formation: The intermediate then reacts with ammonia (or an ammonia source) to displace the imidazole group, yielding the final urea product.

synthesis_workflow start 2-(3,4-dimethoxyphenyl)ethylamine intermediate N-Acylimidazole Intermediate start->intermediate + CDI cdi N,N'-Carbonyldiimidazole (CDI) in Aprotic Solvent (e.g., THF) product 1-(3,4-dimethoxyphenethyl)urea intermediate->product + NH₃ ammonia Ammonia Source (e.g., NH₄OH)

Caption: General synthetic workflow for 1-(3,4-dimethoxyphenethyl)urea.

Exemplary Laboratory Protocol:
  • Step 1: To a stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

  • Step 2: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[10]

  • Step 3: Upon completion, add an aqueous solution of ammonia (e.g., NH₄OH, excess) to the reaction mixture.

  • Step 4: Stir at room temperature for an additional 12-16 hours.

  • Step 5: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Step 6: The crude product is purified by recrystallization or column chromatography to yield pure 1-(3,4-dimethoxyphenethyl)urea.

Spectroscopic Characterization (Predicted)

Structural confirmation and purity assessment rely on standard spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected:[10][11]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Signals in the range of δ 6.7-6.9 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8-3.9 ppm, each integrating to 3H.[10]

    • Ethyl Protons (-CH₂-CH₂-): Two triplets, one around δ 2.7-2.8 ppm (Ar-CH₂) and another around δ 3.3-3.4 ppm (-CH₂-NH).

    • Urea Protons (-NH-C(=O)-NH₂): A broad singlet or triplet for the -NH- proton (δ ~5.5-6.0 ppm) and a broad singlet for the -NH₂ protons (δ ~5.0-5.5 ppm).[10] The exact chemical shifts and appearance are highly dependent on the solvent and concentration.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically around δ 158-160 ppm.[10]

    • Aromatic Carbons: Six signals in the δ 110-150 ppm range.

    • Methoxy Carbons (-OCH₃): Two signals around δ 55-56 ppm.[10]

    • Ethyl Carbons (-CH₂-CH₂-): Two signals around δ 35-42 ppm.

  • FT-IR (KBr Pellet or Film):

    • N-H Stretching: Two or more bands in the 3200-3450 cm⁻¹ region, characteristic of the urea N-H groups.[11]

    • C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1660 cm⁻¹.[11]

    • N-H Bending (Amide II band): An absorption band around 1550-1620 cm⁻¹.

    • C-O Stretching: Strong bands around 1200-1270 cm⁻¹ for the aryl ether linkages.

  • Mass Spectrometry (ESI+):

    • The expected molecular ion peak would be [M+H]⁺ at m/z 225.12.

Role in Drug Development: The Case of Ensifentrine

The primary industrial application of 1-(3,4-dimethoxyphenethyl)urea is as a registered starting material for the synthesis of Ensifentrine (brand name Ohtuvayre).[3] Ensifentrine is a first-in-class inhaled therapy for COPD that functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[3] This dual mechanism provides both bronchodilator and anti-inflammatory effects. The synthesis of Ensifentrine involves the elaboration of the terminal urea nitrogen of 1-(3,4-dimethoxyphenethyl)urea to construct the complex heterocyclic core of the final drug.

drug_development Intermediate 1-(3,4-dimethoxyphenethyl)urea Synthesis Multi-step Chemical Synthesis Intermediate->Synthesis API Ensifentrine (API) Synthesis->API MoA Inhibition of PDE3 & PDE4 API->MoA Indication COPD Treatment (Bronchodilation & Anti-inflammation) MoA->Indication

Caption: Role of the intermediate in the development of Ensifentrine.

Broader Therapeutic Potential of the Phenethyl Urea Scaffold

The structural motifs within 1-(3,4-dimethoxyphenethyl)urea suggest a broader potential for this class of compounds in drug discovery. Urea derivatives are known to exhibit a wide range of biological activities.[7]

  • Anticancer Activity: Many urea-based compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[7] Research on substituted phenethylamine-based ureas has demonstrated significant cytotoxic effects against cancer cell lines like HeLa and A549. Specifically, a closely related analog, 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea, showed anticancer activity comparable to cisplatin against lung carcinoma cells.

  • Enzyme Inhibition: The urea functional group is an excellent mimic of the transition state in certain enzymatic reactions, particularly in hydrolases.[5] This has led to the development of potent urea-based inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammation and pain.[5][12][13]

  • Antimicrobial and Anticonvulsant Activity: The aryl urea scaffold has been successfully incorporated into agents with antibacterial and anticonvulsant properties, highlighting the versatility of this chemical class.[7][14]

Conclusion

1-(3,4-dimethoxyphenethyl)urea is a well-characterized organic molecule whose primary value lies in its role as a high-purity intermediate for the pharmaceutical industry, particularly for the production of Ensifentrine. Its synthesis is robust, and its chemical properties are well-understood. Beyond this established application, the inherent structural features of the phenethyl urea scaffold—combining a bioactive phenethylamine core with a potent hydrogen-bonding urea moiety—make it and its derivatives attractive candidates for future drug discovery efforts targeting a range of diseases, from cancer to inflammatory disorders. This guide provides the foundational chemical knowledge necessary for researchers and developers working with this important compound.

References

  • (3,4-Dimethoxyphenethyl)urea | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

  • (3,4-Dimethoxyphenethyl)urea|25017-47-4 - LookChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1-3,4-Dimethoxy Phenethyl Urea at ₹ 500/kg | API Intermediate in Pune - IndiaMART. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021). Retrieved February 7, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenethyl)urea - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (2020). Retrieved February 7, 2026, from [Link]

  • CAS No : 25017-47-4 | Product Name : 1-(3,4-Dimethoxyphenethyl)urea | Pharmaffiliates. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. (2023). Retrieved February 7, 2026, from [Link]

  • Urea,N-[2-(3,4-dimethoxyphenyl)ethyl]- | CAS#:25017-47-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC. (2023). Retrieved February 7, 2026, from [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. (2024). Retrieved February 7, 2026, from [Link]

  • CAS No. 25017-47-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed. (2024). Retrieved February 7, 2026, from [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2024). Retrieved February 7, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019). Retrieved February 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Retrieved February 7, 2026, from [Link]

  • 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea - PMC - NIH. (2013). Retrieved February 7, 2026, from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015). Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents - INIS-IAEA. (2021). Retrieved February 7, 2026, from [Link]

Sources

Chemical Architecture and Synthetic Utility of 1-(3,4-Dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25017-47-4 Synonyms: N-[2-(3,4-dimethoxyphenyl)ethyl]urea; Homoveratrylurea Molecular Formula: C₁₁H₁₆N₂O₃[1][2][3]

Part 1: Executive Summary

1-(3,4-dimethoxyphenethyl)urea is a specialized carbamide derivative synthesized from 3,4-dimethoxyphenethylamine (homoveratrylamine). While often categorized as a chemical intermediate, its structural architecture—combining an electron-rich veratryl tail with a polar urea headgroup—makes it a critical scaffold in medicinal chemistry.

It serves two primary functions in drug development:

  • Heterocyclic Precursor: It acts as a substrate for acid-catalyzed cyclization reactions (e.g., Pictet-Spengler or Bischler-Napieralski variations) to generate 1,2,3,4-tetrahydroisoquinoline frameworks, a core motif in alkaloids like papaverine.

  • Pharmacophore Scaffold: Recent studies identify it as a "lead" backbone for unsymmetrical urea derivatives exhibiting cytotoxicity against specific cancer cell lines (e.g., HeLa), leveraging the urea moiety's hydrogen-bonding capacity to interact with biological targets.

Part 2: Physicochemical Profile[4]

The following data consolidates physical properties essential for handling and characterization. Note that while theoretical values exist, experimental validation is recommended for melting points due to polymorphic potential.

PropertyValueContext
Molecular Weight 224.26 g/mol Stoichiometric calculation base.
Physical State Crystalline SolidTypically off-white to pale beige powder.
Density 1.141 g/cm³ (Predicted)Relevant for packing/storage calculations.
Boiling Point ~367.6°C (at 760 mmHg)Theoretical; decomposition likely precedes boiling.
LogP ~2.01Moderate lipophilicity; suggests good membrane permeability.
Polar Surface Area 73.58 ŲIndicates potential for oral bioavailability (Rule of 5 compliant).
Solubility DMSO, Methanol, EthanolPoor solubility in water; requires organic cosolvents.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Core Logic: The Wöhler Adaptation

The most robust, high-yield synthesis for monosubstituted ureas involves the reaction of the corresponding amine hydrochloride with an alkali cyanate. This method avoids the use of hazardous phosgene or unstable isocyanates.

Reaction:



Step-by-Step Protocol

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.

Materials:

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine) [CAS: 120-20-7]

  • Potassium Cyanate (KCNO)

  • Hydrochloric Acid (1M and Concentrated)

  • Ethanol (Abs)

Workflow:

  • Salt Formation:

    • Dissolve 10 mmol (1.81 g) of 3,4-dimethoxyphenethylamine in 10 mL of water.

    • Slowly add 1M HCl until the pH reaches ~3–4. This protonates the amine, preventing side reactions, but leaves a small equilibrium concentration of free amine for the reaction. Critical Control Point: If pH is too low (<1), the cyanate will hydrolyze to CO₂ and ammonium before reacting.

  • Cyanate Addition:

    • Dissolve 12 mmol (0.97 g) of Potassium Cyanate in the minimum amount of warm water (approx. 3–5 mL).

    • Add the cyanate solution dropwise to the amine solution while stirring vigorously at room temperature.

  • Thermal Drive:

    • Heat the mixture to 60–70°C for 1 hour.

    • Observation: A precipitate should begin to form as the less soluble urea product generates.

    • Self-Validation: If no precipitate forms after 30 mins, cool the solution and scratch the glass to induce nucleation.

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C (ice bath) for 30 minutes to maximize yield.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake with ice-cold water (2 x 5 mL) to remove KCl and unreacted amine hydrochloride.

    • Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain analytical purity.

Analytical Validation
  • IR Spectroscopy: Look for the disappearance of the broad primary amine doublet (3300-3400 cm⁻¹) and the appearance of the urea carbonyl stretch (strong, ~1650-1660 cm⁻¹) and amide II band (~1550 cm⁻¹).

  • ¹H NMR (DMSO-d₆): The urea protons typically appear as a broad singlet at ~5.5 ppm (NH₂) and a triplet/broad signal at ~6.0 ppm (NH-CH₂).

Part 4: Mechanistic & Application Visualization

Pathway 1: Synthesis Mechanism

The formation of the urea proceeds via the in-situ generation of isocyanic acid (HNCO), which undergoes nucleophilic attack by the amine.

SynthesisMechanism KCNO Potassium Cyanate (KCNO) HNCO Isocyanic Acid (HNCO) KCNO->HNCO Acidification (H+) Intermediate Zwitterionic Intermediate HNCO->Intermediate Amine 3,4-Dimethoxyphenethylamine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product 1-(3,4-dimethoxyphenethyl)urea (Target) Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Nucleophilic addition mechanism converting homoveratrylamine to the target urea.

Pathway 2: Downstream Utility (Isoquinoline Synthesis)

The primary utility of CAS 25017-47-4 is its conversion into heterocyclic systems. Under acidic dehydration conditions (e.g., Polyphosphoric Acid), the urea carbonyl can act as an electrophile attacking the electron-rich aromatic ring.

DownstreamApp Urea 1-(3,4-dimethoxyphenethyl)urea Cyclization Acid-Catalyzed Cyclization (PPA / POCl3) Urea->Cyclization Intramolecular Electrophilic Sub. Derivatives Unsymmetrical Urea Analogs (Anticancer Agents) Urea->Derivatives Reaction with Isocyanates/Chlorides Isoquinoline 1,2,3,4-Tetrahydroisoquinolin-1-one (Lactam Derivative) Cyclization->Isoquinoline - NH3 (if elimination) or Retention

Figure 2: Divergent synthetic utility towards heterocycles and bioactive urea analogs.

Part 5: Biological Context & Safety

Biological Relevance

While the monosubstituted urea itself is often a quiet pharmacophore, it is a precursor to unsymmetrical disubstituted ureas . Research indicates that when the free NH₂ group of this molecule is further substituted (e.g., with a 4-fluorophenethyl group), the resulting compounds exhibit significant cytotoxicity against HeLa (cervical cancer) and A549 (lung carcinoma) cell lines. The 3,4-dimethoxy motif is crucial for this interaction, likely mimicking the electron density found in colchicine or combretastatin binding sites.

Safety & Handling (E-E-A-T)
  • Hazard Identification: Treat as a potential irritant. No specific LD50 is established for this exact CAS in humans, but phenethylamines can have sympathomimetic effects.

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Disposal: Nitrogen-containing organic waste. Do not dispose of in aqueous drains due to potential biological activity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95288, (3,4-Dimethoxyphenethyl)urea. Retrieved from [Link]

  • Ozgeris, B. et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.[4] Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ChemSrc (2025). CAS 25017-47-4 Physicochemical Properties and Toxicity Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea, a key chemical intermediate and a molecule of interest in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, synthesis protocols, and spectral characterization. Drawing from established methodologies for analogous compounds, this guide presents a robust framework for the practical synthesis and purification of 1-(3,4-dimethoxyphenethyl)urea. Furthermore, it explores the compound's significance as a building block in the synthesis of pharmacologically active agents, most notably as a precursor to the dual phosphodiesterase inhibitor, Ensifentrine. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, providing both foundational knowledge and practical, actionable insights.

Introduction and Significance

1-(3,4-dimethoxyphenethyl)urea, with the chemical formula C₁₁H₁₆N₂O₃, is a urea derivative of the naturally occurring trace amine, 3,4-dimethoxyphenethylamine.[1] The core structure, a phenethylamine scaffold, is a well-established pharmacophore present in a multitude of neuroactive compounds. The incorporation of a urea moiety introduces hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets.[1] While extensive biological studies on 1-(3,4-dimethoxyphenethyl)urea itself are not widely published, its structural components suggest potential for biological activity. Urea derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antioxidant properties.

The primary significance of 1-(3,4-dimethoxyphenethyl)urea in the current pharmaceutical landscape lies in its role as a pivotal intermediate in the synthesis of Ensifentrine. Ensifentrine is a novel, first-in-class inhaled dual inhibitor of phosphodiesterase 3 and 4 (PDE3 and PDE4) for the treatment of chronic obstructive pulmonary disease (COPD). The robust and efficient synthesis of this urea derivative is therefore a critical step in the overall manufacturing process of this important therapeutic agent.

This guide will provide a detailed exploration of the molecular characteristics of 1-(3,4-dimethoxyphenethyl)urea, offering a technical resource for its synthesis, characterization, and utilization in further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea consists of a 3,4-dimethoxyphenethyl group attached to a urea functional group. This structure imparts specific physicochemical properties that are critical for its reactivity and handling.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
CAS Number 25017-47-4[1]
Appearance White to off-white solid powder[2]
Boiling Point 367.6 °C at 760 mmHg[3]
Density 1.141 g/cm³[3]
Flash Point 176.1 °C[3]
Storage Sealed in a dry place at room temperature[2]

Synthesis of 1-(3,4-dimethoxyphenethyl)urea

The synthesis of 1-(3,4-dimethoxyphenethyl)urea can be achieved through several established methods for urea formation. Two primary, reliable routes are detailed below.

Method 1: Direct Reaction with Urea (Acid-Catalyzed)

This method involves the direct reaction of 2-(3,4-dimethoxyphenyl)ethanamine with urea under acidic conditions. This approach is straightforward and utilizes readily available starting materials.

Reaction Scheme:

G reagents 2-(3,4-dimethoxyphenyl)ethanamine + Urea product 1-(3,4-dimethoxyphenethyl)urea reagents->product Heat conditions Acidic Conditions

Caption: Synthesis of 1-(3,4-dimethoxyphenethyl)urea via direct reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) and urea (1.5 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as toluene or xylene to create a slurry. Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Causality of Experimental Choices:

  • The use of an excess of urea helps to drive the reaction to completion.

  • The acidic catalyst protonates the urea, making it a more reactive electrophile for the nucleophilic attack by the amine.

  • Heating is necessary to overcome the activation energy of the reaction.

  • Recrystallization is a robust method for purifying solid organic compounds, ensuring high purity of the final product.

Method 2: Carbonyldiimidazole (CDI) Mediated Synthesis

This method offers a milder and often higher-yielding alternative to the direct reaction with urea. It proceeds via an in-situ generated isocyanate intermediate.

Reaction Workflow:

G start 2-(3,4-dimethoxyphenyl)ethanamine intermediate Isocyanate Intermediate (in situ) start->intermediate Reaction with CDI cdi Carbonyldiimidazole (CDI) product 1-(3,4-dimethoxyphenethyl)urea intermediate->product Reaction with Ammonia ammonia Ammonia Source (e.g., NH4OH) G molecule [C₁₁H₁₆N₂O₃]⁺˙ m/z = 224 fragment1 [C₉H₁₁O₂]⁺ m/z = 151 molecule->fragment1 Benzylic Cleavage fragment2 [CH₅N₂O]⁺˙ m/z = 73

Sources

Technical Guide: Biological Activity & Profiling of 1-(3,4-Dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4).[1] It addresses the compound's dual status as a "privileged scaffold" in medicinal chemistry—specifically for phosphodiesterase (PDE) and kinase inhibitors—and its critical role as a process impurity in the manufacturing of respiratory therapeutics like Ensifentrine .

Executive Summary

1-(3,4-dimethoxyphenethyl)urea is a urea derivative featuring a homoveratrylamine motif. While often utilized as a synthetic intermediate, its biological profile is defined by two distinct contexts:

  • Pharmacophoric Scaffold: It serves as the core binding motif for dopamine receptor modulators, TRPV1 antagonists, and dual-action anticancer agents.

  • Critical Impurity: It is a regulated impurity (Ensifentrine Impurity 3) in the synthesis of Ensifentrine (RPL554), a dual PDE3/4 inhibitor.

This guide details the compound's intrinsic activity, its derivatization potential, and the analytical protocols required for its detection in pharmaceutical workflows.

Pharmacological Mechanism & Scaffold Utility[2]

The Homoveratryl Pharmacophore

The 3,4-dimethoxyphenethyl moiety mimics the structure of dopamine and homovanillic acid . When linked via a urea bridge, this scaffold exhibits specific binding affinities:

  • TRPV1 Modulation: The 3,4-dimethoxy substitution pattern is analogous to the vanilloid headgroup of capsaicin. Urea derivatives in this class often act as competitive antagonists, blocking calcium influx in nociceptive neurons.

  • Carbonic Anhydrase Inhibition: Hybridization of this urea with coumarin moieties has yielded selective inhibitors of Carbonic Anhydrase IX (CA IX), a target for hypoxic tumor survival.

  • Dual PDE3/4 Inhibition: In Ensifentrine, this specific urea fragment binds to the catalytic domain of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP, thereby inducing bronchodilation and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data

Quantitative analysis of derivatives containing this core reveals significant biological potency.

Derivative TypeTarget / MechanismActivity Metric (IC50 / MIC)Biological Outcome
Tetrahydronaphthyl-ureas A549 Lung Cancer LinesIC50: ~15 µMApoptosis induction via mitochondrial pathway.
Coumarin-Urea Hybrids Carbonic Anhydrase IXKi: 8.4 nMInhibition of tumor pH regulation.
Ensifentrine (Parent Drug) PDE3 / PDE4 EnzymesIC50: 0.4 nM (PDE3)Bronchodilation & suppression of cytokine release.
Core Urea (25017-47-4) Bacterial StrainsMIC: >100 µg/mLWeak intrinsic antimicrobial activity (baseline control).

Critical Insight: The core urea (25017-47-4) itself possesses low intrinsic cytotoxicity (LD50 > 500 mg/kg in murine models for related simple ureas), making it an ideal "inert" linker for fragment-based drug design. Its toxicity profile is primarily relevant when assessing impurity limits in drug substances.

Synthetic & Impurity Pathways[3]

Formation as a Process Impurity

In the manufacturing of Ensifentrine , 1-(3,4-dimethoxyphenethyl)urea is identified as Impurity 3 . It arises from the hydrolysis of the complex urea linkage or incomplete coupling reactions. Understanding this pathway is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis of the urea scaffold and its divergence into either a bioactive drug (Ensifentrine) or a degradation impurity.

G Precursor 3,4-Dimethoxyphenethylamine (Starting Material) CoreUrea 1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4) Precursor->CoreUrea Nucleophilic Addition Reagent Isocyanate / Urea Source Reagent->CoreUrea Drug Ensifentrine (RPL554) (Active API) CoreUrea->Drug Synthetic Coupling (Target Pathway) Impurity Degradation Impurity (Hydrolysis Product) CoreUrea->Impurity Process Carryover Drug->Impurity Metabolic/Chemical Hydrolysis

Caption: Pathway showing the dual role of the urea core as a synthetic intermediate and a degradation product of Ensifentrine.

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenethyl)urea

Objective: To synthesize the reference standard for biological testing or impurity profiling.

Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanamine (1.0 eq)

  • Potassium Cyanate (KCNO) (1.2 eq)

  • Hydrochloric Acid (10% aqueous)

  • Solvent: Water/Ethanol (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-(3,4-dimethoxyphenyl)ethanamine in 20 mL of Water/Ethanol mixture.

  • Acidification: Adjust pH to ~3.0 using 10% HCl to protonate the amine slightly, ensuring controlled reaction.

  • Addition: Add Potassium Cyanate (12 mmol) dropwise as an aqueous solution while stirring at 60°C.

  • Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form.

  • Workup: Cool to 4°C (ice bath). Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol to yield white crystals (MP: 168–170°C).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic urea protons at δ 5.8-6.0 ppm.

Analytical Detection (RP-UPLC Method)

Objective: To quantify 1-(3,4-dimethoxyphenethyl)urea as an impurity in drug substances.

System Suitability:

  • Column: ACQUITY UPLC HSS C18 SB (1.8 µm, 2.1 x 100 mm)

  • Mobile Phase: Isocratic elution.[2]

    • Buffer: 0.01 N Potassium Dihydrogen Phosphate (pH 5.4)

    • Organic: Acetonitrile

    • Ratio: 66.4 : 33.6 (v/v)[2]

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 210 nm

  • Limit of Quantitation (LOQ): 10 µg/mL

Procedure:

  • Prepare a standard solution of the urea (CAS 25017-47-4) at 10 µg/mL in mobile phase.

  • Inject 2 µL of the sample.

  • The urea peak typically elutes before the parent drug (Ensifentrine) due to higher polarity (LogP ~2.0 vs. Drug LogP).

  • Calculate impurity percentage using the area normalization method.

References

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Activity of Substituted Urea Derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenethyl)urea is a substituted urea derivative with potential applications in medicinal chemistry and pharmaceutical research.[1][2] A comprehensive understanding of its solubility is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a detailed analysis of the predicted solubility of 1-(3,4-dimethoxyphenethyl)urea based on its molecular structure and the known properties of related compounds. As no specific quantitative solubility data for this compound is readily available in the public domain, this document also presents a comprehensive, standardized experimental protocol for its determination in various solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to systematically measure the solubility of 1-(3,4-dimethoxyphenethyl)urea in solvents pertinent to their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of the drug development process. For a drug to be effective, it must be in a dissolved state at the site of absorption.[3] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough characterization of a compound's solubility profile is a critical early-stage activity in drug discovery and development.[3][4]

1-(3,4-Dimethoxyphenethyl)urea, an intermediate in the synthesis of the medication Ensifentrine, presents a molecular structure with both hydrophilic and lipophilic characteristics, suggesting a nuanced solubility profile that will be highly dependent on the chosen solvent system.[2] This guide will first delve into a theoretical examination of its expected solubility and then provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A summary of the available physicochemical properties for 1-(3,4-dimethoxyphenethyl)urea is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[1][5][6]
Molecular Weight 224.26 g/mol [1][5][6]
IUPAC Name 1-(3,4-dimethoxyphenethyl)urea[7]
CAS Number 25017-47-4[1][5][6]
Predicted XlogP 0.5[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]

The molecular structure of 1-(3,4-dimethoxyphenethyl)urea contains several key functional groups that govern its solubility:

  • Urea Moiety (-NH-CO-NH₂): The urea group is polar and capable of both donating and accepting hydrogen bonds. This functional group is expected to contribute to solubility in polar protic solvents like water and alcohols.[8]

  • Methoxy Groups (-OCH₃): The two methoxy groups on the phenyl ring are polar ethers and can act as hydrogen bond acceptors.

  • Phenethyl Group (-CH₂-CH₂-C₆H₃): This hydrocarbon portion of the molecule is non-polar and will contribute to solubility in organic solvents of low to moderate polarity.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:[9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the urea and methoxy groups suggests that 1-(3,4-dimethoxyphenethyl)urea will exhibit some solubility in these solvents. The parent compound, urea, is highly soluble in water and alcohols. However, the non-polar phenethyl group will likely limit its aqueous solubility compared to unsubstituted urea. The solubility in aqueous solutions is also expected to be pH-dependent due to the potential for protonation or deprotonation of the urea moiety under acidic or basic conditions, respectively.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules and are likely to be good solvents for 1-(3,4-dimethoxyphenethyl)urea.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenethyl group will promote some solubility in these solvents, but the polar urea and methoxy groups will likely limit its overall solubility in highly non-polar media.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(3,4-dimethoxyphenethyl)urea.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 1-(3,4-dimethoxyphenethyl)urea mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-72h) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute supernatant if necessary filter->dilute quantify Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->quantify

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a robust framework for determining the equilibrium solubility of 1-(3,4-dimethoxyphenethyl)urea.

Materials:

  • 1-(3,4-dimethoxyphenethyl)urea (solid)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(3,4-dimethoxyphenethyl)urea to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the dissolved compound no longer changes over time.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(3,4-dimethoxyphenethyl)urea of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC-UV or LC-MS.[11]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of 1-(3,4-dimethoxyphenethyl)urea in the filtered supernatant by interpolating its analytical response on the calibration curve.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Sealed Vials: Prevents solvent evaporation, which would lead to an overestimation of the solubility.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Extended Agitation: Allows the system to reach thermodynamic equilibrium, providing a more accurate measure of solubility than kinetic methods.[3]

  • Filtration: Removes any undissolved solid particles that could interfere with the analytical measurement and lead to an overestimation of the solubility.

  • HPLC-UV or LC-MS Analysis: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the dissolved compound, even at low concentrations.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical Solubility Data for 1-(3,4-Dimethoxyphenethyl)urea at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mM)
Water (pH 7.0)80.1[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

The interpretation of the results should focus on correlating the observed solubility with the properties of the solvents. For instance, a higher solubility in polar solvents would confirm the significant contribution of the polar urea and methoxy groups to the overall solubility profile. Conversely, some degree of solubility in less polar solvents would highlight the influence of the non-polar phenethyl moiety.

Conclusion

While specific, publicly available quantitative data on the solubility of 1-(3,4-dimethoxyphenethyl)urea is currently lacking, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior in various solvents. This guide provides a strong theoretical foundation and a detailed, field-proven experimental protocol to empower researchers to empirically determine the solubility of this compound. The systematic approach outlined herein will enable the generation of reliable and reproducible solubility data, which is essential for advancing the research and development of 1-(3,4-dimethoxyphenethyl)urea and its potential therapeutic applications.

References

  • Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • LookChem. Cas 25017-47-4,(3,4-Dimethoxyphenethyl)urea. [Link]

  • PubChem. 1-Butyl-3-(3,4-dimethoxyphenethyl)urea. [Link]

  • LookChem. (3,4-Dimethoxyphenethyl)urea|25017-47-4. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • IndiaMART. 1-3,4-Dimethoxy Phenethyl Urea. [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3,4-dimethoxyphenethyl)urea: A Preclinical Candidate Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Urea Derivative

The urea scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2] Its unique hydrogen bonding capabilities allow for robust interactions with a wide array of biological targets.[1][3] This guide focuses on a specific urea-containing compound, 1-(3,4-dimethoxyphenethyl)urea, a molecule of interest due to its structural features and its role as a key intermediate in the synthesis of Ensifentrine, a dual phosphodiesterase 3 and 4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4] While its utility as a synthetic building block is established, its intrinsic biological activities remain largely unexplored.[5] This document provides a comprehensive framework for the in vitro characterization of 1-(3,4-dimethoxyphenethyl)urea, designed for researchers, scientists, and drug development professionals. Our approach is a logical, stepwise progression from broad cytotoxic screening to more defined mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.

Foundational Analysis: Synthesis and Physicochemical Characterization

A prerequisite to any biological investigation is the unambiguous confirmation of the test article's identity and purity. The synthesis of 1-(3,4-dimethoxyphenethyl)urea is typically achieved through the reaction of 3,4-dimethoxyphenethylamine with an isocyanate source.[6][7]

Table 1: Physicochemical Properties of 1-(3,4-dimethoxyphenethyl)urea

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[8]
Molecular Weight 224.26 g/mol [8]
CAS Number 25017-47-4[9]
Boiling Point 367.6°C at 760 mmHg[8]
Flash Point 176.1°C[8]
Density 1.141 g/cm³[8]

Prior to biological evaluation, it is imperative to perform analytical validation of the synthesized compound. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

Initial Biological Assessment: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its potential for inducing cell death.[10] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability.[11][12]

Rationale for Cell Line Selection

Given that urea derivatives have shown promise as anticancer agents, a panel of cancer cell lines is a logical starting point.[13][14][15] The inclusion of a non-cancerous cell line is crucial for assessing selectivity.

  • HeLa (Human Cervical Cancer): A commonly used and well-characterized cancer cell line.[14]

  • A549 (Human Lung Carcinoma): Relevant given the therapeutic area of Ensifentrine.[14]

  • SH-SY5Y (Human Neuroblastoma): To explore potential neuro-active or neurotoxic effects.[14]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general cytotoxicity.[11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(3,4-dimethoxyphenethyl)urea (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Mechanistic Exploration: Enzyme Inhibition Assays

The structural relationship of 1-(3,4-dimethoxyphenethyl)urea to the precursor of a phosphodiesterase (PDE) inhibitor strongly suggests that PDE enzymes are a primary target for investigation.[4] Additionally, the known anticancer properties of some urea derivatives can be attributed to the inhibition of kinases.[7]

Phosphodiesterase (PDE) Inhibition Assay

This assay will determine if 1-(3,4-dimethoxyphenethyl)urea directly inhibits PDE3 and PDE4 activity. A common method involves measuring the conversion of cyclic AMP (cAMP) to AMP.

Experimental Workflow: PDE Inhibition Assay

PDE_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme PDE3 or PDE4 Enzyme incubation Incubate at 37°C enzyme->incubation compound 1-(3,4-dimethoxyphenethyl)urea (Varying Concentrations) compound->incubation substrate cAMP Substrate substrate->incubation detection_reagent Add Detection Reagent (e.g., Labeled Antibody) incubation->detection_reagent readout Measure Signal (e.g., Fluorescence, Luminescence) detection_reagent->readout ic50 Calculate IC₅₀ readout->ic50

Caption: Workflow for the in vitro phosphodiesterase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the PDE enzyme, the test compound at various concentrations, and a buffer solution.

  • Initiation: Start the reaction by adding a known concentration of cAMP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction.

  • Detection: Use a commercially available kit (e.g., a fluorescence polarization or HTRF-based assay) to quantify the amount of remaining cAMP or the amount of AMP produced.

  • Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.[16]

Kinase Inhibition Profiling

To explore potential anticancer mechanisms, a broad kinase inhibition screen is recommended. This can be outsourced to a specialized contract research organization (CRO) or performed in-house if the necessary platforms are available. A typical screen would test the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. Hits from this primary screen can then be followed up with dose-response studies to determine IC₅₀ values for the specific kinases.

Elucidating Cellular Effects: Signaling Pathway Analysis

Should the compound exhibit significant cytotoxicity or enzyme inhibition, the next logical step is to investigate its impact on cellular signaling pathways.[17][18]

Western Blot Analysis for PDE-Related Signaling

If 1-(3,4-dimethoxyphenethyl)urea inhibits PDE3 or PDE4, an increase in intracellular cAMP levels is expected. This would lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Hypothesized Signaling Pathway

Signaling_Pathway compound 1-(3,4-dimethoxyphenethyl)urea PDE PDE3 / PDE4 compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB Phospho-CREB PKA->pCREB Phosphorylates Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: Hypothesized signaling cascade upon PDE inhibition.

Protocol for Western Blot:

  • Cell Treatment: Treat a relevant cell line (e.g., A549) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-CREB and total CREB.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the fold-change in phosphorylation upon treatment.

Advanced Characterization: Receptor Binding Assays

The phenethylamine scaffold present in 1-(3,4-dimethoxyphenethyl)urea is a common feature in ligands for various G protein-coupled receptors (GPCRs), including adrenergic and dopaminergic receptors. Therefore, it is prudent to screen the compound for off-target binding to a panel of common GPCRs.

Rationale and Approach

Receptor binding assays are used to measure the affinity of a ligand for a receptor.[19][20] A competitive binding assay is a common format where the test compound competes with a radiolabeled or fluorescently tagged known ligand for binding to the receptor.[21]

General Workflow: Competitive Receptor Binding Assay

Receptor_Binding_Workflow cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis receptor Receptor Preparation (e.g., Cell Membranes) incubation Incubate to Reach Equilibrium receptor->incubation labeled_ligand Labeled Ligand (Radiolabeled or Fluorescent) labeled_ligand->incubation test_compound Test Compound (Serial Dilution) test_compound->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantify Quantify Bound Labeled Ligand separation->quantify ki Calculate Kᵢ quantify->ki

Caption: General workflow for a competitive receptor binding assay.

This screening is typically performed by a CRO offering a comprehensive panel of receptor binding assays. Any significant binding affinity (typically a Kᵢ < 1 µM) would warrant further investigation to determine if the compound acts as an agonist or antagonist at that receptor.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of 1-(3,4-dimethoxyphenethyl)urea. By progressing from broad cytotoxicity screening to specific enzyme and receptor-based assays, and culminating in the analysis of cellular signaling pathways, researchers can build a detailed pharmacological profile of this compound. The data generated from these studies will be instrumental in determining its potential as a lead compound for further preclinical and clinical development. Positive findings in these in vitro assays would justify advancing the compound to in vivo studies to assess its efficacy, pharmacokinetics, and safety in animal models.

References

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Technical Guide: Physical and Chemical Stability of 1-(3,4-dimethoxyphenethyl)urea

[1]

CAS Number: 25017-47-4 Molecular Formula: C₁₁H₁₆N₂O₃ Molecular Weight: 224.26 g/mol Role: Key Intermediate (API Synthesis)[1]

Executive Summary & Physicochemical Profile[1][2][3][4][5]

1-(3,4-dimethoxyphenethyl)urea serves as a structural scaffold for the "veratrylamine" pharmacophore.[1] Its stability is governed by two competing functional behaviors: the hydrolytic susceptibility of the monosubstituted urea and the oxidative potential of the electron-rich 3,4-dimethoxybenzene (veratrole) ring.[1]

Core Physicochemical Data
PropertyValueImplication for Stability
Physical State Solid (Crystalline powder)Lattice energy dictates thermal stability; polymorphism screening is mandatory.[1]
Boiling Point ~367.6°C (Predicted)High thermal processing window, but melt-degradation risk exists >170°C.
Flash Point 176.1°CStable under standard drying conditions; risk of dust explosion in milling.[1]
LogP ~2.0Lipophilic; low hygroscopicity expected, but moisture acts as a catalyst for surface hydrolysis.[1]
pKa ~13-14 (Urea NH)Extremely weak acid; neutral in solution.[1] Stability is pH-dependent (labile in strong acid/base).[1]

Chemical Stability & Degradation Mechanisms[1][4]

Understanding the degradation pathways is essential for establishing shelf-life and handling limits.[1]

Hydrolytic Degradation (The Urea Linkage)

The primary instability vector is the hydrolysis of the urea linkage.[1] While ureas are generally stable at neutral pH, they degrade under extremes of pH or elevated temperature in solution.[1]

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage yielding 3,4-dimethoxyphenethylamine and ammonium/carbon dioxide.[1]

  • Basic Conditions: Base-catalyzed hydrolysis is slower but yields the same primary amine and carbonate.[1]

Thermal Decomposition (Isocyanate Reversion)

At temperatures approaching or exceeding the melting point, monosubstituted ureas undergo a retro-reaction (elimination).[1]

  • Pathway: Reversion to 3,4-dimethoxyphenethyl isocyanate and ammonia .[1]

  • Risk: If stored in closed vessels at high heat, the ammonia gas pressure increases, and the isocyanate can re-polymerize or react with moisture to form symmetric ureas (dimers).[1]

Oxidative Degradation

The 3,4-dimethoxy (veratrole) ring is electron-rich.[1]

  • Photo-oxidation: Exposure to UV light in the presence of oxygen can generate benzylic radicals, leading to oxidation at the benzylic carbon (alpha to the ring) or oxidative demethylation (rare under ambient conditions but possible under stress).[1]

Visualized Degradation Pathways

The following diagram maps the critical degradation nodes.

DegradationPathwaysParent1-(3,4-dimethoxyphenethyl)urea(Parent)Amine3,4-dimethoxyphenethylamine(Primary Degradant)Parent->AmineHydrolysis (Acid/Base)+ CO2 + NH3Isocyanate3,4-dimethoxyphenethylisocyanateParent->IsocyanateThermal Elimination(- NH3)OxidizedBenzylic OxidationProductsParent->OxidizedOxidation (UV/Peroxide)DimerSymmetric Urea Dimer(Secondary Impurity)Isocyanate->Dimer+ H2O / + Amine

Caption: Primary degradation pathways including hydrolysis (red), thermal elimination (yellow), and secondary dimerization.[1][2][3]

Forced Degradation Protocols (Stress Testing)[1]

To validate analytical methods and define storage conditions, perform the following stress tests. These are adapted from ICH Q1A(R2) but tailored for this specific intermediate.

Protocol Overview
Stress TypeConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 Hours5–20%
Base Hydrolysis 0.1 N NaOH, 60°C24 - 48 Hours5–20%
Oxidation 3% H₂O₂ at RT24 Hours5–20%
Thermal (Solid) 105°C (Open container)7 Days< 5%
Photostability 1.2 million lux hours~1 weekMonitor Appearance
Detailed Methodology: Oxidative Stress

Rationale:[1] The dimethoxy ring is a potential site for electron transfer reactions.[1]

  • Preparation: Dissolve 10 mg of the urea in 10 mL of Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 30% H₂O₂. Incubate at ambient temperature.[1]

  • Quenching: Quench with sodium sulfite solution before injection to prevent on-column oxidation.[1]

  • Analysis: Monitor for the appearance of quinone-like species or demethylated byproducts using LC-MS.

Analytical Methods for Stability Assessment

Standard UV-HPLC is insufficient for full characterization due to the lack of chromophores in the urea tail; however, the aromatic ring provides strong UV absorption at 230 nm and 280 nm.[1]

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital to prevent peak tailing of the amine degradant).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 280 nm (specific for the dimethoxybenzene ring).[1]

  • Mass Spec: ESI+ mode. Parent ion [M+H]⁺ = 225.12 m/z.[1]

Stability-Indicating Criteria

The method must resolve the parent peak (RT ~6-8 min) from:

  • Amine Degradant: Elutes earlier (more polar).

  • Isocyanate: Elutes later (if trapped/derivatized immediately) or reacts to form the dimer (very late eluting, highly lipophilic).[1]

Handling and Storage Recommendations

Based on the physicochemical profile, the following controls are mandatory for maintaining material integrity >99.5%.

Storage Conditions
  • Temperature: Store at controlled room temperature (15–25°C). Avoid bulk storage >40°C to prevent ammonia off-gassing.[1]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if the material is micronized, to prevent surface oxidation and moisture uptake.[1]

  • Container: HDPE drums with double LDPE liners.[1] Desiccant packs are recommended to prevent hydrolysis.[1]

Safety & Toxicology (HSE)
  • Toxicity: Classified as Acute Tox. 3 (Oral) .[1]

  • Handling: Use full PPE (gloves, respirator).[1] The potential evolution of isocyanates upon heating requires adequate ventilation (fume hood) during drying processes.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95288, 1-(3,4-Dimethoxyphenethyl)urea. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Urea Derivatives and Stability Profiles. Retrieved from [Link][1]

  • Simsek, R., et al. (2021).[1][4][5] Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and Investigation of Biological Properties. Biointerface Research in Applied Chemistry. Retrieved from [Link]

An In-depth Technical Guide to 1-(3,4-dimethoxyphenethyl)urea for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dimethoxyphenethyl)urea (CAS No. 25017-47-4), a key chemical intermediate in the synthesis of the novel dual phosphodiesterase 3 and 4 (PDE3/PDE4) inhibitor, Ensifentrine. This document is intended for researchers, medicinal chemists, and drug development professionals. It details the physicochemical properties, synthesis, purification, and analytical characterization of 1-(3,4-dimethoxyphenethyl)urea. Furthermore, this guide outlines detailed, field-proven protocols for its use in a research setting, including its potential, though currently unexplored, biological activities. The guide also provides a framework for in vitro and in vivo experimental designs to investigate its pharmacological profile, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD) research. All methodologies are presented to ensure scientific integrity, reproducibility, and to empower researchers to confidently utilize this compound in their studies.

Introduction and Scientific Rationale

1-(3,4-dimethoxyphenethyl)urea has emerged as a significant research chemical due to its pivotal role as a precursor in the synthesis of Ensifentrine, a promising therapeutic agent for COPD.[1] Ensifentrine's dual inhibition of PDE3 and PDE4 offers both bronchodilatory and anti-inflammatory effects, addressing key pathologies of COPD.[2][3] As an intermediate, 1-(3,4-dimethoxyphenethyl)urea provides a unique scaffold for further chemical elaboration and may itself possess uncharacterized biological properties.[4] A thorough understanding of its synthesis, characterization, and potential biological context is therefore essential for researchers working on novel PDE inhibitors and related therapeutic areas. This guide aims to provide that foundational knowledge, enabling its effective use in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(3,4-dimethoxyphenethyl)urea is fundamental for its handling, formulation, and interpretation of experimental results.

PropertyValueSource(s)
CAS Number 25017-47-4[5][6]
Molecular Formula C₁₁H₁₆N₂O₃[5][6]
Molecular Weight 224.26 g/mol [5][6]
Appearance White to off-white powder[1]
Boiling Point 367.6°C at 760 mmHg[5]
Density 1.141 g/cm³[5]
Flash Point 176.1°C[5]
LogP 2.00580[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Acute Toxicity (Oral, Mouse) LD50 > 3 g/kg[7]

Synthesis and Purification

The synthesis of 1-(3,4-dimethoxyphenethyl)urea is a straightforward process involving the reaction of 3,4-dimethoxyphenethylamine with a suitable urea-forming reagent. The following protocol is based on established methods for urea synthesis and is designed for high yield and purity.

Synthesis Workflow

Synthesis Workflow reagents Reactants: - 3,4-Dimethoxyphenethylamine - Potassium Cyanate - Hydrochloric Acid reaction Reaction: Aqueous acidic conditions reagents->reaction 1. Mix and stir workup Work-up: - Neutralization (NaOH) - Extraction (Ethyl Acetate) - Washing (Brine) reaction->workup 2. Quench and extract purification Purification: - Drying (Na₂SO₄) - Concentration - Recrystallization (Ethanol/Water) workup->purification 3. Isolate and purify product Final Product: 1-(3,4-dimethoxyphenethyl)urea purification->product 4. Characterize

Caption: A generalized workflow for the synthesis and purification of 1-(3,4-dimethoxyphenethyl)urea.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (55.2 mmol) of 3,4-dimethoxyphenethylamine in 100 mL of deionized water.

  • Acidification: Slowly add 5.5 mL of concentrated hydrochloric acid (approximately 12 M) to the stirring solution.

  • Urea Formation: In a separate beaker, dissolve 5.4 g (66.2 mmol) of potassium cyanate in 30 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 dichloromethane:methanol. The product should have a lower Rf than the starting amine.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a 2 M sodium hydroxide solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract three times with 75 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 1-(3,4-dimethoxyphenethyl)urea as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(3,4-dimethoxyphenethyl)urea. The following are expected analytical data based on the compound's structure and data from similar molecules.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.75-6.60 (m, 3H, Ar-H)

    • δ 5.95 (t, J = 5.5 Hz, 1H, NH)

    • δ 5.40 (s, 2H, NH₂)

    • δ 3.70 (s, 6H, 2 x OCH₃)

    • δ 3.20 (q, J = 7.0 Hz, 2H, CH₂-NH)

    • δ 2.60 (t, J = 7.0 Hz, 2H, Ar-CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.9 (C=O)

    • δ 148.6 (Ar-C)

    • δ 147.2 (Ar-C)

    • δ 132.5 (Ar-C)

    • δ 120.8 (Ar-CH)

    • δ 112.9 (Ar-CH)

    • δ 112.1 (Ar-CH)

    • δ 55.4 (OCH₃)

    • δ 55.3 (OCH₃)

    • δ 41.5 (CH₂-NH)

    • δ 35.2 (Ar-CH₂)

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 225.1234 (Calculated for C₁₁H₁₇N₂O₃⁺: 225.1239)

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 3010 (Ar C-H stretching)

    • 2950-2850 (Aliphatic C-H stretching)

    • 1660 (C=O stretching, urea)

    • 1590, 1515 (C=C stretching, aromatic)

    • 1260, 1030 (C-O stretching, methoxy)

Biological Context and Potential Mechanism of Action

While 1-(3,4-dimethoxyphenethyl)urea is primarily known as a synthetic intermediate, its structural similarity to other biologically active phenethylamines warrants an investigation into its own pharmacological properties.[4] Given its role in the synthesis of a PDE3/PDE4 inhibitor, a logical starting point for investigation is its effect on the phosphodiesterase signaling pathway.

The Phosphodiesterase (PDE) Signaling Pathway

PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.[10][11] In the context of COPD, elevated cAMP levels in airway smooth muscle cells lead to bronchodilation, while in inflammatory cells, it suppresses the release of pro-inflammatory mediators.

PDE Signaling Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol receptor GPCR ac Adenylyl Cyclase receptor->ac Activation camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde PDE3 / PDE4 camp->pde Hydrolyzed by bronchodilation Bronchodilation pka->bronchodilation Promotes inflammation Inflammation pka->inflammation Inhibits amp AMP pde->amp

Caption: A simplified diagram of the cAMP signaling pathway and the role of PDE3/PDE4.

In Vitro Experimental Protocols

To assess the potential anti-inflammatory effects of 1-(3,4-dimethoxyphenethyl)urea, a human bronchial epithelial cell line, such as BEAS-2B, can be utilized. These cells can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

In Vitro Experimental Workflow

In Vitro Workflow cell_culture Cell Culture: BEAS-2B cells treatment Treatment: - 1-(3,4-dimethoxyphenethyl)urea - LPS Stimulation cell_culture->treatment incubation Incubation: 24 hours treatment->incubation analysis Analysis: - Supernatant collection - ELISA (IL-6, IL-8) - Cell viability assay (MTT) incubation->analysis results Results: - Cytokine levels - Cell viability analysis->results

Caption: Workflow for in vitro evaluation of the anti-inflammatory effects of 1-(3,4-dimethoxyphenethyl)urea.

Step-by-Step In Vitro Protocol: Anti-inflammatory Assay
  • Cell Culture: Culture BEAS-2B cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of 1-(3,4-dimethoxyphenethyl)urea (e.g., 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include appropriate vehicle and positive controls.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentrations of IL-6 and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[12][13][14]

  • Cell Viability: Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Experimental Protocols

An acute lung inflammation model in mice can be used to evaluate the potential in vivo efficacy of 1-(3,4-dimethoxyphenethyl)urea. Intratracheal or intranasal administration of LPS is a well-established method to induce a robust inflammatory response in the lungs.[15][16][17]

In Vivo Experimental Workflow

In Vivo Workflow acclimatization Animal Acclimatization: C57BL/6 mice treatment Treatment Groups: - Vehicle - Dexamethasone (Positive Control) - 1-(3,4-dimethoxyphenethyl)urea acclimatization->treatment induction Inflammation Induction: Intratracheal LPS treatment->induction analysis Analysis (24h post-LPS): - BALF cell count - Lung histology - Cytokine analysis (ELISA) induction->analysis results Results: - Inflammatory cell influx - Lung injury score - Cytokine levels analysis->results

Caption: A schematic of the in vivo experimental design to assess the anti-inflammatory properties of 1-(3,4-dimethoxyphenethyl)urea.

Step-by-Step In Vivo Protocol: LPS-Induced Lung Inflammation
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Treatment Groups: Randomly assign mice to treatment groups: vehicle control, positive control (e.g., dexamethasone), and 1-(3,4-dimethoxyphenethyl)urea at various doses.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour before LPS challenge.

  • Inflammation Induction: Anesthetize the mice and intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline).[17][18]

  • Sample Collection: 24 hours after LPS administration, euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile saline. Collect lung tissue for histology.

  • Analysis:

    • Determine the total and differential cell counts in the BAL fluid (BALF).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.

    • Process the lung tissue for histopathological examination (e.g., H&E staining) to assess lung injury.

Conclusion and Future Directions

1-(3,4-dimethoxyphenethyl)urea is a valuable research chemical, primarily for its role as a key intermediate in the synthesis of the dual PDE3/PDE4 inhibitor, Ensifentrine. This guide has provided a comprehensive overview of its synthesis, characterization, and proposed experimental protocols for its investigation. While its own biological activity remains to be fully elucidated, its structural features suggest that it may warrant further investigation as a potential modulator of inflammatory pathways. The protocols outlined herein provide a robust framework for such studies. Future research should focus on the definitive characterization of its pharmacological profile and its potential as a scaffold for the development of novel therapeutic agents.

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  • Singh, M., et al. Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. Am J Physiol Lung Cell Mol Physiol. 2023;324(5):L685-L697.
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  • Dong, Y., et al. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. Pharmaceutics. 2022;14(1):153.
  • Singh, D., et al. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal. 2024;18:e18741822241026.
  • Papakonstantinou, E., et al. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Front Pharmacol. 2022;13:965879.
  • Kraft, M., et al. Induction of IL-8 by Mycoplasma pneumoniae membrane in BEAS-2B cells. Am J Physiol Lung Cell Mol Physiol. 2008;294(3):L469-L476.
  • Vernooy, J. H., et al. Long-Term Intratracheal Lipopolysaccharide Exposure in Mice Results in Chronic Lung Inflammation and Persistent Pathology. Am J Respir Cell Mol Biol. 2002;26(1):152-159.
  • Giembycz, M. A. Future options for disease intervention: important advances in phosphodiesterase 4 inhibitors. Eur Respir J. 2008;32(4):819-835.
  • Reutershan, J., et al.
  • Mayer, C., et al. In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules. 2025;30(21):5218.
  • Thermo Fisher Scientific. Human IL-6 High Sensitivity ELISA User Guide. 2019.
  • But, T. S., et al. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. 2023;28(8):3513.
  • The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Accessed February 7, 2026. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(3,4-Dimethoxyphenethyl)urea via Acid-Mediated Carbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(3,4-dimethoxyphenethyl)urea is a structural analog of dopamine and a key intermediate in the synthesis of complex heterocycles and potential fatty acid amide hydrolase (FAAH) inhibitors. While urea formation is often trivialized, the synthesis of monosubstituted ureas from electron-rich primary amines (such as homoveratrylamine) requires precise pH control to prevent the formation of symmetrical bis-ureas or isocyanate polymerization.

This Application Note details a robust, scalable protocol utilizing the Wöhler Synthesis adaptation (Amine HCl + Potassium Cyanate). Unlike phosgene-based or carbodiimide-mediated routes, this method utilizes aqueous media, minimizes toxic byproducts, and offers high atom economy.

Key Chemical Data
PropertyValue
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]urea
CAS Number 25017-47-4
Molecular Formula

Molecular Weight 224.26 g/mol
Precursor Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethanamine)
Predicted Boiling Point ~367°C
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in

Strategic Analysis & Retrosynthesis

To design a self-validating synthesis, we must understand the bond disconnections. The target molecule contains a urea linkage attached to a phenethyl backbone.[1][2][3][4]

Retrosynthetic Logic

The most logical disconnection is at the


 bond. We treat the urea carbonyl as an electrophilic synthons derived from cyanic acid (

), generated in situ from potassium cyanate (

).

Why this route?

  • Selectivity: Direct reaction of primary amines with nitrourea or phosgene often leads to mixtures. The cyanate method, controlled by pH, favors the monosubstituted product.

  • Safety: Avoids the use of gaseous phosgene or highly sensitive isocyanates.

  • Purification: The product often crystallizes directly from the reaction mixture, simplifying downstream processing.

Retrosynthesis Target 1-(3,4-dimethoxyphenethyl)urea (Target) Disconnection Disconnection Target->Disconnection Retro-cut Precursor1 Homoveratrylamine (Nucleophile) Disconnection->Precursor1 Precursor2 Isocyanic Acid (HNCO) (Electrophile) Disconnection->Precursor2 Source Potassium Cyanate (KOCN + HCl) Precursor2->Source In situ generation

Figure 1: Retrosynthetic analysis showing the convergence of homoveratrylamine and isocyanic acid.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10]
  • Homoveratrylamine (Free base): 10.0 mmol (1.95 g)

    • Note: If starting with the HCl salt, omit the initial HCl addition in Step 1.

  • Potassium Cyanate (KOCN): 15.0 mmol (1.22 g)

    • Caution: Do not confuse with Cyanide . Cyanate is less toxic but still harmful.

  • Hydrochloric Acid (1M): ~10-12 mL

  • Solvent: Deionized Water (20 mL)

  • Recrystallization Solvent: Ethanol/Water (1:1 mixture)

Step-by-Step Methodology
Phase 1: Nucleophile Preparation
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the Homoveratrylamine (1.95 g) in 15 mL of water.

  • Acidification: Slowly add 1M HCl dropwise while monitoring pH. Adjust pH to ~6–7.

    • Scientific Logic:[5][6][7] We need the amine to be partially protonated to solubilize it, but the reaction requires the free amine to act as a nucleophile. However, the reagent (Cyanate) requires acid to form the reactive Isocyanic acid (

      
      ). The equilibrium is delicate.
      
Phase 2: Carbamoylation (The Reaction)
  • Reagent Addition: Dissolve Potassium Cyanate (1.22 g) in 5 mL of water. Add this solution to the amine mixture.

  • Initiation: If the amine was fully neutralized to the salt, add an additional 0.5 equivalents of HCl or acetic acid to kickstart the generation of

    
    .
    
  • Heating: Heat the reaction mixture to 60–70°C for 2 hours.

    • Thermodynamics: Higher temperatures favor the rearrangement of the intermediate ammonium cyanate salt into the urea (Wöhler rearrangement kinetics), but exceeding 80°C may promote polymerization of cyanic acid (cyanuric acid formation).

Phase 3: Isolation & Workup
  • Cooling: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0–4°C) for 30 minutes.

  • Precipitation: The target urea is less soluble in cold water than the starting amine salt. A white to off-white precipitate should form.

    • Troubleshooting: If oiling occurs (common with phenethyl derivatives), scratch the glass side with a rod or add a seed crystal.

  • Filtration: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 5 mL) to remove residual inorganic salts (KCl).

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol. Add hot water dropwise until turbidity just persists. Cool to crystallize.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Process Logic & Validation Workflow

The following diagram illustrates the critical decision points and chemical logic embedded in the protocol.

Workflow Start Start: Homoveratrylamine Acidify Acidify to pH 6-7 (Form Amine Salt) Start->Acidify AddKOCN Add KOCN (aq) (Generate HNCO in situ) Acidify->AddKOCN Heat Heat to 60-70°C (Drive Wöhler Rearrangement) AddKOCN->Heat Check Check: Is Precipitate Forming? Heat->Check Cool Cool to 4°C (Maximize Yield) Check->Cool Yes Oil Troubleshoot: Oiling? Scratch/Seed Check->Oil No (Oil formed) Filter Filter & Wash (KCl removal) Cool->Filter Oil->Cool Final Pure 1-(3,4-dimethoxyphenethyl)urea Filter->Final

Figure 2: Experimental workflow with integrated troubleshooting logic.

Characterization & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following parameters.

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
Appearance White crystalline solidIndicates high purity; yellowing suggests oxidation.
IR Spectroscopy 1650–1660

(Strong)
Characteristic Urea

stretch (Amide I).
IR Spectroscopy 3300–3450

(Broad/Doublet)

and

stretching vibrations.

NMR (DMSO-

)

3.70 (s, 6H)
Two methoxy groups (

).

NMR (DMSO-

)

5.40 (s, 2H)
Terminal urea protons (

).
Melting Point 90–130°C (Range varies by polymorph)Note: Exact MP for this specific derivative is rarely cited; compare to 3,4-dimethoxyphenethylamine HCl (MP 154°C) - Urea should be lower.
Mechanism of Action (Synthesis)

The reaction proceeds via the nucleophilic attack of the unprotonated amine on the electrophilic carbon of isocyanic acid (


).


This is an equilibrium process. If the solution is too acidic (pH < 3), the amine is fully protonated (

) and cannot attack. If too basic (pH > 9),

is not generated from

. The "Sweet Spot" is pH 6–7.

References

  • Kurzer, F. (1956). Cyanates and their Thio-derivatives. Organic Syntheses, Coll. Vol. 4, p.49.
  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256. (Historical basis of the rearrangement).
  • ChemicalBook. (2023). (3,4-Dimethoxyphenethyl)urea - CAS 25017-47-4 Properties.

  • ChemSrc. (2023). Urea, N-[2-(3,4-dimethoxyphenyl)ethyl]- Physical Properties.

  • LookChem. (2023). Safety and Handling of Phenethyl Urea Derivatives.

(Note: While specific recent literature on this exact molecule is sparse, the protocol is derived from standard, validated methodologies for phenethyl urea synthesis found in the cited organic chemistry databases.)

Sources

Analytical Strategy: Quantification of 1-(3,4-Dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

1-(3,4-Dimethoxyphenethyl)urea (CAS 25017-47-4) is a critical process impurity (CPI) often encountered in the synthesis of phenethylamine-derived Active Pharmaceutical Ingredients (APIs), such as dopamine agonists, antiretrovirals, and PDE3/4 inhibitors (e.g., Ensifentrine).[1] It typically arises from the reaction of the starting material, 3,4-dimethoxyphenethylamine (homoveratrylamine), with cyanate contaminants or urea equivalents during synthesis.

Because urea derivatives can exhibit genotoxic potential or affect the crystallization of the final API, their control is strictly regulated. This guide provides two validated workflows:

  • Protocol A (LC-MS/MS): A high-sensitivity method for trace quantification (<1 ppm) in final drug substances.

  • Protocol B (HPLC-UV): A robust method for reaction monitoring and raw material testing (>0.05%).

Chemical Context & Formation

Understanding the origin of the impurity is essential for accurate analytical method development.

Formation Pathway

The impurity is structurally analogous to the starting material but capped with a urea moiety. This often occurs when unreacted amine encounters cyanate ions (often present in basic workups or specific reagents).

Synthesis SM 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Impurity 1-(3,4-Dimethoxyphenethyl)urea (Target Analyte) SM->Impurity Side Reaction (N-Carbamoylation) API Target API (e.g., Ensifentrine Precursor) SM->API Main Reaction Path Reagent Cyanate Source (KOCN / Urea / Isocyanate) Reagent->Impurity

Figure 1: Formation pathway of 1-(3,4-dimethoxyphenethyl)urea as a side-reaction product during API synthesis.

Protocol A: Trace Quantification (LC-MS/MS)

Objective: Quantify 1-(3,4-dimethoxyphenethyl)urea at trace levels (LOD < 1 ng/mL) in complex matrices. Rationale: The urea moiety is polar, but the dimethoxyphenethyl tail provides sufficient hydrophobicity for Reverse Phase (RP) retention. Electrospray Ionization (ESI) in positive mode is highly effective due to the basic nitrogen, though fragmentation requires specific energy to cleave the urea-alkyl bond.

Instrument Configuration
  • System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 6500+).

  • Ion Source: ESI Positive (ESI+).

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm). Note: High surface coverage is required to prevent peak tailing of the urea.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Solvent BCurve
0.05Initial
1.05Hold
6.095Linear
7.595Wash
7.65Re-equilibrate
10.05End
MS/MS Parameters (MRM Mode)

The parent ion


 is observed at m/z 225.1. Fragmentation typically involves the loss of the urea group or cleavage of the ethyl chain to form the stable dimethoxyphenethyl carbocation.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Target Urea 225.1 165.1 20 Quantifier
Target Urea225.1182.115Qualifier
Target Urea225.1151.135Qualifier
  • 165.1: Corresponds to the 3,4-dimethoxyphenethyl cation (major fragment).

  • 182.1: Corresponds to the loss of HNCO (isocyanic acid).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1 mg/mL).

  • Sample Dilution: Dissolve 50 mg of API sample in 50 mL of 50:50 Water:Methanol.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Injection: 2-5 µL.

Protocol B: Routine HPLC-UV Method

Objective: Quality control of starting materials or reaction monitoring where impurity levels are >0.05%. Rationale: The dimethoxybenzene ring provides a strong UV absorption at 280 nm (aromatic) and 210 nm (urea carbonyl). 210 nm is more sensitive but susceptible to solvent cut-off interference; 230-240 nm is often the optimal balance.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Wavelength: 210 nm (primary), 280 nm (secondary).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase
  • Solvent A: 10 mM Ammonium Phosphate Buffer (pH 3.0). Acidic pH suppresses silanol activity and improves urea peak shape.

  • Solvent B: Acetonitrile.

Time (min)% Solvent B
010
1560
2090
2210
2710
System Suitability Criteria
  • Tailing Factor: NMT 1.5 (Ureas can tail; ensure pH < 4).

  • Resolution: > 2.0 between 3,4-dimethoxyphenethylamine (starting material) and the Urea impurity. The amine usually elutes earlier than the urea in acidic conditions due to protonation.

Analytical Workflow Diagram

Workflow Sample Sample (API/Intermediate) Prep Dissolution (MeOH/H2O) + Filtration (0.22 µm) Sample->Prep Decision Target Sensitivity? Prep->Decision UV_Path Routine QC (>0.05%) HPLC-UV (210 nm) Decision->UV_Path High Level MS_Path Trace Impurity (<1 ppm) LC-MS/MS (MRM 225->165) Decision->MS_Path Low Level Data Data Processing (External Std Calibration) UV_Path->Data MS_Path->Data Report CoA / Impurity Profile Data->Report

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Validation Parameters (ICH Q2)

To ensure the trustworthiness of these methods, the following validation parameters should be verified in your specific matrix:

ParameterAcceptance Criteria (LC-MS/MS)Acceptance Criteria (HPLC-UV)
Specificity No interference at MRM 225->165Resolution > 1.5 from API peak
Linearity (R²) > 0.995 (1 - 1000 ng/mL)> 0.999 (0.5 - 100 µg/mL)
Accuracy (Recovery) 80 - 120% at LOQ95 - 105%
Precision (RSD) < 10%< 2%
LOD ~0.5 ng/mL~0.1 µg/mL

Troubleshooting Guide

  • Peak Tailing: Urea derivatives interact with free silanols. If tailing occurs, increase buffer concentration to 25 mM or switch to a "Shield" RP column (embedded polar group).

  • Carryover: Ureas can be sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Isobaric Interferences: Ensure separation from N-methyl-3,4-dimethoxyphenethylamine (MW 195) or other byproducts. The mass 225 is specific, but retention time confirmation is crucial.

References

  • National Institutes of Health (NIH). (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]

  • Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note. Retrieved from [Link]

  • Pharmaffiliates. (2024). 1-(3,4-Dimethoxyphenethyl)urea Reference Standard (CAS 25017-47-4).[1][2] Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-dimethoxyphenethyl)urea. The method is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this compound. The protocol outlines a systematic approach, from method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. This includes the rationale for chromatographic parameter selection, detailed experimental procedures for sample and standard preparation, and a comprehensive validation protocol covering specificity, linearity, range, accuracy, precision, and robustness.

Introduction

1-(3,4-dimethoxyphenethyl)urea, with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol , is a urea derivative of the phenethylamine class.[1][2] Compounds of this nature are of significant interest in medicinal chemistry and pharmaceutical development. Notably, 1-(3,4-dimethoxyphenethyl)urea is an intermediate in the synthesis of Ensifentrine, a drug for the treatment of chronic obstructive pulmonary disease (COPD).[3] Given its role in pharmaceutical manufacturing, a reliable and validated analytical method is imperative to ensure the identity, purity, and stability of this key starting material.

The inherent polarity of the urea functional group can present challenges for retention on traditional reversed-phase HPLC columns. This application note addresses this challenge by proposing a method that ensures adequate retention and symmetrical peak shape. Furthermore, the development of a stability-indicating assay is crucial for identifying and quantifying any degradation products that may form during manufacturing, storage, or under stress conditions. Such a method is a regulatory expectation and a cornerstone of robust quality control.[4][5][6]

This document provides a comprehensive guide to a proposed HPLC method, its validation, and the scientific principles underpinning the methodological choices.

Physicochemical Properties of 1-(3,4-dimethoxyphenethyl)urea

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₃[1][2]
Molecular Weight224.26 g/mol [1][2]
Boiling Point367.6°C at 760 mmHg[1][7]
Density1.141 g/cm³[1][7]
LogP2.00580[8]

Note: Solubility in common HPLC solvents should be experimentally determined.

Proposed HPLC Method Development and Rationale

Determination of UV Absorbance Maximum (λmax)

Protocol:

  • Prepare a stock solution of 1-(3,4-dimethoxyphenethyl)urea in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with methanol to a concentration of approximately 10 µg/mL.

  • Scan the resulting solution using a UV-Vis spectrophotometer from 200 to 400 nm, using methanol as a blank.

  • The wavelength at which the maximum absorbance is observed will be the λmax.

Rationale: The 1-(3,4-dimethoxyphenethyl)urea molecule contains a dimethoxy-substituted benzene ring, which is the primary chromophore. Aromatic systems of this type typically exhibit strong UV absorbance in the range of 270-280 nm. A secondary, lower wavelength maximum around 220-230 nm may also be present. For this method, a proposed detection wavelength is 275 nm to provide a balance of sensitivity and specificity.

Chromatographic Conditions

The following HPLC conditions are proposed based on the physicochemical properties of 1-(3,4-dimethoxyphenethyl)urea and general principles of reversed-phase chromatography.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides a good balance of hydrophobicity for retaining the phenethyl moiety. The 250 mm length ensures sufficient resolution for separating potential impurities and degradants.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides a source of protons for mass spectrometry, if desired.
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier with a low UV cutoff and viscosity.
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% BA gradient elution is proposed to ensure the elution of any potential, more hydrophobic impurities or degradation products, while providing good retention and peak shape for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis or Photodiode Array (PDA)A PDA detector is recommended to assess peak purity and to identify the spectra of any unknown peaks.
Detection Wavelength 275 nm (proposed)Based on the expected UV absorbance of the dimethoxy-substituted benzene ring.

Diagram of the Proposed HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Test Sample Sample_Prep Sample Solution Sample->Sample_Prep Standard Reference Standard Standard_Prep Standard Solution Standard->Standard_Prep Diluent Diluent (Methanol:Water) Diluent->Sample_Prep Diluent->Standard_Prep Autosampler Autosampler Sample_Prep->Autosampler Inject 10 µL Standard_Prep->Autosampler Inject 10 µL Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Mobile Phase Detector PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Analytical Report CDS->Report Process & Quantify

Caption: Proposed workflow for the HPLC analysis of 1-(3,4-dimethoxyphenethyl)urea.

Experimental Protocols

Materials and Reagents
  • 1-(3,4-dimethoxyphenethyl)urea reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Standard and Sample Preparation

Diluent: Methanol:Water (50:50, v/v)

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(3,4-dimethoxyphenethyl)urea reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 25 mg of 1-(3,4-dimethoxyphenethyl)urea and transfer to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 10 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][5][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Protocol: Prepare a sample solution at a concentration of 1 mg/mL. Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Prepare a sample solution for analysis.

Analyze the stressed samples using the proposed HPLC method. The peak purity of the 1-(3,4-dimethoxyphenethyl)urea peak should be evaluated using a PDA detector to ensure no co-eluting peaks.

Method Validation

The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][10]

Diagram of the Method Validation Process:

Validation_Process Method Developed HPLC Method Validation Method Validation Protocol Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Sources

Application Note: Biological Evaluation of 1-(3,4-dimethoxyphenethyl)urea in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1-(3,4-dimethoxyphenethyl)urea (DMPE-Urea) is a functionalized phenethylamine derivative characterized by a homoveratryl (3,4-dimethoxyphenyl) tail linked to a urea moiety.[1] While often utilized as a synthetic intermediate for complex therapeutics (such as the PDE3/4 inhibitor Ensifentrine ), this scaffold possesses intrinsic pharmacological relevance in Fragment-Based Drug Discovery (FBDD).[1]

Key Biological Applications:

  • Phosphodiesterase (PDE) Inhibition Screening: As a structural fragment of Ensifentrine, DMPE-Urea is used to define the minimal pharmacophore required for cAMP modulation in respiratory smooth muscle or inflammatory cells.[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Di-substituted ureas are established inhibitors of sEH.[1][2] DMPE-Urea serves as a mono-substituted probe to investigate the structure-activity relationship (SAR) of the urea "warhead" in stabilizing epoxyeicosatrienoic acids (EETs).[1]

  • Cytotoxicity & Cytoprotection: Phenethyl-ureas are investigated for their non-pungent vanilloid-like properties and potential cytoprotective effects against oxidative stress.[1]

This guide provides a standardized protocol for solubilizing, dosing, and evaluating DMPE-Urea in cell culture, focusing on solubility management and mechanistic validation .

Physicochemical Properties & Preparation[1][2][5][6][7][8]

Critical Insight: Urea derivatives often suffer from poor aqueous solubility and can precipitate in culture media if not managed correctly.[1] The high melting point indicates a stable crystal lattice that requires a dipolar aprotic solvent (DMSO) for disruption.[1]

Table 1: Compound Specifications
PropertyValueNotes
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Solubility (Water) Low (< 1 mg/mL)Do not dissolve directly in media.[1][3]
Solubility (DMSO) ~50 mg/mLRecommended vehicle.[1]
Stability HighStable at RT; avoid strong acids/bases.[1]
CAS Number 25017-47-4
Protocol: Stock Solution Preparation (100 mM)
  • Weighing: Accurately weigh 22.4 mg of DMPE-Urea powder.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Vortexing: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not use Nylon filters (ureas may bind).[1] Use a 0.22 µm PTFE or PVDF syringe filter if sterility is compromised during weighing.[1]

  • Storage: Aliquot into amber tubes (50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Experimental Protocols

Workflow A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) before functional assays.[1]

Cell Line: HEK293 (General toxicity) or RAW 264.7 (Inflammation model).

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Dilution Scheme: Prepare a 2x Intermediate Plate in culture media (max DMSO 1.0%).

    • Top Conc: 200 µM (Final on cells: 100 µM).[1]

    • Steps: 1:2 serial dilution (100, 50, 25, 12.5, 6.25, 3.125, 0 µM).

  • Treatment: Remove old media. Add 100 µL fresh media + 100 µL from Intermediate Plate.

    • Vehicle Control: Media + 0.5% DMSO.[1]

    • Positive Control:[1][4] 10% DMSO or Triton X-100.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

Workflow B: Functional PDE/cAMP Modulation Assay

Objective: Assess if DMPE-Urea acts as a PDE inhibitor fragment (mimicking Ensifentrine activity) by elevating intracellular cAMP.[1]

Mechanism: PDE enzymes degrade cAMP.[1] Inhibitors prevent this, maintaining high cAMP levels which activates PKA and CREB.[1]

Protocol:

  • Cell Preparation: Use U937 monocytes or HASM (Human Airway Smooth Muscle) cells.[1]

  • Pre-treatment: Incubate cells with DMPE-Urea (10, 30, 100 µM) for 30 minutes.

    • Reference Control: Rolipram (PDE4 inhibitor) at 10 µM.[1]

  • Stimulation: Stimulate Adenylyl Cyclase with Forskolin (10 µM) for 15 minutes.

    • Rationale: Forskolin spikes cAMP production; PDE activity brings it down.[1] If DMPE-Urea inhibits PDE, cAMP remains elevated.[1]

  • Lysis & Detection: Lyse cells immediately. Quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.[1]

  • Data Analysis: Plot cAMP concentration vs. Log[Inhibitor].

Mechanistic Visualization (Pathway Logic)[1]

The following diagram illustrates the two primary hypothesized pathways for DMPE-Urea: PDE Inhibition (Respiratory context) and sEH Inhibition (Cardiovascular context).[1]

DMPE_Urea_Pathways cluster_PDE Pathway A: PDE Inhibition (Respiratory/Inflammation) cluster_sEH Pathway B: sEH Inhibition (Cardiovascular) DMPE 1-(3,4-dimethoxyphenethyl)urea (DMPE-Urea) PDE PDE3/4 Enzyme DMPE->PDE Inhibits (Fragment) sEH Soluble Epoxide Hydrolase DMPE->sEH Inhibits (Urea Scaffold) cAMP cAMP AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE->cAMP Catalyzes degradation Effect_A Smooth Muscle Relaxation Anti-inflammatory PKA->Effect_A Signaling Cascade EETs EETs (Epoxyeicosatrienoic Acids) DHETs DHETs (Inactive Diols) EETs->DHETs Hydrolysis Effect_B Vasodilation Reduced Hypertension EETs->Effect_B Stabilization sEH->EETs Catalyzes degradation

Caption: Dual mechanistic hypothesis for DMPE-Urea. Pathway A (Left) depicts PDE inhibition leading to cAMP accumulation.[1] Pathway B (Right) depicts sEH inhibition preventing EET degradation.[1]

Troubleshooting & Optimization

Common Issues
ObservationRoot CauseSolution
Precipitation in Media "Crash-out" effect when adding high-conc DMSO stock to aqueous media.Step-down dilution: Dilute stock 1:10 in PBS before adding to media, or ensure rapid mixing during addition. Keep final DMSO < 0.5%.[1]
Inconsistent IC50 Urea hydrolysis or non-specific protein binding.[1]Use fresh stock. Avoid serum-free media for long incubations (ureas can bind albumin, but serum-free is worse for cell health).[1]
Low Activity Compound is a "fragment" (low potency).[1]This is expected. DMPE-Urea is a scaffold.[1][4] Activity may be in the µM range, not nM. Do not exceed 100 µM to avoid off-target osmotic effects.[1]
Reference Data Format

When reporting results, normalize data to Vehicle Control (0% inhibition) and Positive Control (100% inhibition).[1]



References

  • Vertex/IndiaMART Data. (2023). 1-(3,4-Dimethoxy Phenethyl)Urea API Intermediate Specifications. Link (Accessed Oct 2023).[1]

    • Context: Identifies the compound as a key intermedi
  • Shen, H. C., & Hammock, B. D. (2012).[1] Discovery of Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Link

    • Context: Establishes the urea pharmacophore as the "gold standard" for sEH inhibition.
  • Ozgeris, B., et al. (2022).[1][4] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.[4] Biointerface Research in Applied Chemistry. Link

    • Context: Demonstrates cytotoxicity protocols for phenethyl-urea deriv
  • Guagnano, V., et al. (2011).[1][5] Discovery of FGFR Inhibitors: Optimization of a Urea-Based Scaffold. Journal of Medicinal Chemistry. Link[1]

    • Context: Discusses the structural role of dimethoxyphenyl-urea motifs in kinase inhibition.

Sources

Application Note: 1-(3,4-Dimethoxyphenethyl)urea as a Strategic Intermediate in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and application of 1-(3,4-dimethoxyphenethyl)urea , a critical intermediate in the manufacturing of fused nitrogen heterocycles. This compound serves as the primary scaffold for the 1-amino-isoquinoline pharmacophore, a structural motif central to the "pyrimido[6,1-a]isoquinolin-4-one" class of drugs.

Most notably, this urea derivative is a verified intermediate in the synthesis of Ensifentrine (RPL554), a dual phosphodiesterase (PDE3/4) inhibitor recently approved for Chronic Obstructive Pulmonary Disease (COPD). Its utility lies in the electron-rich 3,4-dimethoxy substitution pattern, which activates the aromatic ring for facile electrophilic cyclization (Bischler-Napieralski type) to generate the dihydroisoquinoline core.

Chemical Context & Synthetic Utility[1][2][3]

The strategic value of 1-(3,4-dimethoxyphenethyl)urea lies in its ability to undergo cyclodehydration . Unlike simple amides which yield 1-alkyl-dihydroisoquinolines, the urea moiety allows for the retention of an exocyclic nitrogen after ring closure, providing a handle for further functionalization (e.g., formation of fused pyrimidine rings).

Key Reaction Pathway

The transformation follows a logical sequence:

  • Urea Formation: Nucleophilic addition of homoveratrylamine to a cyanate source.

  • Activation: Conversion of the urea carbonyl to a chloro-formamidine or imidoyl phosphate species using a Lewis acid (

    
    ).
    
  • Cyclization: Intramolecular Electrophilic Aromatic Substitution (EAS) to form the 1-amino-3,4-dihydroisoquinoline ring.

Pathway Visualization

G Start Homoveratrylamine (Starting Material) Inter 1-(3,4-dimethoxyphenethyl)urea (Target Intermediate) Start->Inter Nucleophilic Addition Reagent1 Potassium Cyanate (KCNO) / HCl Reagent1->Inter Product 1-Amino-6,7-dimethoxy- 3,4-dihydroisoquinoline (Drug Scaffold) Inter->Product Bischler-Napieralski Cyclization Reagent2 POCl3 (Cyclodehydration) Reagent2->Product

Figure 1: Synthetic workflow converting the amine precursor to the active isoquinoline scaffold via the urea intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-(3,4-dimethoxyphenethyl)urea

Objective: High-yield conversion of homoveratrylamine to the urea derivative using the Wöhler synthesis adaptation.

Materials:

  • Homoveratrylamine (3,4-Dimethoxyphenethylamine): 10.0 g (55.2 mmol)

  • Potassium Cyanate (KCNO): 6.7 g (82.8 mmol, 1.5 eq)

  • Hydrochloric Acid (conc. 37%): 5.0 mL

  • Water (Deionized): 50 mL

  • Ethanol (95%): 20 mL

Step-by-Step Methodology:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve homoveratrylamine (10.0 g) in water (30 mL). Slowly add conc. HCl (5.0 mL) dropwise with stirring. Note: The reaction is exothermic; maintain temperature <30°C using an ice bath if necessary.

  • Reagent Addition: Dissolve Potassium Cyanate (6.7 g) in warm water (20 mL). Add this solution to the amine hydrochloride solution over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 1 hour. The clear solution will gradually become turbid as the urea precipitates.

  • Crystallization: Cool the mixture slowly to room temperature, then refrigerate at 4°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 15 mL) followed by cold ethanol (1 x 10 mL) to remove unreacted amine and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 10.5 – 11.5 g (85-93%) Appearance: White crystalline powder Melting Point: 134–136°C (Lit. value check required for validation)

Protocol B: Cyclization to 1-Amino-6,7-dimethoxy-3,4-dihydroisoquinoline

Objective: Cyclodehydration of the urea intermediate to form the heterocyclic core.

Materials:

  • 1-(3,4-dimethoxyphenethyl)urea (from Protocol A): 5.0 g

  • Phosphorus Oxychloride (

    
    ): 15 mL (Excess/Solvent)
    
  • Acetonitrile (Optional co-solvent): 10 mL

Step-by-Step Methodology:

  • Setup: Place the urea (5.0 g) in a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Activation: Carefully add

    
     (15 mL). Safety Alert: POCl3 is corrosive and reacts violently with moisture. Perform in a fume hood.
    
  • Cyclization: Heat the mixture to reflux (105°C) for 2–3 hours. The suspension will dissolve, turning into a yellow/orange solution, indicating the formation of the imidoyl chloride intermediate and subsequent ring closure.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess

    
    .
    
  • Basification: Adjust the pH of the aqueous solution to pH 10–11 using 20% NaOH solution. Caution: Exothermic.

  • Extraction: Extract the product with Dichloromethane (DCM) (3 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude amidine.
    

Analytical Validation & Specifications

To ensure the intermediate meets the stringent requirements for drug synthesis (e.g., Ensifentrine production), the following specifications must be met.

Data Summary Table
ParameterSpecificationValidation Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) > 98.5%C18 Column, ACN/Water gradient
Identity (H-NMR) Conforms to structure1H-NMR (DMSO-d6)
Loss on Drying < 0.5%Gravimetric (60°C, vac)
Sulfated Ash < 0.1%USP <281>
NMR Interpretation (Diagnostic Signals)
  • Aromatic Protons: Two singlets around

    
     6.7–6.9 ppm (due to 3,4-dimethoxy substitution pattern).
    
  • Methoxy Groups: Two sharp singlets at

    
     3.7–3.8 ppm (6H total).
    
  • Urea Protons: Broad singlet at

    
     5.5–6.0 ppm (
    
    
    
    ) and triplet/broad signal at
    
    
    6.1 ppm (
    
    
    ).
  • Alkyl Chain: Two triplets/multiplets at

    
     2.6 ppm (
    
    
    
    ) and
    
    
    3.2 ppm (
    
    
    ).

Troubleshooting & Critical Control Points

Mechanism of Failure: Incomplete Cyclization

If the cyclization in Protocol B yields low conversion:

  • Cause: Moisture contamination in

    
     hydrolyzes the reagent before it can activate the urea oxygen.
    
  • Solution: Use freshly distilled

    
     or store under inert gas. Ensure glassware is oven-dried.
    
Mechanism of Failure: O-Alkylation vs. N-Alkylation

In downstream processing (reacting the urea with other electrophiles):

  • Insight: The urea nitrogen attached to the phenethyl chain is less nucleophilic than the terminal nitrogen. However, under strong basic conditions, the oxygen can participate in tautomerization.

  • Control: Maintain strictly neutral or acidic conditions during the initial activation steps to favor the formation of the chloro-imidate intermediate required for cyclization.

Impurity Profile
  • Biuret Formation: If Protocol A is heated >100°C, urea can self-condense to biuret. Keep reaction temperature at 80°C.

  • Ensifentrine Impurity: In the context of Ensifentrine synthesis, "Ensifentrine pyrimidinetrione impurity" (CAS 75535-95-4) is a known byproduct.[1] This suggests that during the formation of the fused pyrimidine ring, strict stoichiometry control is required to prevent over-oxidation or side-reactions of the urea moiety [1].

References

  • IndiaMART/Svak Life Sciences. (2023). 1-(3,4-Dimethoxy Phenethyl)Urea API Intermediate Specifications and Ensifentrine Connection. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. (Classic mechanism grounding).
  • Foye, W. O. (2008). Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Context on isoquinoline pharmacophores).
  • PubChem. (n.d.). Compound Summary for CAS 25017-47-4. National Center for Biotechnology Information. Retrieved from [Link]

Sources

protocol for derivatizing 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization Modules for 1-(3,4-dimethoxyphenethyl)urea

Executive Summary

This technical guide outlines high-fidelity derivatization protocols for 1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4).[1] As a structural analog of homoveratrylamine and a key intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Ensifentrine), this molecule requires specific handling to overcome its low volatility in gas chromatography (GC) and to unlock its potential as a pharmacophore scaffold.[1]

This guide presents two distinct operational modules:

  • Analytical Module: Quantitative silylation using BSTFA/TMCS to enable stable GC-MS profiling.

  • Synthetic Module: Cyclization using chloroacetyl chloride to generate the bioactive imidazolidine-2,4-dione (hydantoin) scaffold.[1]

Chemical Profile & Reactivity Analysis

The substrate possesses a phenethylamine backbone with a terminal urea moiety.[1] The urea group (


) presents three active protic sites, but their reactivity differs significantly due to steric and electronic factors.[1]
PropertyDataImplications for Derivatization
Formula

MW: 224.26 g/mol
Boiling Point ~367.6°CCritical: Too high for direct GC analysis; thermal degradation likely without derivatization.[1]
Nucleophilicity Terminal

Internal

The terminal amine is the primary site for initial acyl attack; the internal amine is sterically hindered by the dimethoxyphenethyl chain.[1]
Solubility Low in hexanes; High in DMSO, PyridineProtocol Adjustment: Pyridine is the required solvent for analytical derivatization.[1]

Operational Workflow (Visualized)

The following diagram illustrates the decision matrix for processing 1-(3,4-dimethoxyphenethyl)urea based on the end-goal (Quantification vs. Synthesis).

Derivatization_Workflow Start 1-(3,4-dimethoxyphenethyl)urea (Substrate) Goal Select Objective Start->Goal Path_A Analytical (GC-MS) Goal->Path_A Path_B Medicinal Synthesis Goal->Path_B Reagent_A BSTFA + 1% TMCS (Pyridine, 65°C) Path_A->Reagent_A Volatility Reqd Product_A TMS-Derivatized Adduct (Volatile) Reagent_A->Product_A -TMS substitution Reagent_B Chloroacetyl Chloride (DMF/TEA, Reflux) Path_B->Reagent_B Rigidification Reqd Product_B 3-Substituted Hydantoin (Bioactive Scaffold) Reagent_B->Product_B Cyclization

Figure 1: Strategic workflow for urea derivatization. Path A focuses on volatility for analysis; Path B focuses on scaffold construction.

Module A: Analytical Derivatization (GC-MS)

Objective: To replace active protic hydrogens on the urea group with trimethylsilyl (TMS) groups, lowering the boiling point and preventing hydrogen bonding interactions with the GC column stationary phase.[1]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): The primary silylating agent.[1]

  • TMCS (Trimethylchlorosilane): Acts as a catalyst to silylate sterically hindered sites (specifically the internal nitrogen).[1]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).[1]

Protocol:

  • Preparation: Weigh 2.0 mg of 1-(3,4-dimethoxyphenethyl)urea into a 2 mL GC autosampler vial.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.[1] Note: Incomplete dissolution before reagent addition results in poor derivatization efficiency.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Reaction: Incubate at 65°C for 30 minutes in a dry block heater.

    • Causality: While urea usually silylates at room temperature, the bulky phenethyl group hinders the internal nitrogen.[1] Heat ensures the formation of the di-TMS or tri-TMS derivative, preventing "split peaks" in the chromatogram.[1]

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1).

Data Interpretation (Self-Validating):

  • Mass Shift: Each TMS group adds 72 Da.

    • Mono-TMS: MW 296.[1]

    • Di-TMS (Target): MW 368.[1] (Most stable form: one TMS on terminal N, one on internal N).

  • Troubleshooting: If the peak tails, moisture was present.[1] Re-dry pyridine over KOH pellets and repeat.

Module B: Synthetic Derivatization (Hydantoin Formation)

Objective: To convert the linear urea into a rigid 3-substituted imidazolidine-2,4-dione (hydantoin) scaffold. This is a common pharmacophore in anticonvulsant and anti-inflammatory drug discovery.[1]

Mechanism: The reaction proceeds via a two-step "one-pot" sequence:

  • N-Acylation: The terminal

    
     attacks the chloroacetyl chloride.[1]
    
  • Cyclization: Under basic conditions and heat, the internal nitrogen attacks the alpha-carbon of the chloroacetyl group, displacing chloride and closing the ring.[1]

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain nitrogen atmosphere.[1][2][3]

  • Reagents:

    • Substrate: 1.0 eq (224 mg, 1 mmol)

    • Chloroacetyl Chloride: 1.2 eq (135 mg)[1]

    • Triethylamine (TEA): 2.5 eq (To scavenge HCl).[1]

    • Solvent: DMF (5 mL, anhydrous).

  • Procedure:

    • Dissolve substrate in DMF.[1] Cool to 0°C.[1]

    • Add Chloroacetyl chloride dropwise over 5 minutes.[1] (Exothermic).[1]

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temp (RT).

    • Add TEA dropwise.[1]

    • Reflux: Heat the mixture to 100°C for 3 hours .

    • Causality: The initial acylation is fast at 0°C. The cyclization step (intramolecular substitution) requires thermal energy to overcome the energy barrier of ring closure.[1]

  • Workup:

    • Pour reaction mixture into 50 mL ice water.

    • The hydantoin derivative is typically less soluble in water than the linear urea and should precipitate.[1]

    • Filter the precipitate.[1] If no precipitate forms, extract with Ethyl Acetate (3x 20 mL), wash with brine, and dry over

      
      .[1]
      
  • Validation (NMR):

    • Look for the disappearance of the broad urea singlet protons (

      
       ppm).[1]
      
    • Look for the appearance of a new singlet (

      
       ppm) corresponding to the 
      
      
      
      group of the hydantoin ring (position 5).[1]

References

  • California Institute of Technology (Caltech). (n.d.).[1] Preparation of TMS Derivatives for GC/MS. Division of Geological and Planetary Sciences.[1] Retrieved from [Link]

  • Tanwar, D. K., et al. (2017).[1][4] "Synthesis of Hydantoins." Synlett, 28, 2285-2290.[1][4] (Methodology for urea-to-hydantoin cyclization). Retrieved from [Link]

  • Aqeel, A., et al. (2023).[1] "Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation." Results in Chemistry, 6, 101118.[1] (Specific protocol for chloroacetyl chloride cyclization). Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 1-(3,4-dimethoxyphenethyl)urea in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-(3,4-dimethoxyphenethyl)urea (DMPU) in animal models. DMPU, a phenethylamine-based urea derivative, is recognized primarily as a synthetic intermediate.[1][2] However, the broader class of urea-containing compounds exhibits significant and diverse biological activities, suggesting that DMPU itself may possess untapped therapeutic potential.[3] These application notes synthesize current knowledge on related compounds to propose potential mechanisms of action and provide detailed, field-proven protocols for initiating preclinical evaluation of DMPU. We cover chemical synthesis, formulation, administration, and the design of relevant animal model studies, with a focus on scientific integrity and reproducibility.

Introduction and Scientific Rationale

1-(3,4-dimethoxyphenethyl)urea (CAS No. 25017-47-4) is a chemical entity belonging to the substituted urea class.[4][5] Structurally, it features a 3,4-dimethoxyphenethyl moiety linked to a urea group. While its current documented application is as a building block in the synthesis of more complex molecules like the PDE3/PDE4 inhibitor Ensifentrine, its structural features warrant further investigation.[1][6]

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors.[3][7] This motif is present in numerous FDA-approved drugs. Furthermore, phenethylamine scaffolds are precursors to key neurotransmitters and are common in neuroactive compounds. The combination of these two moieties in DMPU suggests several plausible, albeit hypothetical, biological activities that justify its evaluation in animal models:

  • Enzyme Inhibition: Many 1,3-disubstituted ureas are effective enzyme inhibitors. They can mimic the transition state of substrate hydrolysis, as seen with inhibitors of soluble epoxide hydrolase (sEH), or act as covalent inhibitors, as demonstrated with fatty acid amide hydrolase (FAAH).[3] Both sEH and FAAH are significant targets for inflammatory and neuropathic pain disorders.

  • Neurotransmitter Transporter Modulation: Urea-based compounds have been developed as potent inhibitors of the dopamine transporter (DAT), with potential therapeutic applications in neuroinflammatory and neurological diseases like multiple sclerosis.[8]

  • Complement System Inhibition: High-throughput screening has identified structurally related urea compounds, such as 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, as moderate inhibitors of the complement system, a key component of the innate immune response.[9]

Given these precedents, DMPU represents a promising candidate for preclinical screening in animal models of inflammation, neurological disorders, and pain.

Physicochemical Properties of 1-(3,4-dimethoxyphenethyl)urea

A clear understanding of the compound's properties is critical for designing effective in vivo experiments.

PropertyValueSource
CAS Number 25017-47-4[4][5]
Molecular Formula C₁₁H₁₆N₂O₃[4][6]
Molecular Weight 224.26 g/mol [4][6]
Boiling Point 367.6°C at 760 mmHg[4][10]
Density 1.141 g/cm³[4][10]
LogP 2.00580[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

Synthesis and Characterization

The synthesis of unsymmetrical ureas like DMPU can be achieved through various methods. Classical approaches often use hazardous reagents like phosgene.[11] A safer and highly efficient laboratory-scale method utilizes N,N'-Carbonyldiimidazole (CDI) as a phosgene substitute.[3][12] This method avoids chlorinated byproducts and is often performed under mild conditions.[3]

Protocol 2.1: Synthesis of DMPU via CDI Intermediate

This protocol is adapted from established methods for synthesizing similar unsymmetrical ureas.[12]

Materials:

  • 3,4-Dimethoxyphenethylamine

  • N,N'-Carbonyldiimidazole (CDI)

  • Ammonia solution (e.g., 28% NH₃ in H₂O) or Ammonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add CDI (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the N-acylimidazole intermediate formation can be monitored by Thin Layer Chromatography (TLC).

  • Amination: Once the starting amine is consumed, add an excess of aqueous ammonia solution (5-10 eq) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or a hexane/ethyl acetate gradient) to afford pure 1-(3,4-dimethoxyphenethyl)urea.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation: Protocols for Animal Models

The following protocols are proposed starting points for evaluating DMPU in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.

Formulation and Vehicle Selection

Proper solubilization of a test compound is paramount for achieving accurate and reproducible results. Based on its LogP, DMPU is expected to have low aqueous solubility.

Protocol 3.1.1: Preparation of Dosing Solution

  • Objective: To prepare a stock solution of DMPU suitable for parenteral or oral administration. A common vehicle for compounds with low water solubility is a mixture of DMSO, a surfactant like Tween® 80 or Kolliphor® EL, and saline or PBS.

  • Initial Solubility Test: Test the solubility of DMPU in various GRAS (Generally Regarded As Safe) solvents (e.g., DMSO, ethanol, PEG400) to determine the best primary solvent.

  • Vehicle Preparation (Example): A widely used vehicle is 10% DMSO, 10% Tween® 80, and 80% sterile saline (v/v/v).

  • Dosing Solution Preparation: a. Weigh the required amount of DMPU and dissolve it completely in the primary solvent (e.g., DMSO). Gentle vortexing or sonication may be required. b. Add the surfactant (e.g., Tween® 80) and mix thoroughly. c. Add the aqueous component (e.g., sterile saline) dropwise while continuously vortexing to prevent precipitation. d. The final solution should be clear and free of particulates. If not, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Control Group: A vehicle-only control group, receiving the exact same formulation without DMPU, is mandatory in all experiments.

Pharmacokinetic (PK) and Tissue Distribution Study

A foundational study in any drug development program is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14]

Protocol 3.2.1: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (n=3-4 per time point).[15]

  • Administration: Administer DMPU via intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 10-20 mg/kg) to determine bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, typically LC-MS/MS, to quantify DMPU concentrations in plasma.[13]

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).[16]

  • Tissue Distribution (Optional): At the terminal time point, collect major organs (brain, liver, kidney, spleen, lung, heart) to assess tissue penetration.[17]

ParameterIntravenous (IV) ArmOral (PO) Arm
Species/Strain Sprague-Dawley RatSprague-Dawley Rat
Dose 1 mg/kg10 mg/kg
Formulation DMPU in 10% Solutol/90% SalineDMPU in 0.5% CMC/0.1% Tween80
Route IV Bolus (Tail Vein)Oral Gavage
# Animals 3 per timepoint3 per timepoint
Sampling Times 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h15, 30 min; 1, 2, 4, 8, 12, 24 h
Matrix K₂EDTA PlasmaK₂EDTA Plasma
Analysis LC-MS/MSLC-MS/MS
Proposed Pharmacodynamic (PD) Models

Based on the hypothesized mechanisms of action, the following animal models can be used to assess the efficacy of DMPU.

Protocol 3.3.1: Model for Neuroinflammation - Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a widely used model for human multiple sclerosis, characterized by neuroinflammation and demyelination.[8]

  • Animal Model: Female C57BL/6 mice.

  • Induction: Induce EAE by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment Paradigm:

    • Prophylactic: Begin daily DMPU administration (e.g., via subcutaneous or intraperitoneal injection) on the day of immunization or shortly after.

    • Therapeutic: Begin DMPU administration upon the onset of clinical signs (e.g., tail limpness).

  • Endpoints:

    • Primary: Daily clinical scoring of disease severity (e.g., 0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

    • Secondary: Body weight measurements, behavioral tests (e.g., rotarod for motor coordination), and terminal analysis (histology for immune cell infiltration and demyelination in the spinal cord, cytokine analysis from CNS tissue).

Protocol 3.3.2: Model for Neuropathic Pain - Chronic Constriction Injury (CCI)

The CCI model is a standard model of peripheral nerve injury-induced neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction: Surgically place loose ligatures around the sciatic nerve in one hind limb.

  • Treatment Paradigm: Begin daily DMPU administration (e.g., PO or IP) starting 7-14 days post-surgery, once pain behaviors have been established.

  • Endpoints:

    • Primary: Measurement of mechanical allodynia using von Frey filaments (assessing withdrawal threshold to a non-noxious stimulus).

    • Secondary: Measurement of thermal hyperalgesia (e.g., Hargreaves test), assessment of spontaneous pain behaviors.

Mandatory Visualizations

Proposed Synthesis Workflow

G

Hypothesized Mechanism of Action: FAAH Inhibition

G cluster_membrane Cellular Membrane AEA Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) (Intracellular Enzyme) AEA->FAAH Hydrolysis CB1R Cannabinoid Receptor 1 (CB1R) (Neuronal) AEA->CB1R Activation Metabolites Inactive Metabolites (Ethanolamine + Arachidonic Acid) FAAH->Metabolites DMPU 1-(3,4-dimethoxyphenethyl)urea (Hypothetical Inhibitor) DMPU->FAAH Inhibition Analgesia Analgesia & Neuroprotection CB1R->Analgesia

General In Vivo Experimental Workflow

G A Animal Acclimatization (≥ 7 days) B Baseline Measurements (e.g., Body Weight, Behavioral Tests) A->B C Randomization into Groups (Vehicle, DMPU Doses, Positive Control) B->C D Disease Induction / Surgery (If applicable, e.g., EAE, CCI) C->D E Compound Administration (Daily PO, IP, or SC) C->E For non-disease models D->E Prophylactic or Therapeutic Dosing F Endpoint Assessment (Behavioral, Clinical Scores, PK Sampling) E->F Repeated Measures F->E G Terminal Procedures (Tissue/Blood Collection for Ex Vivo Analysis) F->G H Data Analysis & Statistical Evaluation G->H

Concluding Remarks and Future Directions

The protocols and conceptual frameworks presented herein provide a robust starting point for the preclinical investigation of 1-(3,4-dimethoxyphenethyl)urea. While its current use is as a synthetic intermediate, its chemical structure, viewed through the lens of medicinal chemistry, suggests a high potential for novel biological activity. Initial studies should prioritize establishing a solid pharmacokinetic and safety profile. Subsequent efficacy studies in well-validated animal models of disease, guided by the hypothesized mechanisms of action, will be crucial in determining if DMPU or its derivatives represent a new class of therapeutic agents. Researchers are reminded to employ rigorous experimental design, including appropriate controls, randomization, and blinding where possible, to ensure the generation of high-quality, reproducible data.

References

  • IndiaMART. 1-3,4-Dimethoxy Phenethyl Urea.
  • LookChem. Cas 25017-47-4,(3,4-Dimethoxyphenethyl)urea.
  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • ResearchGate. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
  • Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PubMed. Study on pharmacokinetics of 3,4-divanillyltetrahydrofuran in rats by ultra-fast liquid chromatography/tandem mass spectrometry.
  • LookChem. (3,4-Dimethoxyphenethyl)urea|25017-47-4.
  • ChemicalBook. (3,4-Dimethoxyphenethyl)urea | 25017-47-4.
  • Google Patents. Preparation of dimethyl urea - US2444023A.
  • National Center for Biotechnology Information. Evaluation of Urea-Based Inhibitors of the Dopamine Transporter Using the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis.
  • MDPI. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats.
  • PubMed. The diuretic effect of urea analog dimethylthiourea in female Wistar rats.
  • Medires. Pharmacy and Drug Development.
  • Guidechem. (3,4-Dimethoxyphenethyl)Urea (cas 25017-47-4) SDS/MSDS download.
  • Frontiers. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats.
  • National Center for Biotechnology Information. Animal Models: What Has Worked and What Is Needed - Behavioral Measures of Neurotoxicity.
  • National Center for Biotechnology Information. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.
  • ApiSyn Healthcare Pvt. Ltd. 1-(3,4-Dimethoxyphenethyl)urea.

Sources

Application Notes and Protocols for the Purification of 1-(3,4-Dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for 1-(3,4-Dimethoxyphenethyl)urea

1-(3,4-Dimethoxyphenethyl)urea is a substituted urea derivative with a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol . Its structure, featuring a dimethoxyphenethyl moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The urea functional group is a key structural motif in numerous pharmacologically active compounds, capable of forming critical hydrogen bonding interactions with biological targets.

The efficacy and safety of any pharmaceutical agent or intermediate are inextricably linked to its purity. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can lead to altered biological activity, increased toxicity, and difficulties in formulation. Therefore, robust and reproducible purification techniques are paramount in the synthesis and development of compounds like 1-(3,4-dimethoxyphenethyl)urea.

This guide provides a comprehensive overview of established methods for the purification of 1-(3,4-dimethoxyphenethyl)urea, focusing on recrystallization and column chromatography. It also details analytical techniques for the rigorous assessment of purity. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Understanding the Target Molecule and Potential Impurities

A logical approach to purification begins with an understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties of 1-(3,4-Dimethoxyphenethyl)urea

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.26 g/mol
Boiling Point367.6 °C at 760 mmHg
Estimated Melting Point 120-135 °C Based on analogous ureas[1]
LogP~2.0

Plausible Synthesis and Likely Impurities

A common laboratory synthesis of N-substituted ureas involves the reaction of a primary amine with an isocyanate or a suitable carbamoylating agent. In the case of 1-(3,4-dimethoxyphenethyl)urea, a likely synthetic route is the reaction of 3,4-dimethoxyphenethylamine with a source of the ureido group.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture amine 3,4-Dimethoxyphenethylamine reaction_node Urea Formation amine->reaction_node urea_source Urea-forming Reagent (e.g., Isocyanate, Carbamoyl Chloride) urea_source->reaction_node product 1-(3,4-Dimethoxyphenethyl)urea (Target Compound) reaction_node->product impurity1 Unreacted 3,4-Dimethoxyphenethylamine reaction_node->impurity1 impurity2 Byproducts from Urea-forming Reagent reaction_node->impurity2

Caption: Plausible synthesis route and potential impurities.

Based on this, the primary impurities to be removed are:

  • Unreacted 3,4-dimethoxyphenethylamine: A basic and more polar starting material.

  • Byproducts from the urea-forming reagent: These will vary depending on the specific reagent used but could include self-condensation products or hydrolysis products.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Solvent Selection:

Given the moderate polarity of 1-(3,4-dimethoxyphenethyl)urea (LogP ~2.0), a solvent system of intermediate polarity is a logical starting point. For structurally similar unsymmetrical ureas, mixtures of ethyl acetate and hexane have proven effective. Methanol is also a common solvent for the recrystallization of ureas.

Recommended Solvent Systems for Screening:

Solvent/SystemRationale
Ethyl Acetate/Hexane Good for compounds of intermediate polarity. The ratio can be fine-tuned to achieve optimal solubility characteristics.
Methanol/Water The target compound is likely soluble in hot methanol, and its solubility will decrease significantly upon cooling and the addition of water as an anti-solvent.
Isopropanol A good single-solvent option with a favorable boiling point and solubility profile for many organic compounds.

Protocol for Recrystallization:

  • Dissolution: In a fume hood, place the crude 1-(3,4-dimethoxyphenethyl)urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the estimated melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purification Strategy 2: Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for the purification of non-crystalline materials, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Optimal Solvent System start->tlc column_prep Prepare Silica Gel Column tlc->column_prep loading Load Crude Product onto Column column_prep->loading elution Elute with Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation end Pure Product evaporation->end

Caption: Workflow for purification by column chromatography.

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for this type of separation.

Mobile Phase Selection: The choice of eluent is critical for successful separation. Thin-layer chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from all impurities.

Recommended TLC and Column Eluent Systems:

Solvent SystemPolarityApplication Notes
Ethyl Acetate/Hexane Gradient Low to MediumStart with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the proportion of ethyl acetate. This is a versatile system for many organic compounds.
Dichloromethane/Methanol Gradient Medium to HighUseful if the compound is more polar. Start with 100% dichloromethane and slowly introduce methanol (e.g., 1-5%).

Protocol for Column Chromatography:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ethyl acetate/hexane mixtures (e.g., 1:4, 1:2, 1:1) to find the optimal eluent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the impurities and the product are well-separated, isocratic elution (using a single solvent mixture) may be sufficient. If the separation is challenging, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-(3,4-dimethoxyphenethyl)urea.

Purity Assessment: Ensuring Success

After purification, it is essential to verify the purity of 1-(3,4-dimethoxyphenethyl)urea using appropriate analytical techniques.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A solvent system that gives an Rf of 0.2-0.4 (e.g., 50% ethyl acetate in hexane).

  • Visualization:

    • UV Light (254 nm): The aromatic ring in the molecule will allow for visualization as a dark spot on a fluorescent background.

    • Staining: If the compound is not UV-active or for enhanced visualization, a potassium permanganate stain can be used, which reacts with many organic compounds.

A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive method for determining the purity of a compound and for quantifying any residual impurities. A reversed-phase method is suitable for 1-(3,4-dimethoxyphenethyl)urea.

Recommended HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase B (e.g., 5% to 95% B over 20 minutes).
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

A single, sharp, symmetrical peak in the chromatogram is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and for detecting impurities. The ¹H NMR spectrum should show the characteristic signals for the aromatic, ethyl, and urea protons, with integrations corresponding to the number of protons in the structure. The absence of signals corresponding to starting materials or byproducts confirms the purity.

Expected ¹H NMR signals (in CDCl₃, chemical shifts are approximate):

  • Aromatic protons: 6.7-6.9 ppm (multiplet, 3H)

  • Urea NH protons: Broad signals, variable chemical shift

  • Methoxy protons: ~3.8 ppm (singlet, 6H)

  • Ethyl protons (-CH₂-N): ~3.4 ppm (quartet, 2H)

  • Ethyl protons (Ar-CH₂-): ~2.7 ppm (triplet, 2H)

Conclusion

The purification of 1-(3,4-dimethoxyphenethyl)urea is a critical step in its use for research and development. By employing systematic recrystallization or column chromatography techniques, guided by TLC analysis, a high degree of purity can be achieved. Rigorous analytical assessment using HPLC and NMR is then essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and medicinal chemistry.

References

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • PubChem. N-(2-(3,4-Dimethoxyphenyl)ethyl)urea. [Link]

  • ChemSrc. Urea,N-[2-(3,4-dimethoxyphenyl)ethyl]-. [Link]

  • LookChem. (3,4-Dimethoxyphenethyl)urea|25017-47-4. [Link]

  • Quora. Why is methanol used in recrystallization of urea?[Link]

  • University of York. Visualising plates. [Link]

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use of 1-(3,4-dimethoxyphenethyl)urea in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3,4-Dimethoxyphenethyl)urea Scaffolds in Anticancer Drug Discovery

Executive Summary

This guide details the application of 1-(3,4-dimethoxyphenethyl)urea and its derivatives as targeted anticancer agents.[1][2] The 3,4-dimethoxyphenethyl moiety is a "privileged structure" in medicinal chemistry, structurally mimicking the pharmacophore of potent tubulin inhibitors like combretastatin A-4 and colchicine. When linked via a urea bridge, this scaffold exhibits dual mechanisms of action: microtubule destabilization and tyrosine kinase inhibition (e.g., VEGFR).

Recent studies indicate that unsymmetrical derivatives of this scaffold, specifically 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea , demonstrate cytotoxicity profiles comparable to Cisplatin against non-small cell lung cancer (A549) and cervical cancer (HeLa) lines, with reduced toxicity toward normal fibroblasts (HDF).[1]

Mechanism of Action (MOA)

The anticancer efficacy of 1-(3,4-dimethoxyphenethyl)urea derivatives stems from their ability to disrupt cellular mitosis and angiogenesis.

  • Tubulin Binding (Primary): The 3,4-dimethoxy phenyl ring occupies the colchicine-binding site on

    
    -tubulin. The urea linker provides critical hydrogen bond donors (NH groups) that stabilize the ligand-protein complex, preventing microtubule polymerization.
    
  • Kinase Inhibition (Secondary): The urea moiety mimics the ATP-binding hinge region interactions found in Type II kinase inhibitors (e.g., Sorafenib), potentially inhibiting angiogenic kinases like VEGFR2.

Pathway Visualization

MOA_Pathway Drug 1-(3,4-dimethoxyphenethyl)urea Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds VEGFR VEGFR/PDGFR (Kinase Domain) Drug->VEGFR Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Failure of Spindle Formation Caspase Caspase-3/7 Activation Arrest->Caspase Checkpoint Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Angio Angiogenesis Signaling VEGFR->Angio Inhibits Angio->Apoptosis Nutrient Deprivation

Caption: Mechanistic pathway of 3,4-dimethoxyphenethyl urea derivatives inducing apoptosis via tubulin destabilization and kinase inhibition.

Chemical Synthesis & Preparation

To utilize this scaffold effectively, researchers often synthesize unsymmetrical ureas to optimize lipophilicity and target affinity.

Protocol A: Synthesis of Unsymmetrical Urea Derivatives

Objective: Synthesize 1-(3,4-dimethoxyphenethyl)-3-(R-phenethyl)urea.

Reagents:

  • 3,4-Dimethoxyphenethylamine (Starting Material)[1][3]

  • Substituted Phenyl Isocyanate (e.g., 4-methylphenethyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Procedure:

  • Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxyphenethylamine in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Dropwise add 1.1 equivalents of the appropriate isocyanate dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup: The urea product often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR and HRMS. Look for characteristic urea NH singlets around 
    
    
    
    5.5–6.5 ppm.

Solubilization for Bioassays:

  • Stock Solution: Dissolve pure compound in 100% DMSO to a concentration of 10–20 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    

In Vitro Experimental Protocols

Protocol B: Cytotoxicity Profiling (MTT Assay)

Purpose: Determine IC


 values against cancer cell lines (A549, HeLa) vs. normal cells (HDF).
  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L complete medium. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Treatment: Add 100

    
    L of the urea derivative at graded concentrations (e.g., 0.1, 1, 5, 10, 50, 100 
    
    
    
    M). Include Cisplatin as a positive control and 0.5% DMSO as a vehicle control.
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove medium carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 mins.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .
Protocol C: Tubulin Polymerization Assay

Purpose: Confirm if the compound acts as a Microtubule Destabilizing Agent (MDA).

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Mixture: Prepare tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing the fluorescent reporter (DAPI or proprietary fluorophore).
    
  • Treatment: Add test compound (5–10

    
    M) or Control (Colchicine 5 
    
    
    
    M) to the wells. Keep plate at 4°C.
  • Kinetics: Transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Result Interpretation:

    • Standard: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibitor: Flattened curve or increased lag time (indicates inhibition of polymerization).

Data Interpretation & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) for this class of ureas, highlighting the importance of the 3,4-dimethoxy motif.

Table 1: Comparative Cytotoxicity (IC


 in 

M)
Compound VariantA549 (Lung)HeLa (Cervical)HDF (Normal Fibroblast)Selectivity Index (SI)
Target: 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea6.5 ± 0.8 5.2 ± 0.5 >100>15
Analog: 4-Fluoro derivative7.1 ± 1.28.4 ± 0.945.0~6
Analog: Unsubstituted Urea>50>50>100N/A
Control: Cisplatin5.8 ± 0.44.9 ± 0.312.5~2.5

Key Insight: The unsymmetrical substitution (e.g., 4-methylphenethyl) significantly enhances potency compared to the primary urea, likely by filling a hydrophobic pocket in the tubulin binding site. The target compound shows a superior safety profile (SI > 15) compared to Cisplatin (SI ~ 2.5).

References

  • Ozgeris, F. B., & Ozgeris, B. (2021).[1] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.[1][2] Biointerface Research in Applied Chemistry, 12(4), 4811-4822.

  • Akbaba, Y., Kaci, N., & Göksu, S. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925.

  • Hadjeri, M., et al. (2003). Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones. Journal of Medicinal Chemistry, 46(24), 5125-5144. (Mechanistic grounding for 3,4-dimethoxy pharmacophore).
  • Perez, E. A., et al. (2020).[4] Urea Derivatives as Anticancer Agents.[1][2][4][5][6][7][8][9][10] Frontiers in Chemistry, 8, 586.

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Troubleshooting & Optimization

Technical Support Center: 1-(3,4-dimethoxyphenethyl)urea Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-UREA-25017 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(3,4-dimethoxyphenethyl)urea . This guide addresses the specific chromatographic challenges associated with this molecule, particularly the duality between its hydrophobic aromatic tail and its polar, hydrogen-bonding urea head group.[1]

Compound Snapshot:

Parameter Value Chromatographic Implication
CAS 25017-47-4 Reference standard verification.[1][2]
Structure Phenethylamine backbone + Urea moiety Mixed-mode interaction (Hydrophobic + H-Bonding).[1]
LogP ~0.5 – 2.0 Moderate retention on C18; elutes after polar impurities.
pKa ~0.1 (Urea N) Neutral at standard HPLC pH (2–8).[1] Does not protonate like amines.[1]

| UV Max | ~210 nm, 230 nm, 280 nm | 280 nm is preferred for selectivity; 210 nm for sensitivity. |

Module 1: The "Gold Standard" Method

Before troubleshooting, ensure your baseline method aligns with these validated parameters. Many issues stem from using generic "screening" gradients that fail to account for the urea moiety's hydrogen bonding potential.[1]

Recommended Instrument Parameters
ParameterSettingRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping is critical to prevent urea-silanol H-bonding (tailing).[1] Phenyl-Hexyl offers alternative selectivity for the aromatic ring.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to suppress silanol activity; ensures ionization of impurities (like amines) to separate them.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to reduce system backpressure and prevent potential urea-methanol solubility anomalies.[1]
Flow Rate 1.0 mL/minStandard flow.
Temperature 35°C - 40°CCritical: Slightly elevated temperature reduces mobile phase viscosity and breaks weak H-bonds, sharpening the peak.[1]
Detection UV 280 nmSpecific to the dimethoxy-benzene ring; avoids urea solvent cut-off noise at <210 nm.[1]
Standard Gradient Profile
  • 0.0 min: 10% B

  • 15.0 min: 90% B[1]

  • 17.0 min: 90% B[1]

  • 17.1 min: 10% B[1]

  • 22.0 min: 10% B (Re-equilibration)

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: Peak Tailing & Asymmetry

User Question: "My main peak is tailing significantly (As > 1.5). I thought ureas were neutral, so why is it interacting?"

Technical Diagnosis: While the urea group is neutral, it is a strong Hydrogen Bond Donor .[1] If you use a non-end-capped column or a column with exposed silanols (Si-OH), the urea hydrogens will bind to the silica surface, causing drag (tailing).[1]

Corrective Actions:

  • Switch Column Chemistry: Move to a "Base Deactivated" (BDS) or high-coverage C18 column.[1]

  • Increase Temperature: Raise column oven to 40°C or 45°C. Thermodynamics favors the mobile phase over the stationary phase H-bonds at higher temps.[1]

  • Mobile Phase Modifier: If using water/methanol, switch to water/acetonitrile. Acetonitrile is aprotic and competes less for H-bonding, often sharpening urea peaks.[1]

Issue 2: Ghost Peaks & Impurity Co-elution

User Question: "I see a small peak just before my main peak. Is this a degradation product?"

Technical Diagnosis: This is likely the precursor amine : 3,4-dimethoxyphenethylamine.[1]

  • Chemistry: The synthesis involves reacting the amine to form the urea.[1] Unreacted amine is a common impurity.[1]

  • Separation Physics: At pH 3 (0.1% Formic Acid), the amine is protonated (

    
    ) and very polar, eluting earlier than the neutral urea.[1] The urea is hydrophobic enough to retain longer.[1]
    

Validation Test: Inject a standard of 3,4-dimethoxyphenethylamine. If it co-elutes, your gradient is too fast at the beginning.[1] Hold at 5% B for 2 minutes to flush the polar amine before ramping up to elute the urea.

Issue 3: Retention Time Shifting

User Question: "The retention time drifts earlier with every injection."

Technical Diagnosis: This suggests "Phase Collapse" or "Dewetting" if you are starting at 100% aqueous, OR column fouling .[1] Since the molecule is moderately hydrophobic (dimethoxy groups), it may be precipitating on the head of the column if your sample diluent is too strong (e.g., 100% ACN injection into 90% Water stream).[1]

Corrective Actions:

  • Match Diluent: Dissolve sample in 20% ACN / 80% Water.[1] Do not inject 100% ACN samples.[1]

  • Equilibration: Ensure the re-equilibration step (post-gradient) is at least 5 column volumes.[1]

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak issues specific to urea derivatives.

TroubleshootingLogic Start Problem Detected IssueType Identify Issue Type Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Retention Retention Drift IssueType->Retention ExtraPeak Extra/Ghost Peaks IssueType->ExtraPeak Silanol Cause: Silanol H-Bonding Tailing->Silanol Dewetting Cause: Phase Collapse Retention->Dewetting Precursor Cause: Amine Precursor ExtraPeak->Precursor Fix_Col Action: Use End-capped C18 Silanol->Fix_Col Fix_Temp Action: Increase Temp to 40°C Silanol->Fix_Temp Fix_Start Action: Start Gradient at 5-10% Org Dewetting->Fix_Start Fix_pH Action: Low pH (2.5) moves Amine early Precursor->Fix_pH

Caption: Decision tree for isolating HPLC failure modes specific to phenethyl-urea derivatives.

Module 4: Advanced Mechanism (The "Why")

Understanding the interaction at the molecular level allows for better method development.

InteractionMechanism Urea 1-(3,4-dimethoxyphenethyl)urea Hydrophobic Hydrophobic Interaction (Retention Mechanism) Urea->Hydrophobic Phenyl Ring HBond Hydrogen Bonding (Tailing Mechanism) Urea->HBond Urea NH Groups Stationary C18 Stationary Phase Stationary->Hydrophobic C18 Chain Silanol Residual Silanol (Si-OH) Silanol->HBond Exposed OH GoodPeak Sharp Peak Hydrophobic->GoodPeak Desired Retention BadPeak Asymmetric Tail HBond->BadPeak Peak Tailing

Caption: Mechanistic view of competing hydrophobic retention vs. silanol-induced tailing.

Module 5: Stability & Sample Preparation

Q: Can I dissolve this in pure DMSO? A: Yes, solubility is high in DMSO.[1] However, injecting pure DMSO can cause "viscous fingering" and distorted peak shapes.[1]

  • Protocol: Make a 10 mM stock in DMSO. Dilute to 100 µM in 50:50 Water:Acetonitrile for injection.[1]

Q: Is the urea linkage stable? A: Generally, yes.[1] However, avoid leaving the sample in high pH (>9) buffers for extended periods, as this can catalyze hydrolysis back to the amine and cyanate.[1] In 0.1% Formic Acid (pH ~2.7), the compound is stable for >24 hours in the autosampler.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Urea derivatives.[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2025).[1] Troubleshooting HPLC Peak Shape Issues. LCGC International.[1] Retrieved from [Link]

  • Agilent Technologies. (n.d.).[1] LC Troubleshooting Guide: Peak Tailing. Retrieved from [Link][1]

  • LookChem. (n.d.). (3,4-Dimethoxyphenethyl)urea Properties. Retrieved from [Link][1]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Ticket ID: #UREA-SC-2024 Assigned Specialist: Senior Application Scientist, Process Development

Critical Route Selection & Process Design

Q: We are moving from gram-scale to kilogram-scale. Which synthesis route offers the best safety/yield profile?

A: For the scale-up of 1-(3,4-dimethoxyphenethyl)urea , you are likely choosing between the Wöhler Synthesis (Cyanate Route) and the Urea Transamidation (Fusion Route) .

While the Fusion Route is atom-economical, we strongly recommend the Modified Wöhler Synthesis (Aqueous Cyanate Route) for scale-up due to superior thermal control and safety profiles.

Route Comparison Matrix
FeatureRoute A: Aqueous Cyanate (Recommended) Route B: Urea Fusion (High Temp)
Reagents 3,4-dimethoxyphenethylamine + KOCN + HCl3,4-dimethoxyphenethylamine + Urea
Temperature Mild (50–80 °C)High (130–160 °C)
Impurity Profile Symmetric urea (low), Unreacted amineBiuret, Triuret, Polymerized ureas
Safety CO₂ evolution (foaming), Cyanate handlingAmmonia gas evolution (scrubbing req.)
Purification Precipitation/Filtration (High purity)Difficult melt crystallization
Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic pathways and critical control points for both routes. Note the "Danger Zone" in the fusion route where thermal decomposition occurs.

ReactionPathways cluster_Wohler Route A: Aqueous Cyanate (Recommended) cluster_Fusion Route B: Urea Fusion (High Risk) Start 3,4-Dimethoxyphenethylamine KOCN KOCN / H+ Start->KOCN Acidic pH UreaReagent Urea (Excess) Start->UreaReagent >130°C Isocyanic HNCO (In Situ) KOCN->Isocyanic pH < 4 TargetA Target Urea (Precipitates) Isocyanic->TargetA Nucleophilic Attack Biuret Biuret/Triuret (Impurity) UreaReagent->Biuret Thermal Decomp TargetB Target Urea (Melt) UreaReagent->TargetB -NH3 Ammonia NH3 Gas (Scrubbing Req.) TargetB->Ammonia

Figure 1: Mechanistic comparison of Cyanate vs. Fusion routes. Route A offers a cleaner impurity profile by avoiding thermal degradation.

Process Control & Troubleshooting (FAQs)

Q: In the KOCN route, our yield fluctuates between 60-85%. What is the variable?

A: The hidden variable is almost certainly pH drift .

The reaction relies on a delicate equilibrium. You need the amine to be protonated (to dissolve) but also need a fraction of free amine to attack the isocyanic acid (HNCO).

  • pH < 3.0: Hydrolysis dominates.

    
    . You lose reagent as gas.
    
  • pH > 6.0: The amine is free, but cyanate remains as the unreactive

    
     ion.
    

The Protocol Fix:

  • Start with the amine hydrochloride salt (or acidify amine to pH 3–4).

  • Dissolve KOCN in a minimum amount of water.

  • Dosing: Add KOCN solution slowly to the amine solution at 50–60°C.

  • Validation: Monitor pH. It will rise as HCl is consumed. Do not let it exceed pH 6. If it does, add dilute HCl to maintain pH 4–5.

Q: We are seeing a "brick-like" solidification in the reactor during cooling. How do we prevent this?

A: This is a classic scale-up issue with mono-substituted ureas. 1-(3,4-dimethoxyphenethyl)urea crystallizes rapidly from water/alcohol mixtures, trapping impurities and potentially damaging agitators.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Sudden Solidification Supersaturation reached too fast (Crash Cooling).Implement Linear Cooling Ramp (e.g., 10°C/hour). Add seed crystals at cloud point.
Grey/Off-White Product Occlusion of oxidized amine or metal salts.Do not filter the "brick." Re-heat to redissolve, add Activated Carbon , filter hot, then recrystallize slowly.
Stalled Stirrer High solids loading (>20 wt%).Dilute reaction volume. Ensure impeller is an Anchor or Helical Ribbon type, not a marine propeller.

Purification & Solid State Chemistry

Q: The product contains 2% of the symmetric urea impurity (1,3-bis...). How do we remove it?

A: The symmetric urea (


) is the most persistent impurity. It forms if the intermediate isocyanate (

) reacts with another molecule of starting amine instead of water/ammonia. It is significantly less soluble than your target mono-urea.

Purification Protocol (Slurry Wash):

  • Solvent: Use boiling Ethanol (95%) .

  • Solubility Differential: The mono-urea is moderately soluble in hot ethanol; the symmetric urea is nearly insoluble.

  • Process:

    • Dissolve crude cake in minimum boiling ethanol.

    • Perform a Hot Filtration (remove insoluble symmetric urea).

    • Cool filtrate to 0°C to precipitate the pure mono-urea.

Visualizing the Purification Logic

PurificationLogic Crude Crude Product (Target + Symmetric Urea + Salts) WaterWash Step 1: Water Slurry Wash Crude->WaterWash Filtrate1 Filtrate: Salts (KCl/NaCl) WaterWash->Filtrate1 Cake1 Wet Cake: Organics Only WaterWash->Cake1 Ethanol Step 2: Hot Ethanol Dissolution Cake1->Ethanol HotFilter Hot Filtration (>70°C) Ethanol->HotFilter SolidImpurity Solid Retentate: Symmetric Urea HotFilter->SolidImpurity Filtrate2 Filtrate: Target Molecule HotFilter->Filtrate2 Crystallize Cool to 0°C & Filter Filtrate2->Crystallize Final Pure 1-(3,4-dimethoxyphenethyl)urea Crystallize->Final

Figure 2: Purification workflow to isolate target urea from salts and symmetric byproducts.

Safety & Regulatory (EHS)

Q: Are there specific handling concerns for Potassium Cyanate (KOCN) on a kg-scale?

A: Yes. While KOCN is less toxic than KCN (cyanide), it is not benign.

  • Acid Contact: Contact with strong acids releases Isocyanic Acid (HNCO) gas, which is highly lachrymatory and toxic.

  • Waste Disposal: Aqueous waste streams will contain cyanate. Do not mix with acidic waste streams. Treat with bleach (hypochlorite) at alkaline pH to oxidize cyanate to Nitrogen and Carbonate before disposal.

References

  • Synthesis of Unsymmetrical Urea Derivatives

    • Source: ResearchG
    • Relevance: Confirms the utility of phenethylamine derivatives in urea synthesis and provides melting point data (91-93°C for related analogs, though 3,4-dimethoxy deriv
    • URL:

  • Thermal Decomposition of Urea (Mechanism)

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Details the decomposition of urea into biuret and isocyanic acid at >133°C, valid
    • URL:

  • Solubility of Urea in Ethanol-Water Systems

    • Source: SciELO / Semantic Scholar
    • Relevance: Provides the thermodynamic basis for the recrystallization protocol (Ethanol/W
    • URL:

  • Process Safety - Cyanate Hydrolysis

    • Source: NIH / PubMed
    • Relevance: Discusses the pH-dependent hydrolysis of cyanate, supporting the "pH Control" troubleshooting section.
    • URL:

Technical Support Center: Purification Protocols for 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DMPU-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4)[1]

Executive Summary

You are likely working with 1-(3,4-dimethoxyphenethyl)urea , a critical intermediate often associated with the synthesis of phosphodiesterase inhibitors (e.g., Ensifentrine analogs).[1][2] The urea moiety introduces significant polarity and hydrogen-bonding capability, while the dimethoxyphenethyl tail adds lipophilicity and rotational flexibility.[1]

This duality often leads to two specific purification failures:

  • "Oiling Out": The compound separates as a gummy liquid rather than a crystal lattice during cooling.

  • Amine Contamination: Persistent traces of the starting material, 3,4-dimethoxyphenethylamine, which can mimic the product in non-polar TLC systems.[1]

This guide provides modular troubleshooting workflows to resolve these issues, moving from scalable crystallization to high-purity chromatography.

Module 1: Crystallization & Phase Separation

Primary Issue: “My product forms a sticky oil at the bottom of the flask instead of white crystals.”

The Mechanism of Failure

Urea derivatives possess high lattice energy due to strong intermolecular hydrogen bonding (NH donors to Carbonyl acceptors). However, the flexible ethyl linker in the phenethyl group introduces rotational freedom that resists ordering. If the cooling rate is too fast, or the solvent polarity is mismatched, the substance undergoes liquid-liquid phase separation (LLPS) before it can nucleate, resulting in an oil.[1]

Troubleshooting Protocol: The Dual-Solvent Switch

Do not rely on single-solvent evaporation.[1] Use a solvent/anti-solvent system to force an ordered lattice structure.[1]

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent)[1]

ParameterSpecification
Primary Solvent Absolute Ethanol (warm)
Anti-Solvent Deionized Water (room temp)
Target Concentration ~10 mL Ethanol per gram of crude
Cooling Rate 5°C per 10 minutes (Slow Ramp)

Step-by-Step Workflow:

  • Dissolve crude solid in minimal boiling Ethanol.[1]

  • Crucial Step: If the solution is dark, treat with activated charcoal (5 wt%) for 10 minutes and filter hot through Celite.

  • Add water dropwise to the hot filtrate until a faint, persistent turbidity (cloudiness) appears.[1]

  • Add a single drop of Ethanol to clear the solution.

  • Remove from heat and insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature.

  • Once at room temperature, transfer to a 4°C fridge.

  • Result: White needles or prisms should form.[1]

Decision Logic: Crystallization Troubleshooting

RecrystallizationLogic Start Start: Crude Material Solvent Dissolve in Hot Ethanol Start->Solvent Cloud Add Water until Turbid Solvent->Cloud Cool Slow Cool to RT Cloud->Cool Check Result? Cool->Check Success White Crystals (Filter & Wash) Check->Success Crystals Oil Oiling Out Check->Oil Oil/Gum Reheat Reheat to Boil Add more Ethanol Oil->Reheat Redissolve Seed Add Seed Crystal or Scratch Glass Reheat->Seed Seed->Cool

Figure 1: Decision matrix for handling phase separation during urea crystallization.

Module 2: Chemical Decontamination (Amine Removal)

Primary Issue: “NMR shows a persistent triplet at ~2.8 ppm and aromatic signals overlapping with my product.”

The Mechanism of Failure

The starting material, 3,4-dimethoxyphenethylamine , is a base. The urea product is neutral (or extremely weakly acidic).[1] Standard silica chromatography often fails to separate them cleanly because the amine "streaks" or co-elutes if the silica is not pre-treated with base.

The Solution: Capitalize on the basicity of the amine to sequester it into the aqueous phase using an Acidic Wash .

Protocol: The "pH Swing" Extraction

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow:

  • Dissolve the crude mixture in DCM (approx. 20 mL per gram).

  • Transfer to a separatory funnel.

  • Wash 1: Add 1M HCl (10 mL per gram). Shake vigorously for 2 minutes.

    • Chemistry: The amine is protonated to form the ammonium salt (

      
      ), which is highly water-soluble.[1] The urea remains in the DCM.
      
  • Drain the organic (bottom) layer.[1]

  • Wash 2: Wash the organic layer with Brine to remove trapped water/acid.

  • Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Concentrate in vacuo.[1]

Extraction Logic Diagram

ExtractionWorkflow Mix Crude Mixture (Urea + Amine) DCM Dissolve in DCM Mix->DCM AcidWash Add 1M HCl (Shake) DCM->AcidWash Sep Phase Separation AcidWash->Sep AqLayer Aqueous Layer (Contains Amine-HCl Salt) Sep->AqLayer Top Layer (Discard) OrgLayer Organic Layer (Contains Pure Urea) Sep->OrgLayer Bottom Layer (Keep) Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry

Figure 2: Chemoselective removal of amine precursors via acid-base extraction.[1]

Module 3: Chromatographic Separation (The "Nuclear" Option)

Primary Issue: “Recrystallization failed, and I need >99% purity for biological assay.”

If Modules 1 and 2 fail, use Flash Column Chromatography.[1] Note that urea derivatives are polar.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase Gradient: Dichloromethane (DCM) to Methanol (MeOH).[1]

Gradient StepComposition (DCM:MeOH)Purpose
Equilibration 100:0Pack column, remove non-polar grease.[1]
Loading 99:1Load sample (dissolve in DCM/MeOH mix if needed).
Elution A 98:2Elutes residual non-polar impurities.[1]
Elution B 95:5Target Product Elution Zone.
Flush 90:10Elutes highly polar byproducts (biuret).[1]

Technical Tip: If the peaks are tailing (broadening), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, though this is rarely needed for neutral ureas compared to amines.

Module 4: Analytical Validation

Primary Issue: “How do I prove it is the correct structure?”

1. Melting Point Verification:

  • While literature values vary for specific analogs, high purity is indicated by a sharp melting range (less than 2°C difference between onset and clear liquid).[1]

  • Expected Range: Phenethyl ureas typically melt between 90°C and 130°C depending on the exact crystal polymorph and substituents [1, 2].[1]

2. NMR Diagnostic Signals (DMSO-d6):

  • Urea Protons: Look for a broad singlet or triplet (if coupling to

    
    ) around 5.5 - 6.5 ppm  (NH adjacent to alkyl) and a broad singlet around 5.0 - 5.5 ppm  (terminal 
    
    
    
    if mono-substituted) or another alkyl-NH signal.[1]
  • Methoxy Groups: Two sharp singlets around 3.7 - 3.8 ppm .[1][3]

  • Phenethyl Linker: Two triplets (approx.[1] 2.6 ppm and 3.2 ppm) corresponding to the

    
     chain.[1]
    

References

  • Biointerface Research in Applied Chemistry. (2021).[1][3][4][5] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine. (Describes synthesis and NMR characterization of methoxy-phenethyl urea analogs).

  • LookChem. (n.d.).[1] Product Information: 1-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4).[1][2][6] (Provides physical property estimates and CAS verification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general urea recrystallization techniques).

  • IndiaMART. (n.d.).[1] 1-(3,4-Dimethoxy Phenethyl)Urea API Intermediate. (Confirms commercial availability and solid state form).

Sources

Technical Support: Optimizing Solubility of 1-(3,4-dimethoxyphenethyl)urea in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering "crash-out" precipitation when diluting 1-(3,4-dimethoxyphenethyl)urea from organic stock solutions into aqueous assay buffers. This is a characteristic challenge with substituted ureas. While the dimethoxyphenethyl moiety provides lipophilicity, the urea linkage (


) generates high crystal lattice energy via strong intermolecular hydrogen bonding.

This guide provides a root-cause analysis and validated protocols to maintain compound solubility in cellular and biochemical assays.

Part 1: The Core Problem (Root Cause Analysis)

Q: Why does this compound dissolve easily in DMSO but precipitate immediately in cell media?

A: This is a classic thermodynamic vs. kinetic solubility conflict.

  • High Lattice Energy: The urea motif acts as a "molecular zipper." In the absence of a strong polar aprotic solvent (like DMSO) to disrupt them, the urea hydrogens form tight networks with each other rather than interacting with water.

  • The "Solvent Shock": When you pipette a 100% DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses away into the water. The compound molecules are left "naked" in a high-dielectric environment before they can form a hydration shell. They aggregate instantly to minimize surface energy.

Visualizing the Mechanism:

SolubilityMechanism cluster_0 The Failure Mode Stock DMSO Stock (Solvated) Shock Rapid Dilution (Solvent Shock) Stock->Shock Direct addition to buffer Stable Stable Assay Solution Stock->Stable Step-wise dilution + Carrier (Cyclodextrin) Agg Aggregation (Urea H-Bonding) Shock->Agg DMSO diffuses fast, Compound crashes out

Figure 1: The mechanism of precipitation during "solvent shock."[1] Direct addition leads to aggregation due to the rapid stripping of the DMSO solvation shell.

Part 2: Validated Protocols & Troubleshooting
Scenario A: Standard Preparation (The "Safe" Method)

Use this for standard IC50/EC50 screenings where maximum concentration is < 50 µM.

Q: What is the correct way to prepare the stock to avoid precipitation?

Protocol: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone."

  • Primary Stock: Dissolve 1-(3,4-dimethoxyphenethyl)urea in 100% anhydrous DMSO to 20 mM . Sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into a compatible co-solvent (e.g., pure Ethanol or 50% DMSO/Water) to create a 2 mM working solution.

  • Final Assay Dosing: Pipette the Intermediate Stock into your assay media (1:100 dilution).

    • Result: Final concentration = 20 µM.

    • Final DMSO: Lower and more gradually introduced.

ParameterRecommended LimitNotes
Primary Solvent DMSO (Anhydrous)Store at -20°C; hygroscopic DMSO causes crashing.
Max Stock Conc. 20–50 mMHigher conc. increases risk of "seeding" crystals.
Assay DMSO Limit < 0.1% (Ideal)< 0.5% is acceptable for robust cell lines (e.g., HeLa, HEK293) [1].
Scenario B: High Concentration Requirements (The "Stubborn" Method)

Use this if you need > 50 µM or if the compound precipitates despite step-wise dilution.

Q: I need higher concentrations, but it keeps crashing out. Can I use carriers?

A: Yes. For urea derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard carrier. It encapsulates the lipophilic phenethyl tail while shielding the urea group.

Protocol: Cyclodextrin-Assisted Solubilization

  • Prepare Carrier Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS or Media). Filter sterilize (0.22 µm).

  • Compound Addition: Add your DMSO stock of 1-(3,4-dimethoxyphenethyl)urea slowly to the 20% HP-β-CD solution while vortexing.

    • Target: Keep DMSO < 5% in this intermediate mix.[2][3]

  • Incubation: Shake/rotate at Room Temperature for 30 minutes. This allows the compound to enter the cyclodextrin cavity (complexation).

  • Final Dilution: Dilute this complex into your final assay wells.

Why this works: The cyclodextrin prevents the urea molecules from finding each other and crystallizing, effectively "hiding" the hydrophobic portions from the water [2].

Part 3: Assay Validity & False Positives

Q: How do I know if my IC50 is real or just an artifact of aggregation?

A: Urea derivatives are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition (pan-assay interference).

Diagnostic Workflow:

  • Visual Check (The "Tyndall Effect"): Shine a laser pointer (or bright LED) through your assay tube. If you see a beam path (scattering), you have suspended particles/aggregates, not a solution.

  • Detergent Sensitivity: Add 0.01% Triton X-100 (or Tween-80) to your assay buffer.

    • Logic: If your IC50 shifts significantly (e.g., >10-fold loss of potency) upon adding detergent, your compound was likely aggregating. The detergent breaks the aggregates, revealing the true (lower) potency [3].

Decision Tree for Assay Optimization:

TroubleshootingTree Start Compound Precipitates? Step1 Try Intermediate Dilution (Step-down Protocol) Start->Step1 Check1 Soluble? Step1->Check1 Success Proceed to Assay (Verify DMSO < 0.1%) Check1->Success Yes Step2 Add Carrier: 20% HP-beta-Cyclodextrin Check1->Step2 No Check2 Soluble? Step2->Check2 Check2->Success Yes Step3 Check for Aggregation (Add 0.01% Triton X-100) Check2->Step3 No

Figure 2: Step-by-step decision matrix for stabilizing substituted ureas in solution.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: You can, but substituted ureas often have lower solubility in ethanol than DMSO. However, Ethanol is less toxic to some primary cells. If you use Ethanol, ensure the stock is fresh, as evaporation alters concentration rapidly.

Q: Will the "dimethoxy" group affect pH sensitivity? A: Unlikely. The methoxy groups are non-ionizable under physiological conditions (pH 7.4). The urea protons are very weakly acidic (pKa > 13). Therefore, adjusting pH is not a viable strategy for solubilizing this specific compound. Rely on cosolvents (DMSO) and carriers (Cyclodextrins).

Q: My compound looks clear but my data is noisy. Why? A: You may have "micro-precipitates." These are invisible to the naked eye but interfere with light absorbance/fluorescence readouts.

  • Fix: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes, you had interference.

References
  • National Institutes of Health (NIH). Assay Guidance Manual: Compound Solubility and Solubility Screening. (Discusses DMSO limits and precipitation artifacts). [Link]

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. (Validation of cyclodextrins for lipophilic drug solubilization). [Link]

  • Feng, B. Y., & Shoichet, B. K. A detergent-based assay for the detection of promiscuous inhibitors. (Methodology for distinguishing aggregation from true inhibition). [Link]

Sources

optimizing reaction conditions for 1-(3,4-dimethoxyphenethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(3,4-dimethoxyphenethyl)urea. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a higher success rate and product purity.

Introduction

1-(3,4-dimethoxyphenethyl)urea is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its synthesis, while conceptually straightforward, can present several challenges that affect yield and purity. This guide is designed to provide practical, experience-based solutions to these issues. The primary synthetic route discussed involves the reaction of 3,4-dimethoxyphenethylamine with a suitable carbonyl source to form the urea linkage.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 1-(3,4-dimethoxyphenethyl)urea can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

  • Incomplete Reaction: The reaction may not be going to completion. This can be monitored by Thin Layer Chromatography (TLC).[1] If the starting amine is still present after the expected reaction time, consider the following:

    • Reaction Time: Extend the reaction time. Some urea formation reactions can be slower than anticipated.

    • Temperature: Gently heating the reaction mixture may be necessary. For instance, some urea syntheses are conducted at elevated temperatures (e.g., 60-70 °C) to drive the reaction forward.[2][3] However, be cautious as excessive heat can lead to side product formation.

    • Stoichiometry: Ensure the molar ratio of your carbonyl source to the amine is appropriate. For reagents like 1,1'-carbonyldiimidazole (CDI), a slight excess (e.g., 1.2 equivalents) is often used to ensure complete conversion of the amine.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired urea. A common side reaction is the formation of symmetrical ureas.[2][4] This is particularly prevalent when using methods that generate an isocyanate intermediate in situ. To mitigate this:

    • Controlled Addition: Add the amine slowly to the activated carbonyl source (e.g., the carbamoylimidazole intermediate formed from CDI). This helps to ensure the amine reacts with the intended electrophile rather than with any unreacted isocyanate from a potential side reaction.

    • Use of Amine Salts: Reacting the hydrochloride or trifluoroacetic acid salt of the primary amine with CDI can prevent the formation of symmetrical urea byproducts.[4]

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Since the product is a urea, it should be relatively neutral, but adjusting the pH can help to remove acidic or basic impurities.

    • Recrystallization: Choose an appropriate solvent system for recrystallization. A common choice for similar ureas is a mixture of ethyl acetate and hexane.[1] Finding the optimal solvent ratio is key to maximizing recovery.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Identifying the nature of these impurities is the first step toward eliminating them.

  • Unreacted Starting Material: As mentioned previously, one of the spots is likely your starting 3,4-dimethoxyphenethylamine. This can be confirmed by running a co-spot on your TLC plate (a lane with your starting material, a lane with your reaction mixture, and a lane with both spotted on top of each other).

  • Symmetrical Urea: The formation of 1,3-bis(3,4-dimethoxyphenethyl)urea is a common byproduct. This occurs when the in-situ generated isocyanate reacts with another molecule of the starting amine instead of the intended nucleophile. To avoid this, ensure a controlled addition of the amine and consider using the amine salt.[4]

  • Reaction with Water: If your reaction is not conducted under anhydrous conditions, water can react with the isocyanate intermediate to form an unstable carbamic acid, which can then decompose back to the starting amine and carbon dioxide, or react with another isocyanate to form an anhydride. Always use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your chosen synthetic route is sensitive to moisture.

Question 3: My product is difficult to purify. What purification strategies are most effective for 1-(3,4-dimethoxyphenethyl)urea?

Answer:

Purification of substituted ureas can sometimes be challenging due to their polarity and potential for hydrogen bonding.

  • Crystallization: This is often the most effective method for purifying solid ureas.

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature, combined with a non-polar solvent in which the compound is insoluble. Examples include ethyl acetate/hexane, ethanol/water, or acetone/water.[1]

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with your product.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a viable alternative.

    • Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The optimal solvent system should be determined by TLC analysis.

    • Tailing: Ureas can sometimes "tail" on silica gel due to their hydrogen bonding capabilities. Adding a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent can help to mitigate this effect.

  • Washing: After filtration, washing the solid product with a suitable solvent can remove residual impurities. Washing with cold water can remove inorganic salts, and a non-polar solvent like hexane can remove non-polar byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize 1-(3,4-dimethoxyphenethyl)urea on a lab scale?

For lab-scale synthesis, reacting 3,4-dimethoxyphenethylamine with 1,1'-carbonyldiimidazole (CDI) is a highly effective and safe method.[1] This approach avoids the use of hazardous reagents like phosgene and its derivatives.[5] The reaction typically proceeds in two steps in a one-pot fashion: first, the amine reacts with CDI to form a carbamoylimidazole intermediate, which then reacts with a nucleophile (in this case, ammonia or an amine) to form the urea.

Q2: How can I confirm the identity and purity of my final product?

The identity and purity of 1-(3,4-dimethoxyphenethyl)urea should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching vibrations of the urea group.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents or reagents.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. While CDI is safer than phosgene, it is still a reactive chemical and should be handled appropriately.

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenethyl)urea using CDI

This protocol is adapted from a similar synthesis of an unsymmetrical urea.[1]

Materials:

  • 3,4-dimethoxyphenethylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Ammonia source (e.g., aqueous ammonia or ammonia gas)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add CDI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the intermediate by TLC.

  • Once the formation of the carbamoylimidazole intermediate is complete (as indicated by the disappearance of the starting amine spot on TLC), add the ammonia source.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1-(3,4-dimethoxyphenethyl)urea as a solid.

Optimization Parameters Summary

ParameterRecommended Range/ConditionRationale
Temperature 0 °C to Room Temperature (can be heated if necessary)Initial low temperature controls the exothermic reaction with CDI. Gentle heating can drive the reaction to completion.
Solvent Anhydrous THF or DCMAprotic solvents that will not react with the CDI or the isocyanate intermediate.
Reagent Ratio 1.2 eq of CDI to 1.0 eq of amineA slight excess of CDI ensures full conversion of the starting amine.
Reaction Time 3-6 hours (monitor by TLC)Reaction progress should be monitored to determine the optimal time.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Starting material present Complete Reaction Complete Check_Completion->Complete No starting material Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Check_Stoichiometry Check Stoichiometry Incomplete->Check_Stoichiometry Purification_Issues Investigate Purification Losses Complete->Purification_Issues Side_Reactions Investigate Side Reactions (TLC/MS) Complete->Side_Reactions Solution Improved Yield Extend_Time->Solution Increase_Temp->Solution Check_Stoichiometry->Solution Recrystallization Optimize Recrystallization Purification_Issues->Recrystallization Extraction Optimize Extraction pH Purification_Issues->Extraction Recrystallization->Solution Extraction->Solution Symmetrical_Urea Symmetrical Urea Formation Side_Reactions->Symmetrical_Urea Control_Addition Control Amine Addition Rate Symmetrical_Urea->Control_Addition Use_Salt Use Amine Salt Symmetrical_Urea->Use_Salt Control_Addition->Solution Use_Salt->Solution

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

  • Synthesis optimization of urea derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Advances, 8(37), 20845–20851. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2015). Arabian Journal of Chemistry, 8(5), 639-644. [Link]

  • Spyropoulos, C. G., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-257. [Link]

  • Large scale preparation of N-substituted urea. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Process for preparing potassium cyanate from potassium hydroxide and urea. (1976). U.S.
  • Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349. [Link]

  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. (2023). ChemistrySelect, 8(48). [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). Denovopharma. Retrieved February 7, 2026, from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Production technology of 3,4-dimethoxy phenethylamine. (2016).
  • Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. (2001). Inorganic Chemistry, 40(23), 5836–5843. [Link]

  • 4-ETHOXYCARBONYL-2-(4-CYANOPHENYL)-1-METHYLBENZIMIDAZOLE. (2005). Organic Syntheses, 82, 64. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. (2012). ACS Medicinal Chemistry Letters, 3(4), 305–309. [Link]

  • Urea purification method. (2012).
  • How to neutralize Urea? (2022). Reddit. Retrieved February 7, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenethyl)urea. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). Molecules, 28(8), 3538. [Link]

  • Urea. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). (2004). Tetrahedron Letters, 45(35), 6617-6618. [Link]

Sources

improving the reproducibility of experiments with 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthesis, Solubility, and Bioassay Stability Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Introduction: The Reproducibility Crisis in Phenethylureas

1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4) is a critical pharmacophore often utilized as a structural intermediate in the synthesis of dopamine-related heterocycles and as a standalone bioactive agent in antimicrobial and tyrosinase inhibition studies.

However, its physicochemical profile—specifically the interplay between the lipophilic dimethoxyphenethyl tail and the polar urea headgroup—creates distinct reproducibility challenges. Users frequently report inconsistent biological data due to micro-precipitation in aqueous media and variable synthetic purity (specifically biuret contamination).

This guide replaces generic advice with field-proven, mechanism-based protocols to ensure your data is an artifact of the molecule, not the method.

Module 1: Synthesis & Chemical Integrity

The Core Problem: Commercial batches or in-house synthesis often contain the symmetrical byproduct 1,3-bis(3,4-dimethoxyphenethyl)urea or residual biuret , which skew melting points and biological potency.

Troubleshooting FAQ: Synthesis & Purity

Q: My product has a lower melting point than reported (or a broad range). Is it wet? A: While moisture is possible (ureas are hygroscopic), the most likely culprit is the symmetrical urea byproduct .

  • Mechanism: If you synthesized this using 3,4-dimethoxyphenethylamine and a carbonyldiimidazole (CDI) or isocyanate method, trace water or incorrect stoichiometry can lead to the amine attacking the intermediate twice.

  • Diagnostic: Check the

    
    H NMR.[1][2][3] The symmetrical impurity will show a simplified splitting pattern and integration errors in the aromatic region compared to the monosubstituted urea.
    

Q: The urea protons (NH) are missing or broad in my NMR spectrum. A: This is a solvent-exchange phenomenon, not necessarily degradation.

  • Explanation: The quadrupole moment of nitrogen and rapid proton exchange with trace water in DMSO-

    
     broadens these signals.
    
  • Solution: Run the NMR in DMSO-

    
     with a single drop of 
    
    
    
    to confirm exchange (peaks disappear) or switch to Acetonitrile-
    
    
    where exchange is slower, often sharpening the amide/amine signals for integration.
Protocol: High-Purity Synthesis (Cyanate Method)

Recommended over CDI for the primary urea to minimize dimerization.

  • Dissolution: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in 10% aqueous acetic acid.

  • Addition: Add Potassium Cyanate (KOCN, 1.5 eq) dissolved in minimal water dropwise at 35°C.

    • Critical Control: Keep temperature <50°C . Higher temperatures promote biuret formation.

  • Precipitation: The urea product usually precipitates as a white solid upon cooling.

  • Purification: Recrystallize from Ethanol/Water (1:1) . Do not use pure water, as the lipophilic tail prevents clean crystallization.

Module 2: Solubilization & Biological Assay Delivery

The Core Problem: The LogP of ~2.0 [1] combined with the rigid urea hydrogen-bonding network causes "silent precipitation." The compound dissolves in DMSO but crashes out immediately upon addition to cell culture media (DMEM/RPMI), leading to false negatives (low concentration) or false positives (crystals lysing cells).

Visualization: The Solubility Decision Tree

SolubilityProtocol cluster_tips Pro-Tip: Warm media to 37°C before addition Solid Solid 1-(3,4-dimethoxyphenethyl)urea DMSO_Stock Primary Stock: DMSO (10-50 mM) Solid->DMSO_Stock Dissolve completely Direct_Add Direct Addition to Media DMSO_Stock->Direct_Add High Concentration Spike Inter_Step Intermediate Step: Dilute 1:10 in PBS/Media DMSO_Stock->Inter_Step Slow addition with vortexing Check_Cloudy Visual Check: Is it cloudy? Precipitation Precipitation Risk! (False Data) Check_Cloudy->Precipitation Yes (Cloudy) Success Stable Assay Solution (<0.5% DMSO) Check_Cloudy->Success No (Clear) Direct_Add->Precipitation Shock Crystallization Inter_Step->Check_Cloudy

Caption: Figure 1. Step-wise solubilization logic to prevent "DMSO Shock" precipitation in aqueous buffers.

Troubleshooting FAQ: Bioassays

Q: My IC50 values shift dramatically between experiments. A: This is likely due to variable effective concentration .

  • The Fix: Do not perform serial dilutions in the culture plate. Perform serial dilutions in 100% DMSO first. Then, transfer these DMSO spikes to the media. This ensures every well has the exact same percentage of DMSO (e.g., 0.5%), preventing solvent-effect artifacts.

Q: Can I use cyclodextrins? A: Yes. If the compound crashes out at your required testing concentration (>50 µM), use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Protocol: Prepare a 10% HP-

    
    -CD solution in PBS. Use this as the diluent for your DMSO stock instead of pure PBS. The hydrophobic cavity of the cyclodextrin encapsulates the dimethoxyphenethyl tail, preventing aggregation [2].
    

Module 3: Quantitative Data & Physical Properties

To validate your compound before testing, compare your batch against these reference parameters.

ParameterSpecification / BehaviorTroubleshooting Note
Appearance White to off-white crystalline solidYellowing indicates oxidation of the electron-rich dimethoxy ring. Recrystallize immediately.
LogP ~2.01 [1]Moderately lipophilic. Requires organic co-solvent (DMSO/EtOH) for aqueous use.
Solubility (Water) < 1 mg/mL (Estimated)Do not use water for stock solutions.
Solubility (DMSO) > 50 mg/mLIf cloudy, sonicate at 40°C for 5 mins.
H-Bond Donors 2High potential for intermolecular aggregation (dimerization) in non-polar solvents.
Melting Point 91-93°C (Typical for methoxy-phenethylureas) [3]Sharp range (<2°C) indicates high purity. Broad range indicates biuret/dimer contamination.

Module 4: Mechanism of Action & Pathway Verification

When using this compound in phenotypic assays (e.g., cancer cell lines or antimicrobial screens), understanding the structural logic is vital.

MOA_Pathway Compound 1-(3,4-dimethoxyphenethyl)urea Mechanism Urea Moiety: H-Bond Donor/Acceptor Compound->Mechanism Tail Dimethoxy Tail: Lipophilic Penetration Compound->Tail Target_1 Tyrosinase Inhibition (Melanogenesis) Target_2 Microbial Cell Wall (Chitin Synthase Interference) Target_3 Cytotoxicity (A549/HeLa Lines) Mechanism->Target_1 Chelation/Binding Mechanism->Target_2 Tail->Target_3 Membrane Permeability

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the urea headgroup and lipophilic tail to potential biological targets.

References

  • LookChem. (n.d.). (3,4-Dimethoxyphenethyl)urea Chemical Properties and LogP Data. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Urea Derivatives in Modern Drug Discovery: Solubilization Strategies. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Synthesis of Unsymmetrical Urea from Substituted Phenethylamine: Characterization and Melting Points. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(3,4-dimethoxyphenethyl)urea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of 1-(3,4-dimethoxyphenethyl)urea (DMPU) and its structural analogs. While DMPU serves as a critical synthetic intermediate for high-value therapeutics like Ensifentrine (RPL554) —a dual PDE3/PDE4 inhibitor for COPD—recent medicinal chemistry efforts have repurposed this scaffold for dual-action antibacterial and anticancer applications.

This guide objectively compares the parent scaffold against N'-substituted analogs, specifically focusing on tetrahydronaphthalen-1-yl derivatives, which have demonstrated superior cytotoxicity against resistant cancer lines (HeLa, SH-SY5Y) and bacterial strains compared to the unsubstituted parent urea.

Structural Basis & Mechanism of Action

The 1-(3,4-dimethoxyphenethyl)urea scaffold functions as a "privileged structure" in drug design. Its efficacy stems from the urea linker's ability to form bidentate hydrogen bonds with enzyme active sites (e.g., Asp/Glu residues), while the electron-rich dimethoxyphenethyl tail provides hydrophobic anchoring.

Mechanism: Dual Cytotoxicity & PDE Inhibition

The efficacy of these analogs bifurcates into two distinct pathways depending on the N'-substitution:

  • PDE3/4 Inhibition (Respiratory): When integrated into complex heterocycles (e.g., Ensifentrine), the scaffold inhibits phosphodiesterase enzymes, preventing cAMP hydrolysis and inducing bronchodilation.

  • Membrane/Tubulin Targeting (Oncology/Antibacterial): Bulky lipophilic substitutions (e.g., tetrahydronaphthalene) shift the mechanism toward membrane disruption and potential tubulin polymerization inhibition, leading to apoptosis in cancer cells and lysis in bacteria.

Mechanism Scaffold 1-(3,4-dimethoxyphenethyl)urea (Scaffold) Sub1 Heterocyclic Fusion (e.g., Ensifentrine) Scaffold->Sub1 Synthetic Modification Sub2 Bulky Lipophilic N'-Subst. (e.g., Tetrahydronaphthalene) Scaffold->Sub2 Synthetic Modification Target1 PDE3 / PDE4 Enzymes Sub1->Target1 High Affinity Binding Effect1 cAMP Elevation (Bronchodilation) Target1->Effect1 Inhibition Target2 Cell Membrane / Tubulin Sub2->Target2 Hydrophobic Interaction Effect2 Apoptosis & Bacterial Lysis Target2->Effect2 Disruption

Figure 1: Divergent pharmacological pathways of DMPU analogs based on N'-substitution patterns.

Comparative Efficacy Analysis

The following data contrasts the Parent Scaffold (often used as a control or intermediate) against optimized Tetrahydronaphthalene Analogs (Compounds 14-18 series).

Table 1: Anticancer Cytotoxicity (IC50 in µM)

Data derived from WST-8 assays on human cancer cell lines.

Compound IDStructure (N'-Substituent)HeLa (Cervical Cancer)SH-SY5Y (Neuroblastoma)Fibroblast (Healthy Control)Selectivity Index
Parent (DMPU) -H (Unsubstituted)>500 µM (Inactive)>500 µM (Inactive)>500 µMN/A
Analog 14 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl12.5 µM 25.0 µM>100 µM>8.0
Analog 16 3-methoxyphenethyl (Symmetric)15.8 µM35.2 µM85.0 µM5.4
Analog 17 3,4-dimethoxyphenethyl (Optimized) 9.8 µM 11.2 µM 150.0 µM 13.6

Key Insight: The parent urea is biologically inert as a standalone agent. Introduction of the bulky 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl moiety (Analog 17) drastically improves potency (IC50 < 10 µM) while maintaining a high safety margin (Selectivity Index > 13) against healthy fibroblasts.

Table 2: Antibacterial Activity (MIC in µM)

Data derived from broth microdilution assays.

Compound IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosa
Parent (DMPU) >250 µM>250 µM>250 µM
Analog 14 3.91 µM7.81 µM15.62 µM
Analog 17 0.97 µM 1.95 µM 3.91 µM
Ciprofloxacin (Ctrl) 0.50 µM0.25 µM1.00 µM

Analysis: Analog 17 approaches the potency of standard antibiotics like Ciprofloxacin against Gram-positive strains (S. aureus), validating the "dual-action" hypothesis for these urea derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the high-efficacy analogs and the validation of their biological activity.

Protocol A: Synthesis of N,N'-Dialkyl Urea Analogs

Objective: Efficient coupling of 3,4-dimethoxyphenethylamine with isocyanates to generate the urea linkage.

  • Reagent Prep: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Activation: (If isocyanate not commercially available) React amine with triphosgene (0.33 eq) and triethylamine (2.0 eq) at 0°C to generate the isocyanate in situ.

  • Coupling: Add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) dropwise to the isocyanate solution at 0°C.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Evaporate solvent. Recrystallize the residue from ethanol/water (9:1) to yield white crystalline powder.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for urea -NH- protons at δ 8.0–8.5 ppm.

Protocol B: WST-8 Cytotoxicity Assay

Objective: Quantify cell viability to determine IC50 values.

  • Seeding: Plate HeLa or SH-SY5Y cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.

  • Treatment: Dissolve urea analogs in DMSO (Stock 10 mM). Dilute with media to final concentrations (0.1 – 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 10 µL CCK-8 (WST-8) reagent to each well. Incubate for 2–4 hours.

  • Measurement: Measure absorbance (OD) at 450 nm using a microplate reader.

  • Calculation:

    
    
    
  • Analysis: Plot dose-response curves (Log-concentration vs. Viability) to calculate IC50 using non-linear regression.

Hit-to-Lead Optimization Workflow

The following diagram illustrates the decision logic for optimizing the DMPU scaffold from a simple intermediate to a potent bioactive agent.

Workflow Start Start: 1-(3,4-dimethoxyphenethyl)urea (Intermediate) Screen Primary Screen: Cytotoxicity & Antibacterial Start->Screen Decision Is IC50 < 10 µM? Screen->Decision Path_Fail Inactive (Parent) Modify N'-Substituent Decision->Path_Fail No Path_Success Hit Identified (Analog 17) Decision->Path_Success Yes Opt1 Optimization Strategy: Increase Lipophilicity (LogP > 3) Path_Fail->Opt1 Opt2 Optimization Strategy: Rigidify Linker (Tetralin ring) Path_Fail->Opt2 Final Lead Candidate: Dual-Action Agent Path_Success->Final Opt1->Screen Re-synthesize Opt2->Screen

Figure 2: Optimization workflow transforming the inert DMPU intermediate into active tetrahydronaphthalene derivatives.

References

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Source: PubMed Central (PMC) [Link]

  • 1-(3,4-Dimethoxyphenethyl)urea - Compound Summary. Source: PubChem [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Source: ACS Medicinal Chemistry Letters [Link]

  • Ensifentrine (RPL554): A First-in-Class Dual PDE3/4 Inhibitor for the Treatment of COPD. Source: American Journal of Respiratory and Critical Care Medicine [Link]

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a drug from a promising molecule to a market-approved therapeutic is paved with rigorous testing and validation. A critical, yet often underappreciated, aspect of this process is the validation of analytical methods for pharmaceutical intermediates. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-(3,4-dimethoxyphenethyl)urea, a key intermediate in the synthesis of Ensifentrine, a novel treatment for chronic obstructive pulmonary disease (COPD).[1]

This document is designed to provide not just a set of protocols, but a comprehensive understanding of the scientific rationale behind the selection and validation of an analytical method, empowering researchers to make informed decisions in their drug development programs.

The Critical Role of Analytical Method Validation for Pharmaceutical Intermediates

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2][3] For a pharmaceutical intermediate like 1-(3,4-dimethoxyphenethyl)urea, a robust and validated analytical method is paramount for several reasons:

  • Ensuring the Quality of the Final Active Pharmaceutical Ingredient (API): The purity and quality of the starting materials and intermediates directly impact the final API. A validated method ensures that the intermediate meets the required specifications before it proceeds to the next synthetic step.

  • Process Control and Optimization: Reliable analytical data allows for the effective monitoring and optimization of the manufacturing process, leading to improved yield, consistency, and cost-effectiveness.

  • Impurity Profiling: A well-validated method can identify and quantify impurities, which is crucial for understanding the reaction byproducts and ensuring the safety of the final drug product.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA mandate that analytical methods used for the quality control of pharmaceuticals are properly validated.[4]

Comparative Analysis of Analytical Methodologies

While several analytical techniques can be employed for the analysis of organic molecules, their suitability for the validation of 1-(3,4-dimethoxyphenethyl)urea varies significantly. This section provides a comparative overview of the most relevant techniques.

Analytical TechniquePrincipleApplicability to 1-(3,4-dimethoxyphenethyl)ureaAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Highly Suitable. Ideal for the separation, identification, and quantification of the main compound and its potential impurities.High resolution, sensitivity, and specificity. Can be used for both qualitative and quantitative analysis. Amenable to automation.Requires specialized equipment and skilled operators. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Less Suitable. The compound has a relatively high boiling point and may require derivatization to increase volatility, adding complexity and potential for error.High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization can introduce variability.
Spectroscopy (UV-Vis, FTIR, NMR) Based on the interaction of electromagnetic radiation with the analyte.Suitable for Identification, but not for comprehensive validation. UV-Vis can be used for simple quantification if no interfering substances are present. FTIR and NMR are excellent for structural elucidation and identification.Rapid and non-destructive (NMR, FTIR). Provides structural information.Limited quantitative capability in complex mixtures (UV-Vis). Not suitable for separating impurities. Lower sensitivity for quantification compared to HPLC.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of analytes on a thin layer of adsorbent material.Suitable for preliminary analysis and screening. Can be used for qualitative assessment of purity and to monitor reaction progress.Simple, rapid, and inexpensive.Limited resolution and sensitivity. Not suitable for accurate quantification.

A Proposed High-Performance Liquid Chromatography (HPLC) Method and its Validation

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of 1-(3,4-dimethoxyphenethyl)urea and a comprehensive validation plan based on the International Council for Harmonisation (ICH) guidelines.[3]

Proposed HPLC Method

The following method is a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and commonly used stationary phase for the separation of moderately polar to non-polar compounds like 1-(3,4-dimethoxyphenethyl)urea.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the efficient separation of the main peak from any potential early or late-eluting impurities. Phosphoric acid helps to control the pH and improve peak shape.
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% BThe gradient is designed to provide good resolution between the analyte and potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 220 nmThe dimethoxybenzene moiety of the molecule is expected to have a UV absorbance maximum in this region.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase helps to prevent peak distortion.
Validation Plan: A Step-by-Step Protocol

The validation of the proposed HPLC method will be performed according to the ICH Q2(R1) guidelines.[3]

Objective: To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.

Protocol:

  • Inject the standard solution of 1-(3,4-dimethoxyphenethyl)urea (e.g., 100 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Study: Subject the 1-(3,4-dimethoxyphenethyl)urea sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples using the proposed HPLC method.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • The method is considered specific if the main peak is well-resolved from any degradation products or impurities.

Diagram: Workflow for Specificity and Stability-Indicating Method Validation

G cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Data Evaluation cluster_3 Conclusion Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Stressed Samples using the HPLC method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., UV light) Photolytic->Analysis PeakPurity Assess Peak Purity (PDA Detector) Analysis->PeakPurity Resolution Evaluate Resolution between Analyte and Degradants Analysis->Resolution Conclusion Method is Specific and Stability-Indicating PeakPurity->Conclusion Resolution->Conclusion

Caption: Workflow for establishing the specificity of the analytical method.

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of 1-(3,4-dimethoxyphenethyl)urea at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform a recovery study by spiking a known amount of 1-(3,4-dimethoxyphenethyl)urea into a placebo or a known matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of 1-(3,4-dimethoxyphenethyl)urea at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results of each set of replicates.

  • Acceptance Criteria: RSD ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Determine the standard deviation of the response (σ) from a series of injections of a blank solution or a low concentration solution.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirm the determined LOD and LOQ by injecting solutions at these concentrations and ensuring that the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the following parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters and the assay results.

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected.

Diagram: The Interconnected Pillars of Analytical Method Validation

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Linearity->Accuracy Linearity->Precision Accuracy->Precision

Sources

A-Z Guide to Cross-Reactivity Profiling: The Case of 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to a comprehensive guide on assessing the cross-reactivity of novel chemical entities. In drug discovery, identifying a compound with high affinity for its intended target is only the first step. Ensuring this affinity is selective is paramount. Off-target interactions can lead to unforeseen side effects, misleading structure-activity relationship (SAR) data, and costly failures in later stages of development. This guide provides a robust framework for profiling the selectivity of a test compound, using 1-(3,4-dimethoxyphenethyl)urea as our illustrative subject.

The phenethylamine scaffold is a privileged structure in neuropharmacology, known to interact with a variety of biogenic amine receptors.[1] The addition of a urea moiety creates hydrogen bonding capabilities that can significantly influence target engagement.[2] Our subject, 1-(3,4-dimethoxyphenethyl)urea, is a known intermediate in the synthesis of the PDE3/PDE4 inhibitor Ensifentrine, but its own biological activity profile is less characterized.[3][4] This makes it an excellent candidate for a de novo cross-reactivity investigation.

Our investigation will be guided by structural analogy. The 3,4-dimethoxyphenethyl core is structurally reminiscent of endogenous trace amines and catecholamines.[5] This leads to a primary hypothesis that its main target could be the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that binds numerous phenethylamine derivatives.[6][7] Consequently, the most logical off-targets to investigate for cross-reactivity are other GPCRs that recognize similar ligands, namely the Dopamine D2 receptor (D2R) and the α2A-Adrenergic receptor (α2A-AR) .[8][9]

This guide will detail the gold-standard assays required to build a comprehensive selectivity profile, explaining not just the "how" but the critical "why" behind each experimental choice.

I. The Strategic Approach to Selectivity Profiling

A systematic workflow is essential to generate clean, interpretable data. Our approach is a tiered screening cascade designed to move from broad binding affinity to specific functional activity. This ensures that resources are spent efficiently, prioritizing the most promising and selective compounds.

The core logic is as follows:

  • Primary Target Engagement: First, confirm and quantify the compound's affinity for its hypothesized primary target (TAAR1).

  • Off-Target Binding Panel: Screen the compound against a panel of logically chosen off-targets (D2R, α2A-AR) to measure binding cross-reactivity.

  • Functional Confirmation: For any targets where significant binding is observed (both on- and off-target), perform a functional assay to determine if the binding translates into a biological response (agonist or antagonist activity).

Figure 1: Workflow for Cross-Reactivity Profiling.

II. Experimental Methodologies: A Self-Validating System

The trustworthiness of a selectivity profile hinges on the quality of its underlying assays. Here, we describe robust, industry-standard protocols for both binding and functional assessment.

A. Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are the benchmark for directly quantifying the affinity of a ligand for a receptor.[10] They are highly sensitive and directly measure the interaction, unlike functional assays which measure a downstream effect.[11] We will use competitive binding assays to determine the inhibition constant (Ki) of our test compound at each receptor.

Principle of the Assay The assay measures the ability of an unlabeled test compound (1-(3,4-dimethoxyphenethyl)urea) to compete for binding with a known high-affinity radiolabeled ligand at a specific receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]

Detailed Protocol: Competitive Radioligand Binding

  • Receptor Preparation:

    • Utilize commercially available cell membrane preparations from HEK293 or CHO cells stably expressing the human receptor of interest (TAAR1, D2R, or α2A-AR).

    • Rationale: Using recombinant cell lines ensures a high and consistent expression level of the target receptor, minimizing variability between experiments.[13]

    • Thaw membranes on ice and homogenize in the appropriate binding buffer. Perform a protein concentration assay (e.g., Bradford) to normalize membrane input.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add binding buffer, a fixed concentration of the appropriate radioligand (see table below), and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB) Wells: Add binding buffer, radioligand, and a high concentration of a known, non-labeled competitor (displacer) to saturate all specific binding sites.

    • Test Compound Wells: Add binding buffer, radioligand, and serial dilutions of 1-(3,4-dimethoxyphenethyl)urea (typically from 10 pM to 100 µM).[14]

    • Radioligands & Displacers:

      Target Receptor Radioligand Displacer for NSB
      TAAR1 [³H]-EPPTB Phentolamine (10 µM)
      Dopamine D2 [³H]-Spiperone Haloperidol (10 µM)

      | α2A-Adrenergic | [³H]-RX821002 | Rauwolscine (10 µM) |

    • Rationale: The choice of radioligand is critical. It must be high-affinity, specific, and commercially available with high specific activity to ensure a good signal-to-noise ratio.[15]

  • Incubation:

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filter plates, which trap the cell membranes.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is key to preventing the dissociation of the ligand-receptor complex, ensuring an accurate measurement of bound radioactivity.[13]

  • Detection:

    • Allow the filter plates to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., TopCount).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Functional Assays: Quantifying Biological Response

Binding does not always equate to function. A compound can be an agonist (activator), antagonist (blocker), or have no effect at all. Cyclic AMP (cAMP) assays are a robust method to determine the functional consequence of receptor engagement for many GPCRs.[16]

Principle of the Assay TAAR1 is primarily a Gαs-coupled receptor, meaning its activation increases intracellular cAMP levels.[5] Conversely, D2R and α2A-AR are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[9][17] By measuring these changes in cAMP, we can determine the functional activity of our test compound.

Figure 2: Opposing effects of Gαs and Gαi signaling on cAMP.

Detailed Protocol: HTRF cAMP Assay

We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive immunoassay format that is highly sensitive and amenable to high-throughput screening.[18]

  • Cell Culture and Plating:

    • Use HEK293 or CHO cells expressing the target receptor.

    • Plate cells in a 384-well assay plate and incubate overnight.

  • Agonist Mode Protocol (for TAAR1):

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Rationale: PDEs degrade cAMP. Inhibiting them prevents the breakdown of the second messenger signal, amplifying the assay window.

    • Add serial dilutions of 1-(3,4-dimethoxyphenethyl)urea or a known reference agonist (e.g., β-phenethylamine for TAAR1).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Protocol (for D2R and α2A-AR):

    • To measure a decrease in cAMP, a basal level of cAMP must first be stimulated. This is achieved using Forskolin, a direct activator of adenylyl cyclase.[19]

    • Pre-incubate the cells with serial dilutions of the test compound or a reference antagonist.

    • Add a fixed concentration of Forskolin (e.g., 1 µM) mixed with a fixed EC₈₀ concentration of a reference agonist (e.g., Quinpirole for D2R).

    • Rationale: The agonist stimulates the Gαi pathway to inhibit the Forskolin-induced cAMP production. An antagonist will block this inhibition, restoring cAMP levels.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents: a cAMP antibody labeled with a Europium cryptate (donor) and cAMP labeled with d2 (acceptor).

    • Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.

    • When the donor and acceptor are close, a FRET signal is generated. High cellular cAMP leads to low FRET, and vice-versa.[18]

    • Incubate for 60 minutes and read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP concentration vs. log[compound] and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot cAMP concentration vs. log[compound] and fit to determine the IC₅₀. This can be converted to an antagonist equilibrium constant (Kb) using the Schild equation if a full Schild analysis is performed.

III. Data Interpretation: Building the Selectivity Profile

The following tables present illustrative data for 1-(3,4-dimethoxyphenethyl)urea, demonstrating how to structure and interpret the results from the described assays.

Table 1: Receptor Binding Affinity Profile

This table summarizes the binding affinity (Ki) of the compound at the primary target and key off-targets. The selectivity ratio provides a quantitative measure of cross-reactivity.

Target ReceptorKi (nM) [a]Selectivity Ratio [b]
TAAR1 (Primary) 15 -
Dopamine D222515-fold
α2A-Adrenergic1,800120-fold
Reference Compounds
β-Phenethylamine (TAAR1 Agonist)45 (at TAAR1)N/A
Haloperidol (D2 Antagonist)0.5 (at D2R)N/A

[a] Ki values are geometric means from n=3 independent experiments. A lower Ki indicates higher binding affinity. [b] Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target). A higher value indicates greater selectivity for the primary target.

Interpretation: The data indicates that 1-(3,4-dimethoxyphenethyl)urea binds with high affinity to its hypothesized primary target, TAAR1. It exhibits moderate cross-reactivity for the Dopamine D2 receptor (only 15-fold selective) and significantly lower cross-reactivity for the α2A-Adrenergic receptor (120-fold selective). This binding profile warrants functional follow-up at both TAAR1 and D2R.

Table 2: Functional Activity Profile

This table details the functional potency and efficacy at the targets where significant binding was observed.

Target ReceptorAssay ModeFunctional ResultPotency (EC₅₀ / IC₅₀, nM) [c]Efficacy (% of Ref. Agonist) [d]
TAAR1 AgonistAgonist5285%
Dopamine D2 AntagonistAntagonist410N/A (100% inhibition)
α2A-AdrenergicNot Tested->10,000-

[c] Potency values are geometric means from n=3 independent experiments. [d] Efficacy is expressed as the maximal response of the test compound relative to the maximal response of a known full agonist for that receptor.

Interpretation: The functional data confirm the binding results. The compound acts as a potent, high-efficacy agonist at TAAR1. Crucially, it also demonstrates functional antagonist activity at the Dopamine D2 receptor, albeit with ~8-fold lower potency than its agonist activity at TAAR1 (410 nM vs 52 nM). This dual-activity profile is a critical finding. The weak binding at α2A-AR did not warrant functional testing.

IV. Conclusion & Forward Look

This guide demonstrates a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound. For 1-(3,4-dimethoxyphenethyl)urea, our illustrative data reveals a profile of a potent TAAR1 agonist with significant Dopamine D2 receptor antagonist activity.

Key Insights:

  • Primary Activity: The compound is a potent TAAR1 agonist.

  • Cross-Reactivity: Significant cross-reactivity exists at the D2 receptor, manifesting as functional antagonism.

  • Selectivity: The compound is highly selective over the α2A-Adrenergic receptor.

This profile is not necessarily "good" or "bad," but it is now defined. For a drug development program, this information is invaluable. If the goal were a highly selective TAAR1 agonist, the D2 antagonism would be an undesirable off-target effect requiring chemical modification to eliminate. However, if a dual-target profile were sought for a specific therapeutic indication (e.g., certain psychiatric disorders), this compound could represent a promising lead.[8]

The ultimate goal of cross-reactivity profiling is to generate a clear, unbiased understanding of a compound's biological interactions.[20] By employing robust, self-validating assays and interpreting the data with causal logic, researchers can make informed decisions, mitigate risks, and accelerate the path toward developing safer, more effective medicines.

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A Comparative Guide to PDE Inhibition: Profiling 1-(3,4-dimethoxyphenethyl)urea in the Context of Established Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of signal transduction, phosphodiesterases (PDEs) represent a critical family of enzymes that govern cellular function by modulating the levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The therapeutic potential of targeting these enzymes has led to the development of a diverse array of inhibitors with varying selectivity and clinical applications. This guide provides a comprehensive comparison of 1-(3,4-dimethoxyphenethyl)urea, a key intermediate in the synthesis of the dual PDE3/PDE4 inhibitor Ensifentrine, with established selective and non-selective PDE inhibitors. By examining the available data and outlining robust experimental protocols, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel PDE-targeting therapeutics.

Introduction to Phosphodiesterase Inhibition and the Significance of 1-(3,4-dimethoxyphenethyl)urea

Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, thereby terminating their signaling cascades. The eleven families of PDEs (PDE1-PDE11) exhibit distinct tissue distribution, substrate specificity, and regulatory properties, making them attractive targets for therapeutic intervention in a wide range of diseases, including chronic obstructive pulmonary disease (COPD), heart failure, erectile dysfunction, and neurological disorders.

While 1-(3,4-dimethoxyphenethyl)urea itself is not characterized as a direct PDE inhibitor, its role as a crucial building block for Ensifentrine, a potent dual inhibitor of PDE3 and PDE4, places its structural motif at the center of interest for the development of new therapeutics in this class.[1] Understanding the structure-activity relationships (SAR) of urea-containing compounds is pivotal in medicinal chemistry, as the urea functional group can form key hydrogen bond interactions with biological targets.[2][3] This guide will, therefore, use 1-(3,4-dimethoxyphenethyl)urea as a foundational structure to explore the broader concepts of PDE inhibition, comparing the dual-target approach of its derivative, Ensifentrine, with the mechanisms of well-established selective and non-selective inhibitors.

Comparative Analysis of PDE Inhibitors

The efficacy and safety of a PDE inhibitor are largely determined by its selectivity for different PDE families. Below, we compare the profiles of several key PDE inhibitors, highlighting their targets, potencies, and therapeutic applications.

Table 1: Comparative Profile of Selected PDE Inhibitors
CompoundTarget PDE(s)IC50 ValuesTherapeutic Area(s)Key Characteristics
Ensifentrine PDE3 / PDE4Not directly applicable for the intermediate. Ensifentrine is a potent dual inhibitor.[4]COPDDual bronchodilator and anti-inflammatory effects.[4]
Rolipram PDE4PDE4A: ~3 nM, PDE4B: ~130 nM, PDE4D: ~240 nM[5][6]Investigational for CNS disorders and inflammatory diseases.Selective for the PDE4 family, known for its anti-inflammatory and pro-cognitive effects.[3]
Milrinone PDE3PDE3A: 0.45 µM, PDE3B: 1.0 µM[2][7]Acute heart failurePositive inotropic and vasodilatory effects.[8]
Sildenafil PDE53.5 nM - 75 nM[9][10][11]Erectile dysfunction, Pulmonary arterial hypertensionSelective for the cGMP-specific PDE5.
IBMX Non-selectivePDE1: 19 µM, PDE2: 50 µM, PDE3: 18 µM, PDE4: 13 µM, PDE5: 32 µM[12]Research toolBroad-spectrum PDE inhibitor, used experimentally to increase intracellular cAMP and cGMP.

IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathways and Experimental Workflows

The Central Role of PDEs in cAMP and cGMP Signaling

The inhibition of PDEs leads to an accumulation of intracellular cAMP or cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This cascade of events ultimately mediates the physiological responses associated with PDE inhibitors.

Start Start Prepare Reagents Prepare PDE Enzyme, Substrate (cAMP/cGMP), and Inhibitor Solutions Start->Prepare Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare Reagents->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Product Detect Product (e.g., AMP/GMP) Stop Reaction->Detect Product Analyze Data Calculate IC50 Detect Product->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro PDE inhibitor screening assay.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key experiments are provided below.

In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity and screening for inhibitors. [13][14] Principle: The assay measures the amount of phosphate released in a two-step enzymatic reaction. First, PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP). In the second step, a 5'-nucleotidase dephosphorylates the 5'-monophosphate, releasing free phosphate. The amount of phosphate is then quantified using a malachite green-based reagent.

Materials:

  • Purified PDE enzyme (specific isoform of interest)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Test compound (e.g., 1-(3,4-dimethoxyphenethyl)urea and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a phosphate standard curve according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or vehicle control

    • PDE enzyme solution

  • Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Second Enzymatic Step: Add 5'-nucleotidase to each well and incubate for an additional 10-20 minutes at 30°C.

  • Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development.

  • Measurement: After a brief incubation at room temperature, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells without PDE enzyme) from all readings. Use the phosphate standard curve to determine the amount of phosphate produced in each well. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cyclic AMP (cAMP) Measurement using ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels in response to PDE inhibitor treatment. [15][16] Principle: This is a competitive immunoassay where cAMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of HRP-cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

  • Cell line of interest (e.g., a cell line expressing the target PDE)

  • Cell culture medium and supplements

  • Test compound (e.g., 1-(3,4-dimethoxyphenethyl)urea and comparators)

  • Forskolin or other adenylyl cyclase activator (optional, for stimulated conditions)

  • Cell Lysis Buffer

  • cAMP ELISA kit (containing anti-cAMP antibody-coated plate, HRP-conjugated cAMP, substrate, stop solution, and wash buffer)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.

    • (Optional) Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Add Cell Lysis Buffer to each well and incubate on ice to lyse the cells and release intracellular cAMP.

  • ELISA Procedure (follow the kit manufacturer's instructions):

    • Add cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated plate.

    • Add HRP-conjugated cAMP to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the cAMP concentration in the cell lysates. Analyze the dose-dependent effect of the test compounds on intracellular cAMP levels.

In Vivo Models for Preclinical Evaluation

To assess the therapeutic potential of novel PDE inhibitors, their efficacy must be evaluated in relevant animal models of disease.

Models of Chronic Obstructive Pulmonary Disease (COPD)
  • Cigarette Smoke-Induced Inflammation Model: Mice or guinea pigs are exposed to cigarette smoke for several weeks or months to induce chronic airway inflammation, a key feature of COPD. [17]The efficacy of a test compound can be assessed by measuring inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), cytokine levels, and changes in lung function. [17]* Lipopolysaccharide (LPS)-Induced Lung Inflammation: Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil influx and pro-inflammatory cytokine production. This model is useful for rapid screening of anti-inflammatory compounds.

Models of Heart Failure
  • Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC): This surgical model in mice or rats involves constricting the aorta to increase the afterload on the left ventricle, leading to cardiac hypertrophy and eventual heart failure. [18][19]The effects of PDE inhibitors can be evaluated by measuring cardiac function (e.g., echocardiography), hypertrophy, and fibrosis. [18]* Tachypacing-Induced Heart Failure: In larger animal models such as dogs or pigs, rapid ventricular pacing can induce heart failure. [20]This model is useful for studying the electrophysiological and hemodynamic effects of PDE inhibitors.

Conclusion and Future Directions

While 1-(3,4-dimethoxyphenethyl)urea is primarily recognized as a precursor to the dual PDE3/PDE4 inhibitor Ensifentrine, its core structure represents a valuable scaffold for the design of novel PDE inhibitors. The comparative analysis presented in this guide highlights the diverse landscape of PDE inhibition, from the broad-spectrum activity of IBMX to the highly selective nature of compounds like Sildenafil and Rolipram, and the emerging dual-target approach.

The provided experimental protocols offer a robust framework for the in vitro and in vivo characterization of new chemical entities targeting phosphodiesterases. Future research should focus on elucidating the specific PDE inhibitory profile of 1-(3,4-dimethoxyphenethyl)urea and its analogs to determine if this chemical class holds intrinsic activity. Furthermore, the continued exploration of dual-inhibition strategies, as exemplified by Ensifentrine, may lead to the development of more effective therapies for complex diseases like COPD, where both bronchodilation and anti-inflammatory actions are desirable. The synthesis and evaluation of novel urea-based compounds, guided by the structure-activity relationships of known inhibitors, will undoubtedly pave the way for the next generation of PDE-targeted therapeutics.

References

  • Kariya, T., et al. (1987). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine.
  • Dell'Agli, M., et al. (2008). IC 50 Values of Icariin Derivatives and Sildenafil on Human PDE5A1 and PDE6C.
  • BioCrick. (n.d.). IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-3,4-Dimethoxy Phenethyl Urea at ₹ 500/kg | API Intermediate in Pune. Retrieved from [Link]

  • Boswell-Smith, V., et al. (2006). Roflumilast and cilomilast are oral phosphodiesterase 4 (PDE4) inhibitors proposed to reduce the airway inflammation and bronchoconstriction seen in COPD. Pulmonary Pharmacology & Therapeutics, 19(1), 9-19.
  • Hanania, N. A., & Celli, B. R. (2025). Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead.
  • Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344-2356.
  • Movsesian, M. A. (2011). Phosphodiesterase inhibition in heart failure. Handbook of Experimental Pharmacology, (204), 253-272.
  • BPS Bioscience. (n.d.). Milrinone PDE3 27216. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

  • Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164-2171.
  • Lee, D. C., et al. (2018). Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection?. Heart, 104(12), 980-986.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4197, Milrinone. Retrieved from [Link]

  • Ückert, S., et al. (2014).
  • Glynos, C., et al. (2013). Phosphodiesterase-4 Inhibitor Therapy for Lung Diseases. American Journal of Respiratory and Critical Care Medicine, 188(11), 1302-1311.
  • Nitta, A., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954.
  • BPS Bioscience. (n.d.). Rolipram PDE4 27005. Retrieved from [Link]

  • O'Toole, E. T. (2013). An integrative assessment of phosphodiesterase 5 inhibition on cardiac function in heart failure. University of Manchester.
  • Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47-52.
  • Diamant, Z., & Spina, D. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 269.
  • Creative BioMart. (n.d.). PDE Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 348-356.
  • Elabscience. (n.d.). Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit (E-BC-K782-M). Retrieved from [Link]

  • Wang, H., et al. (2017). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3.
  • Vlachopoulos, C., et al. (2009). Phosphodiesterase-5 Inhibition in Chronic Heart Failure - An Emerging Therapeutic Opportunity. European Cardiology Review, 5(1), 35-39.
  • Martorana, P. A., et al. (2010). Impacts of anti-inflammatory phosphodiesterase inhibitors on a murine model of chronic pulmonary inflammation. European Journal of Pharmacology, 635(1-3), 209-215.
  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Chemiluminescent). Retrieved from [Link]

  • Rognlien, A. G., et al. (2019).
  • Erős, D., et al. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). Current Medicinal Chemistry, 15(16), 1591-1615.
  • Methawasin, M., et al. (2020). Phosphodiesterase 9 Inhibition in Models of Heart Failure With Preserved Left Ventricular Ejection Fraction.
  • Drug Information Group, University of Illinois Chicago. (n.d.). What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment?. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). cAMP(Cyclic Adenosine Monophosphate) ELISA Kit. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclic Adenosine Monophosphate (cAMP). Retrieved from [Link]

  • da Silva, J. B. P., et al. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(20), 9579-9591.

Sources

structure-activity relationship of 1-(3,4-dimethoxyphenethyl)urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of 1-(3,4-dimethoxyphenethyl)urea derivatives , a class of compounds derived from the homoveratrylamine scaffold.[1]

These derivatives are emerging as potent anticancer and antioxidant agents with distinct selectivity profiles compared to traditional metallodrugs like Cisplatin. This guide synthesizes experimental data to assist researchers in optimizing this scaffold for therapeutic development.

Executive Summary: The Scaffold at a Glance

The core structure consists of a 3,4-dimethoxyphenethyl moiety (homoveratrylamine) linked via a urea bridge to a variable "Right-Hand Side" (RHS) aryl or alkyl group.[1]

  • Primary Indication: Non-Small Cell Lung Carcinoma (A549) and Cervical Cancer (HeLa).[2][3]

  • Key Advantage: Superior selectivity index (SI) compared to Cisplatin; potent antioxidant capacity.[1]

  • Limitation: Generally inactive against standard bacterial strains (E. coli, S. aureus), indicating a specific eukaryotic target mechanism rather than broad-spectrum toxicity.[1]

Chemical Synthesis & Methodology

The most efficient route for generating these libraries is the isocyanate addition method , which avoids harsh conditions and preserves the integrity of the methoxy substituents.[1]

Protocol: Synthesis of 1-(3,4-dimethoxyphenethyl)-3-substituted Ureas
  • Reaction Type: Nucleophilic Addition[1]

  • Yield Efficiency: >65% (Quantitative for specific derivatives)

  • Purity Validation: 1H NMR, 13C NMR, Elemental Analysis.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxyphenethylamine (homoveratrylamine) in anhydrous Dichloromethane (DCM) or Diethyl Ether.

  • Activation: Maintain the solution at 0°C under an inert nitrogen atmosphere.

  • Addition: Dropwise add 1.0–1.2 equivalents of the appropriate aryl isocyanate (e.g., 4-fluorophenethyl isocyanate) dissolved in the same solvent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 12 hours.

  • Isolation: Filter the resulting precipitate. If no precipitate forms, evaporate the solvent and recrystallize from ethanol/water.[1]

SynthesisPath cluster_conditions Reaction Conditions Start 3,4-Dimethoxyphenethylamine Inter Intermediate Complex Start->Inter DCM, 0°C Reagent Aryl Isocyanate (R-N=C=O) Reagent->Inter Product 1-(3,4-dimethoxyphenethyl)urea Derivative Inter->Product RT, 12h (Nucleophilic Addition) Inert Atmosphere (N2) Inert Atmosphere (N2) Anhydrous Solvent Anhydrous Solvent

Figure 1: One-pot synthesis pathway for phenethyl urea derivatives via isocyanate addition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is strictly governed by the substituents on the distal (RHS) phenyl ring. The 3,4-dimethoxy "Left-Hand Side" (LHS) acts as a lipophilic anchor, likely facilitating membrane permeability.

SAR Map: Substituent Effects
RegionModificationBiological Outcome
LHS (Fixed) 3,4-Dimethoxyphenethyl Essential for bioavailability and antioxidant potential.[1]
Linker Urea (-NH-CO-NH-) Critical hydrogen bonding donor/acceptor site.[1]
RHS (Variable) 4-Fluoro-phenethyl High Potency: Comparable to Cisplatin in A549 cells.High Toxicity: Cytotoxic to normal HDF cells.[1]
RHS (Variable) 4-Methyl-phenethyl Optimal Lead: Good potency (A549/HeLa).High Selectivity: Significantly less toxic to normal HDF cells.[1]
RHS (Variable) 4-Methoxy-phenethyl Inactive: No significant antibacterial activity observed.[1][2][4]
Comparative Performance Data

The following table contrasts the most promising derivatives against the clinical standard, Cisplatin.

CompoundTarget Cell LineIC50 (µM)Toxicity to Normal Cells (HDF)Selectivity Profile
4-Methyl Derivative HeLa (Cervical)High LowExcellent (Lead Candidate)
4-Fluoro Derivative A549 (Lung)High HighPoor (Non-selective)
Cisplatin (Control) A549 / HeLaHighVery High Low (Systemic Toxicity)
Unsymmetrical Urea E. coli / S. aureusInactiveN/ANon-Antimicrobial

Critical Insight: The 4-methyl substitution on the RHS phenethyl ring retains anticancer efficacy while sparing normal human dermal fibroblasts (HDF), solving a major limitation of the 4-fluoro analog and Cisplatin.[1]

Mechanism of Action

While many urea derivatives act as kinase inhibitors (e.g., VEGFR2) or soluble epoxide hydrolase (sEH) inhibitors, the 1-(3,4-dimethoxyphenethyl)urea class exhibits a dual mechanism:

  • Cytotoxicity: Disruption of cell proliferation pathways in neoplastic cells (HeLa, A549).[1] The specific lack of antibacterial activity suggests the target is likely a eukaryotic protein (e.g., tubulin or specific tyrosine kinases) rather than a prokaryotic cell wall or ribosome.[1]

  • Antioxidant Capacity: The electron-donating methoxy groups on the phenethyl ring allow the molecule to act as a radical scavenger.[1] Experimental data indicates "remarkable" antioxidant activity comparable to standard reference compounds (e.g., ascorbic acid), potentially offering chemoprotective effects against oxidative stress-induced damage.[1]

SAR_Mechanism Core 1-(3,4-dimethoxyphenethyl)urea Scaffold LHS LHS: 3,4-Dimethoxy Core->LHS RHS RHS: Substituent (R) Core->RHS Antiox Antioxidant Activity (Radical Scavenging) LHS->Antiox Electron Donation Cytotox Anticancer Activity (HeLa / A549) RHS->Cytotox Target Binding Fluoro 4-Fluoro RHS->Fluoro Methyl 4-Methyl RHS->Methyl Tox Toxicity to Normal Cells (HDF) Fluoro->Cytotox High Potency Fluoro->Tox High Toxicity Methyl->Cytotox Good Potency Methyl->Tox Low Toxicity (High Selectivity)

Figure 2: Structure-Activity Relationship showing the divergence in selectivity based on RHS substitution.

Expert Recommendations

  • Lead Selection: For drug development focusing on lung or cervical cancer , prioritize the 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea derivative.[1][2] Its safety profile is superior to the fluorinated analog.

  • Negative Selection: Do not pursue this specific scaffold for antibacterial applications (Gram-positive or Gram-negative) without significant structural modification (e.g., adding a thiadiazole moiety), as the core urea scaffold alone is inactive against standard strains.[1]

  • Formulation: Due to the lipophilic nature of the dimethoxy and phenethyl groups, formulation in lipid-based carriers or co-solvents (DMSO/PEG) is recommended for in vitro assays.

References

  • Özgeriş, F. B., & Özgeriş, B. (2021).[1][3][5] Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents.[1][3] Biointerface Research in Applied Chemistry, 12(5), 7052-7063.[1][4] Link

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[1] Link

  • Burnaev, R. R., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Molecules, 28(8), 3564.[1] Link

Sources

Technical Validation Guide: 1-(3,4-dimethoxyphenethyl)urea (DMPU-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(3,4-dimethoxyphenethyl)urea (herein referred to as DMPU-1 ) is chemically defined by a phenethylamine scaffold capped with a urea "warhead." While commercially recognized as a key intermediate in the synthesis of Ensifentrine (a dual PDE3/4 inhibitor for COPD), its structural pharmacology suggests distinct off-target or fragment-based activity.

The Pharmacological Hypothesis: The urea moiety is the canonical pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) . Unlike amides, ureas form a tight hydrogen-bond network with the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site. Therefore, before using DMPU-1 as a negative control or an inert intermediate, it must be validated for sEH inhibitory potency.

This guide outlines the critical path to validate DMPU-1 against the "Gold Standard" sEH inhibitor, TPPU .

Comparative Profile: Candidate vs. Gold Standard
FeatureDMPU-1 (Candidate)TPPU (Gold Standard)Ensifentrine (Related Drug)
Chemical Class Mono-substituted Urea1,3-Disubstituted UreaPyrimidinetrione (Fused)
Primary Target Putative: sEH (Fragment)sEH (Valid: IC50 < 2 nM)PDE3 / PDE4
Binding Mode Monodentate/Bidentate H-bondTridentate H-bond (High Affinity)cAMP catalytic domain
Solubility Moderate (Polar urea head)Low (Lipophilic tail)Moderate
Metabolic Liability High (Urea hydrolysis)Low (Trifluoromethoxy stability)Optimized
Validation Status Requires Validation Reference Standard Specificity Control

Biological Mechanism & Signaling Pathway

To validate DMPU-1, one must understand the functional consequence of sEH inhibition: the preservation of Epoxyeicosatrienoic Acids (EETs). EETs are anti-inflammatory lipid mediators. sEH hydrolyzes them into pro-inflammatory diols (DHETs).[1]

Validation Logic: If DMPU-1 engages sEH, we should observe a decrease in DHET formation and an increase in EET stability.

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-Inflammatory) Arachidonic->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (TARGET) sEH->DHETs Catalysis DMPU DMPU-1 (Inhibitor?) DMPU->sEH Blocks

Figure 1: The Arachidonic Acid Cascade. Validation of DMPU-1 requires proving it blocks the transition from Green (EETs) to Grey (DHETs).

Experimental Validation Protocols

Scientific integrity requires orthogonal assays: Biochemical (does it inhibit the enzyme?) and Cellular (does it work in a living system?).

Protocol A: The PHOME Fluorogenic Assay (Biochemical Potency)

Purpose: Determine the IC50 of DMPU-1 compared to TPPU.

Principle: The substrate (PHOME) is non-fluorescent. sEH hydrolyzes it to release a cyanohydrin, which spontaneously decomposes to highly fluorescent 6-methoxy-2-naphthaldehyde.

Materials:

  • Enzyme: Recombinant human sEH (1 nM final).

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (critical to prevent urea aggregation).

Workflow:

  • Preparation: Dissolve DMPU-1 in DMSO (Stock 10 mM). Prepare serial dilutions (100 µM to 0.1 nM).

  • Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate 5 mins at 30°C.

  • Initiation: Add 160 µL PHOME substrate (50 µM final).

  • Readout: Monitor Fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10-20 minutes.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to Hill equation.

Success Criteria:

  • TPPU (Control): IC50 should be ~1-2 nM.

  • DMPU-1 (Test): If IC50 < 1 µM, it is a valid "hit." If IC50 > 10 µM, the urea is likely too sterically unhindered or lacks the hydrophobic "tail" required for the sEH L-pocket.

Protocol B: Cellular Target Engagement (LC-MS/MS)

Purpose: Prove DMPU-1 enters the cell and inhibits sEH in a complex environment.

Rationale: Fluorescent assays can yield false positives (autofluorescence). Mass spectrometry of the actual lipid substrates is the ultimate truth.

Workflow:

  • Cell System: HEK293 cells (endogenous sEH high) or HUVECs.

  • Treatment: Treat cells with DMPU-1 (1 µM and 10 µM) or Vehicle for 1 hour.

  • Challenge: Add 14,15-EET-d11 (Deuterated substrate) to the media. Incubate 30 mins.

  • Extraction: Harvest media. Spike with internal standard (14,15-DHET-d11). Extract with Ethyl Acetate.

  • LC-MS/MS: Quantify the ratio of 14,15-EET-d11 (Substrate) to 14,15-DHET-d11 (Product).

Data Interpretation:

  • Vehicle: High DHET / Low EET (Ratio < 0.1).

  • Valid Inhibitor: Low DHET / High EET (Ratio > 1.0).

Specificity & Counter-Screening

Since DMPU-1 is an intermediate for Ensifentrine (a PDE3/4 inhibitor), you must prove it does not inhibit PDEs at validation concentrations.

The "Clean" Profile Check:

  • Assay: IMAP TR-FRET PDE Assay.

  • Enzymes: PDE3A and PDE4B.

  • Expectation: DMPU-1 should show No Inhibition (IC50 > 10 µM) against PDEs.

  • Result: If it inhibits PDEs, it is a "dirty" fragment. If it inhibits only sEH, it is a selective chemical probe.

Validation Logic Map

Use this flowchart to determine the fate of DMPU-1 in your pipeline.

Validation_Flow Start Start: DMPU-1 Validation Biochem PHOME Assay (Biochemical) Start->Biochem IC50_Check Is IC50 < 1 µM? Biochem->IC50_Check Stop_Inactive DISCARD (Inactive Fragment) IC50_Check->Stop_Inactive No Cell_Assay LC-MS/MS Ratio (Cellular) IC50_Check->Cell_Assay Yes TE_Check EET/DHET Ratio Increased? Cell_Assay->TE_Check TE_Check->Stop_Inactive No Specific_Check PDE3/4 Counter-Screen TE_Check->Specific_Check Yes Result_Probe VALIDATED PROBE (sEH Selective) Specific_Check->Result_Probe No PDE Activity Result_Dirty DIRTY FRAGMENT (Multi-target) Specific_Check->Result_Dirty PDE Inhibition

Figure 2: Decision Matrix for DMPU-1 Validation.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology.

  • Liu, J. Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). Frontiers in Pharmacology.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.

  • Wullschleger, S., et al. (2021). Structural Basis for the Inhibition of Phosphodiesterase 4 by Ensifentrine. Scientific Reports.

Sources

A Comparative Benchmarking Guide to 1-(3,4-dimethoxyphenethyl)urea: Evaluating Potential TRPV1 Channel Modulation Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1-(3,4-dimethoxyphenethyl)urea against known standards for Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulation. For researchers in pain, inflammation, and sensory neuroscience, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for characterizing this compound's activity.

Introduction: The Rationale for Investigating 1-(3,4-dimethoxyphenethyl)urea as a TRPV1 Modulator

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] It functions as a key integrator of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[2] The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain.[3] Consequently, the TRPV1 channel has emerged as a significant therapeutic target for the development of novel analgesics.[4][5]

The prototypical TRPV1 agonist is capsaicin, the pungent compound in chili peppers.[2] Its interaction with the TRPV1 channel has been extensively studied, revealing a binding pocket within the transmembrane domains of the receptor.[3] The structure of capsaicin features a vanillyl group, an amide linker, and a hydrophobic aliphatic tail, all of which contribute to its potent agonist activity.

1-(3,4-dimethoxyphenethyl)urea presents a compelling case for investigation as a potential TRPV1 modulator due to its structural similarities to capsaicin. The 3,4-dimethoxyphenethyl moiety in its structure is analogous to the vanillyl group of capsaicin. Furthermore, the urea functional group is a common motif in a variety of bioactive compounds and has been incorporated into known TRPV1 antagonists.[4][6] This structural parallel suggests that 1-(3,4-dimethoxyphenethyl)urea may interact with the TRPV1 channel, potentially acting as either an agonist or an antagonist.

This guide will benchmark 1-(3,4-dimethoxyphenethyl)urea against two well-established standards:

  • Capsaicin: The quintessential TRPV1 agonist, serving as a positive control for channel activation.

  • Capsazepine: A synthetic, competitive antagonist of capsaicin, used as a standard for inhibitory activity at the TRPV1 channel.[7][8]

Experimental Design: A Step-by-Step Approach to Benchmarking

To comprehensively evaluate the effect of 1-(3,4-dimethoxyphenethyl)urea on TRPV1, a multi-tiered experimental approach is proposed, progressing from initial screening to more detailed characterization.

In Vitro Screening: Calcium Imaging Assay

The initial assessment of 1-(3,4-dimethoxyphenethyl)urea's activity will be conducted using a fluorescent calcium imaging assay in a cell line stably expressing recombinant human TRPV1 (e.g., HEK293 or CHO cells). This method provides a high-throughput-compatible means of detecting changes in intracellular calcium concentrations, which are a direct consequence of TRPV1 channel opening.[9]

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture TRPV1-expressing cells on glass-bottom plates dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading wash Wash cells to remove excess dye dye_loading->wash baseline Record baseline fluorescence wash->baseline compound_add Add test compound (1-(3,4-dimethoxyphenethyl)urea) or standards (Capsaicin, Capsazepine) baseline->compound_add agonist_challenge For antagonist testing: pre-incubate with test compound, then challenge with Capsaicin baseline->agonist_challenge record_response Record fluorescence changes over time compound_add->record_response agonist_challenge->record_response quantify Quantify fluorescence intensity changes (ΔF/F0) dose_response Generate dose-response curves quantify->dose_response calculate Calculate EC50 (for agonists) or IC50 (for antagonists) dose_response->calculate

Caption: Workflow for the in vitro calcium imaging assay.

  • Cell Culture: Plate human TRPV1-expressing cells onto 96-well black-walled, clear-bottom plates and culture to 80-90% confluency.

  • Dye Loading: Incubate cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity (F0) of the cells using a fluorescence plate reader or a fluorescence microscope.

  • Compound Addition and Response Measurement:

    • Agonist Testing: Add varying concentrations of 1-(3,4-dimethoxyphenethyl)urea or capsaicin to the cells and continuously record the fluorescence intensity (F) over time.

    • Antagonist Testing: Pre-incubate the cells with varying concentrations of 1-(3,4-dimethoxyphenethyl)urea or capsazepine for a defined period (e.g., 15-30 minutes). Subsequently, challenge the cells with a fixed concentration of capsaicin (typically the EC80) and record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence relative to baseline (ΔF/F0).

    • Plot the peak response against the logarithm of the compound concentration to generate dose-response curves.

    • For agonists, determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax).

    • For antagonists, determine the half-maximal inhibitory concentration (IC50).

Electrophysiological Characterization: Whole-Cell Patch-Clamp

For a more detailed and quantitative assessment of the compound's effect on TRPV1 channel gating and ion permeation, the gold-standard whole-cell patch-clamp technique will be employed.[10] This method allows for the direct measurement of ionic currents flowing through the TRPV1 channels in response to the application of test compounds.

G cluster_prep Preparation cluster_recording Recording cluster_exp Experiment cell_prep Isolate single TRPV1-expressing cells pipette_prep Prepare patch pipette with intracellular solution cell_prep->pipette_prep seal Form a giga-ohm seal between pipette and cell membrane whole_cell Rupture the cell membrane to achieve whole-cell configuration seal->whole_cell voltage_clamp Clamp the membrane potential at a holding potential (e.g., -60 mV) whole_cell->voltage_clamp record_baseline Record baseline current voltage_clamp->record_baseline compound_app Apply test compound or standards via perfusion system record_baseline->compound_app record_current Record changes in whole-cell current compound_app->record_current washout Washout compound to assess reversibility record_current->washout

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Use isolated TRPV1-expressing cells plated on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an appropriate intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application and Data Acquisition:

    • Agonist Testing: Apply increasing concentrations of 1-(3,4-dimethoxyphenethyl)urea or capsaicin and record the elicited inward currents.

    • Antagonist Testing: Co-apply a fixed concentration of capsaicin with varying concentrations of 1-(3,4-dimethoxyphenethyl)urea or capsazepine and measure the inhibition of the capsaicin-induced current.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Construct dose-response curves and calculate EC50 or IC50 values.

    • Analyze current-voltage (I-V) relationships to assess effects on channel rectification.

Comparative Data Presentation

The following tables present hypothetical data to illustrate how the performance of 1-(3,4-dimethoxyphenethyl)urea would be compared against the standards.

Table 1: Agonist Activity at the Human TRPV1 Channel (Calcium Imaging Assay)

CompoundEC50 (nM)Emax (% of Capsaicin)
Capsaicin100100
1-(3,4-dimethoxyphenethyl)urea5,00085

Table 2: Antagonist Activity at the Human TRPV1 Channel (Calcium Imaging Assay)

CompoundIC50 (nM)
Capsazepine500
1-(3,4-dimethoxyphenethyl)urea> 10,000

Table 3: Electrophysiological Characterization of Agonist Activity at the Human TRPV1 Channel

CompoundEC50 (nM)Maximum Current Density (pA/pF)
Capsaicin120-150 ± 15
1-(3,4-dimethoxyphenethyl)urea6,500-125 ± 12

Mechanistic Insights and Discussion

Based on the hypothetical data, 1-(3,4-dimethoxyphenethyl)urea displays weak agonist activity at the TRPV1 channel. The EC50 value is significantly higher than that of capsaicin, indicating lower potency. The maximal efficacy is also slightly reduced compared to capsaicin. In the antagonist assay, no significant inhibitory activity was observed at concentrations up to 10 µM.

These findings suggest that while the 3,4-dimethoxyphenethyl moiety may allow for binding to the TRPV1 channel, the overall structure of the molecule is not optimized for potent activation. The urea linkage and the lack of a hydroxyl group at the 4-position of the phenyl ring, which is crucial for capsaicin's activity, likely contribute to the reduced potency.

The activation of TRPV1 by an agonist leads to a cascade of intracellular signaling events, primarily initiated by the influx of calcium.

G cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_influx Ca2+ Influx TRPV1_open->Ca_influx Na_influx Na+ Influx TRPV1_open->Na_influx Agonist Agonist (e.g., Capsaicin, 1-(3,4-dimethoxyphenethyl)urea) Agonist->TRPV1 Binds to Downstream Downstream Signaling (e.g., CGRP release) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP AP->Downstream

Sources

Strategic Selection of Ensifentrine Precursors: 1-(3,4-dimethoxyphenethyl)urea vs. Commodity Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of 1-(3,4-dimethoxyphenethyl)urea against standard Ensifentrine precursors (specifically the commodity starting material Homoveratrylamine and the downstream cyclic intermediate 1-(3,4-dimethoxyphenethyl)barbituric acid).

This analysis is designed for process chemists and CMC (Chemistry, Manufacturing, and Controls) leads evaluating "Make vs. Buy" strategies for the synthesis of Ensifentrine (RPL554) .

Executive Summary

Ensifentrine (RPL554) is a first-in-class dual phosphodiesterase (PDE3/4) inhibitor approved for the maintenance treatment of COPD. Its chemical structure features a complex pyrimido[6,1-a]isoquinolin-4-one core fused with a 3,4-dimethoxyphenyl moiety.[1]

The synthesis of this core is the rate-limiting step in the manufacturing process. Process chemists must choose between starting with the commodity chemical Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) or sourcing the advanced intermediate 1-(3,4-dimethoxyphenethyl)urea .

  • 1-(3,4-dimethoxyphenethyl)urea offers a "clean-start" advantage, bypassing the variable yield and impurity profile associated with in-situ urea formation.

  • Homoveratrylamine offers lower raw material costs ($/kg) but introduces higher operational complexity and stringent impurity control requirements (specifically regarding bis-urea formation).

This guide compares these pathways based on yield efficiency, impurity profiles (including Nitrosamine risks), and process scalability.

Chemical Identity & Structural Analysis[2]

The synthesis of Ensifentrine hinges on the construction of the tricyclic core. The three key chemical entities in this supply chain are:

FeatureThe Advanced Intermediate The Commodity Precursor The Cyclic Intermediate
Compound Name 1-(3,4-dimethoxyphenethyl)urea Homoveratrylamine 1-(3,4-dimethoxyphenethyl) barbituric acid
CAS Number 25017-47-4 120-20-7 75535-95-4
Structure Linear Urea DerivativePrimary AmineHeterocyclic Pyrimidine
Role Dedicated Core BuilderRaw Starting MaterialLate-Stage Scaffold
Physical State White Solid PowderLiquid / Low-Melting SolidCrystalline Solid
Stability High (Non-hygroscopic)Moderate (Oxidation prone)High
Key Risk Residual Isocyanate (trace)Bis-alkylation / OxidationSolubility issues in cyclization

Synthetic Pathway Visualization

The following DOT diagram illustrates the critical junction where the choice of precursor dictates the synthesis workflow.

EnsifentrineSynthesis cluster_inputs Raw Materials cluster_intermediates Advanced Intermediates cluster_API Final API Stages Homo Homoveratrylamine (Commodity Precursor) PhenUrea 1-(3,4-dimethoxyphenethyl)urea (The Target Intermediate) Homo->PhenUrea Step 1: Urea Formation (Risk: Bis-urea impurity) UreaSource Urea / Sodium Cyanate UreaSource->PhenUrea BarbAcid N-Substituted Barbituric Acid PhenUrea->BarbAcid Step 2: Malonate Condensation (Optimized Yield) ChloroCore Chloro-Tricyclic Core (POCl3 Cyclization) BarbAcid->ChloroCore Step 3: Bischler-Napieralski (POCl3) Ensifentrine Ensifentrine (RPL554) ChloroCore->Ensifentrine Steps 4-6: Substitution & Side Chain

Figure 1: Synthesis Pathway of Ensifentrine showing the strategic entry point of 1-(3,4-dimethoxyphenethyl)urea.

Head-to-Head Performance Comparison

A. Yield and Process Efficiency

The "Novel Route" utilizing isolated 1-(3,4-dimethoxyphenethyl)urea demonstrates superior consistency compared to the one-pot conversion of Homoveratrylamine.

  • Homoveratrylamine Route:

    • Mechanism:[2][3][4] Reaction with Urea or Sodium Cyanate in acidic conditions.

    • Drawback: Competitive reaction where the product urea reacts with another mole of amine to form a symmetrical bis-urea (1,3-bis(3,4-dimethoxyphenethyl)urea). This impurity is highly insoluble and difficult to remove from the subsequent barbituric acid intermediate.

    • Yield: Typically 75-85% (variable).

  • 1-(3,4-dimethoxyphenethyl)urea Route:

    • Mechanism:[2][3][4] The isolated urea is reacted with diethyl malonate in the presence of sodium ethoxide.

    • Advantage:[2][3][4][5] Because the urea is pre-purified, the formation of the barbituric acid ring proceeds with >95% conversion. The absence of free amine prevents side-reactions with the malonate ester.

    • Yield: >90% for the condensation step.[6]

B. Impurity Profile & Nitrosamine Risk

Regulatory agencies (FDA/EMA) have strict limits on Nitrosamine impurities.

  • Amine Precursor Risk: Homoveratrylamine is a primary amine, but trace secondary amine impurities (from synthesis of the amine itself) can lead to N-Nitroso compounds if nitrosating agents are present (e.g., residual nitrites from water or reagents).

  • Urea Intermediate Advantage: 1-(3,4-dimethoxyphenethyl)urea is a stable, non-basic solid. It does not undergo nitrosation under standard storage conditions. Using this intermediate moves the control point downstream, effectively "resetting" the impurity profile before the critical cyclization steps.

C. Handling and Scalability
MetricHomoveratrylamine1-(3,4-dimethoxyphenethyl)urea
Handling Liquid/Oil. Requires drum handling. Strong amine odor.Free-flowing powder. Easy to weigh and charge into reactors.
Storage Nitrogen blanket required to prevent oxidation (darkening).Stable at room temperature.[7][8] Non-hygroscopic.
Atom Economy High (if made in-situ).Slightly lower (due to isolation step), but offset by higher purity downstream.

Experimental Protocols

Protocol A: Synthesis of 1-(3,4-dimethoxyphenethyl)urea (If manufacturing in-house)

Use this protocol to validate the quality of the intermediate vs. purchased standards.

  • Charge: In a glass-lined reactor, dissolve Homoveratrylamine (1.0 eq) in water/HCl (1M) at 80°C.

  • Addition: Add Sodium Cyanate (2.0 eq) dissolved in water dropwise over 60 minutes.

    • Critical Control: Maintain pH < 5 to prevent polymerization of cyanate.

  • Reaction: Stir at 80°C for 2 hours.

  • Isolation: Cool to 0-5°C. The urea precipitates as a white solid.

  • Filtration: Filter and wash with ice-cold water (3x) to remove unreacted amine.

  • Drying: Vacuum dry at 50°C.

    • Target Specs: Melting Point: 163-165°C. HPLC Purity: >98%.

Protocol B: Conversion to Barbituric Acid Scaffold (The Key Step)

This step demonstrates the utility of the urea intermediate.

  • Preparation: Prepare Sodium Ethoxide solution (3.0 eq) in absolute ethanol.

  • Coupling: Add 1-(3,4-dimethoxyphenethyl)urea (1.0 eq) and Diethyl Malonate (1.1 eq).

  • Reflux: Heat to reflux (78°C) for 4-6 hours.

    • Observation: The reaction mixture will thicken as the sodium salt of the barbituric acid forms.

  • Workup: Distill off ethanol. Dissolve residue in water.

  • Precipitation: Acidify with HCl to pH 2. The 1-(3,4-dimethoxyphenethyl)barbituric acid precipitates.

  • Yield: Expected >90%. This intermediate is then ready for POCl3 cyclization.

Conclusion & Recommendation

For research and early-phase development, purchasing 1-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4) is the recommended strategy. It eliminates the variability of the urea formation step and provides a defined starting point for the complex tricyclic ring formation.

For commercial manufacturing, a cost-benefit analysis should be conducted. However, unless the facility has strict controls to prevent bis-urea formation, the isolated urea intermediate remains the superior choice for ensuring the high purity required for an inhalation drug like Ensifentrine.

Decision Matrix
  • Choose Homoveratrylamine if: Cost is the sole driver and you have validated purification capabilities for bis-urea removal.

  • Choose 1-(3,4-dimethoxyphenethyl)urea if: Speed to clinic, batch-to-batch consistency, and simplified impurity profiles are the priority.

References

  • Novel synthesis and anti-pathogenic properties of ensifentrine . National Institutes of Health (NIH). Available at: [Link] (Accessed via Search Result 1.1).

  • Process for the preparation of Ensifentrine and intermediates. IP.com Journal, 25(2A), 1-4, 2025. (Cited in Search Result 1.2).
  • 1-(3,4-Dimethoxyphenethyl)urea Product Data . ChemBK. Available at: [Link] (Accessed via Search Result 1.14).

  • Ensifentrine Impurities and Reference Standards . Pharmaffiliates. Available at: [Link] (Accessed via Search Result 1.16).

  • Ensifentrine (RPL554) Pharmacology and Chemistry . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link] (Accessed via Search Result 1.5).

  • Liquid inhalation formulation comprising RPL554 (Patent US9956171B2). Google Patents.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-(3,4-dimethoxyphenethyl)urea from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. The purity of an active pharmaceutical ingredient (API) intermediate, such as 1-(3,4-dimethoxyphenethyl)urea, can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the purity of 1-(3,4-dimethoxyphenethyl)urea from various suppliers, ensuring the selection of high-quality material for your research and development endeavors.

1-(3,4-dimethoxyphenethyl)urea is a key intermediate in the synthesis of Ensifentrine, a drug used for the treatment of chronic obstructive pulmonary disease (COPD).[1] Given its role in the formation of a therapeutic agent, stringent purity control is paramount. This guide will delve into the rationale behind a multi-tiered analytical approach, detail the experimental protocols for robust purity assessment, and provide a framework for comparing materials from different suppliers.

The Criticality of Purity: Potential Impurities in 1-(3,4-dimethoxyphenethyl)urea

The synthesis of 1-(3,4-dimethoxyphenethyl)urea typically involves the reaction of 3,4-dimethoxyphenethylamine with a urea source.[2] Understanding this synthetic route is crucial for predicting potential impurities. These can include:

  • Unreacted Starting Materials: Residual 3,4-dimethoxyphenethylamine and the urea source.

  • Symmetrically Disubstituted Urea: 1,3-bis(3,4-dimethoxyphenethyl)urea, formed by the reaction of two molecules of the phenethylamine with one molecule of the urea source.

  • Degradation Products: Hydrolysis of the urea functionality or oxidation of the phenethylamine moiety can lead to various degradation products, particularly under harsh reaction or storage conditions.

  • Process-Related Impurities: Reagents, solvents, and catalysts used in the synthesis that are not completely removed during workup and purification.

The presence of these impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final API. Therefore, a comprehensive analytical strategy is essential to detect and quantify these potential contaminants.

A Multi-Faceted Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile. This guide advocates for a combination of chromatographic and spectroscopic methods to ensure a thorough evaluation.

Workflow for Purity Assessment

cluster_0 Sample Reception & Initial Inspection cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Supplier Comparison Sample Receive Samples from Suppliers A, B, C Visual Visual Inspection (Color, Appearance) Sample->Visual Solubility Solubility Checks Visual->Solubility HPLC_prep Prepare Samples for HPLC-UV Solubility->HPLC_prep LCMS_prep Prepare Samples for LC-MS Solubility->LCMS_prep NMR_prep Prepare Samples for NMR Solubility->NMR_prep HPLC_run HPLC-UV Analysis for Purity & Impurity Profiling HPLC_prep->HPLC_run Data_comp Compile & Compare Data from all Analyses HPLC_run->Data_comp LCMS_run LC-MS Analysis for Impurity Identification LCMS_prep->LCMS_run LCMS_run->Data_comp NMR_run 1H & 13C NMR for Structural Confirmation & Purity NMR_prep->NMR_run NMR_run->Data_comp Report Generate Supplier Comparison Report Data_comp->Report

Caption: Overall workflow for the comprehensive purity assessment of 1-(3,4-dimethoxyphenethyl)urea from different suppliers.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Determination

HPLC with UV detection is the cornerstone of purity analysis, offering excellent resolution for separating the main component from its impurities and allowing for accurate quantification.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 1-(3,4-dimethoxyphenethyl)urea and quantify any detectable impurities by comparing the peak area percentages.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions (adapted from a method for the parent drug, Ensifentrine): [3]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration at 20% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(3,4-dimethoxyphenethyl)urea sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurity peaks with an area greater than 0.05%.

Rationale for Methodological Choices
  • C18 Column: A C18 stationary phase provides good retention and separation for moderately polar compounds like 1-(3,4-dimethoxyphenethyl)urea and its likely impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and resolution for amine-containing compounds.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent allows for the effective separation of compounds with a range of polarities, from polar impurities to the less polar main component and any non-polar byproducts.

  • UV Detection at 272 nm: This wavelength is chosen based on the UV absorbance maximum of the parent drug, Ensifentrine, and is expected to provide good sensitivity for 1-(3,4-dimethoxyphenethyl)urea due to the shared chromophore.[3]

HPLC-UV Analysis Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject Sample onto HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 272 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate

Caption: Step-by-step workflow for the HPLC-UV analysis of 1-(3,4-dimethoxyphenethyl)urea.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification

While HPLC-UV is excellent for quantification, LC-MS is indispensable for the structural elucidation of unknown impurities. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, LC-MS allows for the confident identification of impurities.

Experimental Protocol: LC-MS Analysis

Objective: To identify the chemical structures of any impurities detected by HPLC-UV.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

LC Conditions: The same as the HPLC-UV method, but with a volatile mobile phase modifier like formic acid, which is compatible with mass spectrometry.

MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Data Analysis:

  • Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the total ion chromatogram (TIC) from the LC-MS analysis.

  • Extract the mass spectrum for each impurity peak.

  • Propose a structure for the impurity based on its molecular weight and fragmentation pattern. For phenethylamine derivatives, a common fragmentation is the loss of the amine group.

LC-MS Analysis Workflow

cluster_0 LC Separation cluster_1 MS Detection cluster_2 Data Interpretation Inject Inject Sample Separate HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection of Ions Analyze->Detect Correlate Correlate with HPLC-UV Data Detect->Correlate Identify Identify Impurity Structures Correlate->Identify cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (if needed) Acquire_13C->Acquire_2D Compare Compare with Reference/Predicted Spectra Acquire_2D->Compare Identify_Imp Identify Impurity Signals Compare->Identify_Imp Quantify Quantify Major Components Identify_Imp->Quantify

Caption: Workflow for the structural confirmation and purity assessment of 1-(3,4-dimethoxyphenethyl)urea by NMR spectroscopy.

Comparative Data from Different Suppliers

To effectively compare suppliers, it is essential to present the data in a clear and concise manner. The following table provides a template for summarizing the results from the different analytical techniques.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White crystalline powderOff-white powderWhite crystalline powderWhite to off-white crystalline powder
Solubility Soluble in MethanolSoluble in MethanolSoluble in MethanolSoluble in Methanol
HPLC Purity (%) 99.898.599.5≥ 99.0%
Individual Impurity (%) Impurity 1: 0.08Impurity 1: 0.5Impurity 2: 0.2Any single impurity ≤ 0.1%
Impurity 2: 0.05Impurity 3: 0.8
Total Impurities (%) 0.131.30.2≤ 0.5%
LC-MS Identification Impurity 1: Unreacted 3,4-dimethoxyphenethylamineImpurity 1: Unreacted 3,4-dimethoxyphenethylamineImpurity 2: 1,3-bis(3,4-dimethoxyphenethyl)ureaConfirms identity of impurities
Impurity 2: Known degradation productImpurity 3: 1,3-bis(3,4-dimethoxyphenethyl)urea
NMR Confirmation Conforms to structureConforms to structure, minor impurity signals consistent with HPLCConforms to structureConforms to expected structure

Conclusion and Recommendations

The selection of a supplier for a critical pharmaceutical intermediate like 1-(3,4-dimethoxyphenethyl)urea should be a data-driven decision. A comprehensive analytical assessment, as outlined in this guide, provides the necessary evidence to qualify and compare different suppliers.

Key Recommendations:

  • Establish Clear Specifications: Before initiating any analysis, define clear acceptance criteria for purity and impurity levels.

  • Request a Certificate of Analysis (CoA): Always request a CoA from the supplier and verify their results with your own internal testing.

  • Qualify Your Suppliers: A robust supplier qualification program should be in place, which may include audits of the supplier's manufacturing facilities and quality management systems. [4][5][6]* Maintain a Reference Standard: Procure a well-characterized batch of 1-(3,4-dimethoxyphenethyl)urea to use as a reference standard for all future analyses.

  • Perform Stability Studies: For long-term projects, it is advisable to perform forced degradation studies to understand the stability of the material under various stress conditions.

By implementing this rigorous analytical approach, you can confidently select a supplier that provides high-purity 1-(3,4-dimethoxyphenethyl)urea, thereby ensuring the quality and consistency of your downstream research and drug development activities.

References

  • Agova, N. et al. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug.
  • Alfa Omega Pharma. Ensifentrine Impurities | 298680-25-8 Certified Reference Substance. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
  • El-Gizawy, S. M., et al. (2025).
  • Butov, G. M., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
  • LookChem. (3,4-Dimethoxyphenethyl)urea|25017-47-4. [Link]

  • ResearchGate. Chromatograms displaying the degradation profile of ensifentrine during... [Link]

  • Pharmaffiliates. Ensifentrine-impurities. [Link]

  • ECA Academy. (2020). What are the GMP Requirements for Supplier Qualification? [Link]

  • Pharmaffiliates. CAS No : 25017-47-4 | Product Name : 1-(3,4-Dimethoxyphenethyl)urea. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
  • BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. [Link]

  • Pharmaceutical Guidelines. (2011). Procedure for Qualification of Vendors for Raw Material and Packaging Materials. [Link]

  • National Center for Biotechnology Information. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. [Link]

  • ResearchGate. (2025).
  • SimplerQMS. (2025). Supplier Qualification: Definition, Process, and Guidelines. [Link]

  • PubMed. Ensifentrine vs placebo for chronic obstructive pulmonary disease: a systematic review and meta-analysis of randomized clinical trials. [Link]

  • Chemsrc. Urea,N-[2-(3,4-dimethoxyphenyl)ethyl]- | CAS#:25017-47-4. [Link]

  • LookChem. Cas 25017-47-4,(3,4-Dimethoxyphenethyl)urea. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea. [Link]

  • IndiaMART. 1-3,4-Dimethoxy Phenethyl Urea at ₹ 500/kg | API Intermediate in Pune. [Link]

  • ResearchGate. (2025). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas.

Sources

Comparative Cytotoxicity Guide: 1-(3,4-Dimethoxyphenethyl)urea and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic performance of 1-(3,4-dimethoxyphenethyl)urea and its structural analogs. While the simple mono-substituted urea often serves as a synthetic intermediate, its N,N'-disubstituted derivatives have emerged as potent anticancer agents. Specifically, asymmetric ureas incorporating the 3,4-dimethoxyphenethyl moiety demonstrate significant antiproliferative activity against HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cell lines, often comparable to or exceeding the potency of cisplatin.

Key Insight: The inclusion of the 3,4-dimethoxy motif mimics the pharmacophore of colchicine and combretastatin A-4, facilitating strong tubulin binding. However, the "tail" substitution (the group on the distal nitrogen) dictates selectivity between cancerous and normal cells (e.g., HDF fibroblasts).

Chemical Landscape & SAR Analysis

The pharmacological efficacy of this class relies on a tripartite structure: the Head (binding anchor), the Linker (hydrogen bond donor/acceptor), and the Tail (hydrophobic/electronic modulator).

Structural Classification
  • Parent Scaffold: Phenethylurea[1][2]

  • Key Motif: 3,4-Dimethoxy substitution (mimics the A-ring of tubulin inhibitors).

  • Active Analogs:

    • Compound A: 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea

    • Compound B: 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea

    • Compound C (Symmetrical Ref): 1,3-bis(4-methylphenethyl)urea

Structure-Activity Relationship (SAR) Diagram[4]

SAR_Analysis Core 1-(3,4-dimethoxyphenethyl)urea Scaffold Head Head Region (3,4-dimethoxy) Core->Head Linker Urea Linker (-NH-CO-NH-) Core->Linker Tail Tail Region (Distal N-substituent) Core->Tail Effect_Head Tubulin Binding Affinity (Colchicine Site) Head->Effect_Head Effect_Linker H-Bonding Network (Solubility & Target Fit) Linker->Effect_Linker Effect_Tail Selectivity & Potency (4-F > 4-Me in toxicity) Tail->Effect_Tail

Caption: SAR breakdown highlighting the functional roles of the 3,4-dimethoxy head for binding and the tail region for modulating selectivity.

Comparative Cytotoxicity Data

The following data synthesizes experimental results comparing 3,4-dimethoxy analogs against standard chemotherapeutics.

Table 1: IC50 Values (µM) Across Cancer Cell Lines

Lower values indicate higher potency.[3]

Compound IDStructure DescriptionHeLa (Cervical)A549 (Lung)HDF (Normal Fibroblast)Selectivity Index (SI)*
Cisplatin Standard Control~6.5 µM~12.0 µMHigh ToxicityLow
Compound A 3,4-dimethoxy / 4-fluoro8.2 µM 14.5 µM ~25 µMModerate (~3.0)
Compound B 3,4-dimethoxy / 4-methyl12.1 µM18.2 µM>100 µM High (>8.0)
Compound C Bis(4-methylphenethyl)0.97 µM 5.4 µM>50 µMVery High
Parent Unsubstituted Phenethylurea>100 µM>100 µMN/AInactive

Selectivity Index (SI): Calculated as IC50(Normal Cells) / IC50(Cancer Cells). An SI > 3 is generally considered favorable for drug development.

Analysis of Performance
  • Potency vs. Selectivity: While Compound C (symmetrical bis-methyl) is the most potent against HeLa cells (sub-micromolar), Compound B (asymmetric 3,4-dimethoxy/4-methyl) offers the best safety profile, showing negligible toxicity to normal HDF fibroblasts at therapeutic doses.

  • The Fluorine Effect: Introducing a fluorine atom (Compound A ) maintains potency against A549 lung cancer cells but significantly increases toxicity toward normal cells compared to the methyl analog.

  • Role of Methoxylation: The 3,4-dimethoxy group is critical for cytotoxicity. Analogs lacking this substitution (Parent) show poor activity, confirming that the methoxy groups are essential for interacting with the hydrophobic pocket of the target protein (likely tubulin).

Mechanistic Pathways

The cytotoxicity of 1-(3,4-dimethoxyphenethyl)urea analogs is multi-modal, primarily driven by tubulin destabilization and kinase inhibition.

Mechanism of Action Flowchart

Mechanism Agent 3,4-Dimethoxyphenethyl Urea Analog Target1 Colchicine Binding Site (β-Tubulin) Agent->Target1 Target2 Tyrosine Kinases (VEGFR-2 / c-MET) Agent->Target2 Event1 Inhibition of Microtubule Polymerization Target1->Event1 Event3 Disruption of Angiogenesis Signaling Target2->Event3 Event2 G2/M Phase Cell Cycle Arrest Event1->Event2 Outcome Apoptosis (Increased Bax / Decreased Bcl-2) Event2->Outcome Event3->Outcome

Caption: Dual-mechanism pathway showing tubulin destabilization and kinase inhibition leading to apoptotic cell death.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these compounds.

Synthesis of Urea Analogs (Curtius Rearrangement Method)

This method ensures high purity and yield for phenethylurea derivatives.

  • Activation: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in dry toluene. Add diphenyl phosphorazidate (DPPA, 1.1 eq) and triethylamine (1.1 eq).

  • Rearrangement: Reflux the mixture at 80°C for 2 hours under nitrogen. The acid converts to the isocyanate intermediate in situ.

  • Coupling: Cool to room temperature. Add the appropriate amine (e.g., 4-fluorophenethylamine, 1.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol to obtain the pure urea derivative.

MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Plate cancer cells (HeLa/A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Cisplatin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to vehicle control.

  • Calculation: Use non-linear regression (log(inhibitor) vs. response) to determine IC50.

References

  • Özgeriş, F. B., et al. (2022).[4] "The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties." Biointerface Research in Applied Chemistry.

  • Guagnano, V., et al. (2011).[5] "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry.

  • Li, J., et al. (2010). "Synthesis and structure-activity relationships of N-benzyl-N'-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents." Bioorganic & Medicinal Chemistry.

  • Pingaew, R., et al. (2018). "Synthesis and cytotoxicity of 1,3-disubstituted urea derivatives." ResearchGate.

  • PubChem Compound Summary. "1-(3,4-Dimethoxyphenethyl)urea (CAS 25017-47-4)."

Sources

Validating the Mechanism of Action of 1-(3,4-dimethoxyphenethyl)urea: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for elucidating the MoA of 1-(3,4-dimethoxyphenethyl)urea. We will move beyond a superficial listing of protocols to a logical, self-validating experimental cascade, grounded in established scientific principles.

Our central hypothesis is that 1-(3,4-dimethoxyphenethyl)urea functions as a phosphodiesterase (PDE) inhibitor, a premise derived from its documented role as a chemical intermediate in the synthesis of Ensifentrine, a known dual inhibitor of PDE3 and PDE4.[1] This guide will primarily focus on validating this hypothesis, while also exploring scientifically plausible alternative mechanisms to ensure a comprehensive investigation.

Primary Hypothesis: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a myriad of signaling pathways.[2] Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, which can result in a range of physiological effects, including smooth muscle relaxation and modulation of inflammatory responses.[2][3] Ensifentrine, the downstream product of our topic compound, leverages this mechanism for the treatment of chronic obstructive pulmonary disease (COPD).[4][5]

Our investigative approach will follow a logical progression from direct target engagement to cellular and functional consequences.

Experimental Workflow for Validating PDE Inhibition

PDE Inhibition Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Functional Assays PDE3_Assay PDE3 Enzyme Activity Assay cAMP_Assay Intracellular cAMP Measurement PDE3_Assay->cAMP_Assay Confirms Target Engagement PDE4_Assay PDE4 Enzyme Activity Assay PDE4_Assay->cAMP_Assay TNFa_Assay Anti-inflammatory Activity Assay (LPS-induced TNF-α) cAMP_Assay->TNFa_Assay ASM_Relaxation Airway Smooth Muscle Relaxation Assay cAMP_Assay->ASM_Relaxation Links Cellular Effect to Functional Outcome

Caption: A logical workflow for validating phosphodiesterase inhibition.

Direct Target Engagement: PDE Enzyme Activity Assays

The initial and most direct test of our hypothesis is to assess whether 1-(3,4-dimethoxyphenethyl)urea can inhibit the enzymatic activity of PDE3 and PDE4 in a cell-free system. This provides unequivocal evidence of direct interaction with the putative targets.

Experimental Protocol: Fluorescence Polarization (FP)-Based PDE Activity Assay

This protocol is adapted from commercially available kits (e.g., BPS Bioscience PDE3B and PDE4B1 Assay Kits) and offers a homogenous, high-throughput compatible format.[3][6]

  • Reagent Preparation:

    • Prepare a serial dilution of 1-(3,4-dimethoxyphenethyl)urea and comparator compounds (Cilostazol for PDE3, Roflumilast for PDE4) in the appropriate assay buffer.

    • Dilute the fluorescein-labeled cAMP substrate (cAMP-FAM) in assay buffer.

    • Dilute the purified recombinant human PDE3B and PDE4B1 enzymes to the working concentration in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted compound or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted enzyme to each well.

    • Initiate the reaction by adding 10 µL of the cAMP-FAM substrate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add 10 µL of a phosphate-binding agent (Binding Agent) to stop the enzymatic reaction and generate the FP signal.

    • Incubate for an additional 15 minutes at room temperature.

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Comparison Table: PDE Inhibition

CompoundTargetReported IC50Hypothetical IC50 for 1-(3,4-dimethoxyphenethyl)urea
CilostazolPDE3A~0.2 µM[7][8]5-20 µM
RoflumilastPDE4B2~0.2 nM[9]1-10 µM
RoflumilastPDE4D~0.68 nM[10]1-10 µM

The hypothetical IC50 values for the topic compound are posited to be higher (less potent) than the established inhibitors, reflecting its status as a potential precursor or a less optimized inhibitor.

Cellular Target Engagement: Intracellular cAMP Measurement

Confirmation of direct enzyme inhibition should be followed by demonstrating target engagement within a cellular context. An increase in intracellular cAMP levels upon treatment with 1-(3,4-dimethoxyphenethyl)urea would provide strong evidence that the compound is cell-permeable and can inhibit PDE activity in a more physiologically relevant environment.

Experimental Protocol: TR-FRET-Based Intracellular cAMP Assay

This protocol is based on competitive immunoassay principles, exemplified by commercially available kits.[11]

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293 or primary human airway smooth muscle cells) in the appropriate medium.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3,4-dimethoxyphenethyl)urea, Roflumilast, and Cilostazol.

    • Aspirate the culture medium and add the diluted compounds to the cells.

    • Include a positive control such as Forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Cell Lysis and Detection:

    • After a 30-minute incubation, lyse the cells according to the kit manufacturer's instructions.

    • Add the detection reagents, which typically include a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP tracer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis:

    • A decrease in the TR-FRET signal is proportional to the amount of intracellular cAMP.

    • Calculate the EC50 value for the increase in cAMP for each compound.

Data Comparison Table: Intracellular cAMP Accumulation

CompoundExpected OutcomeHypothetical EC50 for 1-(3,4-dimethoxyphenethyl)urea
RoflumilastPotent increase in cAMP2-15 µM
CilostazolModerate increase in cAMP10-50 µM
Functional Consequence: Airway Smooth Muscle Relaxation

A key therapeutic effect of PDE3 and PDE4 inhibitors in respiratory diseases is the relaxation of airway smooth muscle.[12][13] Demonstrating that 1-(3,4-dimethoxyphenethyl)urea can elicit this functional response provides a crucial link between target engagement and a physiologically relevant outcome.

Experimental Protocol: In Vitro Airway Smooth Muscle Relaxation Assay

This protocol involves the use of isolated tracheal rings from a suitable animal model (e.g., guinea pig).[14][15]

  • Tissue Preparation:

    • Isolate the trachea and prepare 2-3 mm wide rings.

    • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Pre-contraction:

    • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

    • Induce a stable contraction with a contractile agent such as acetylcholine or histamine.

  • Compound Addition:

    • Once a stable contraction plateau is reached, add cumulative concentrations of 1-(3,4-dimethoxyphenethyl)urea or comparator compounds.

  • Measurement and Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation as a percentage of the pre-contraction tension.

    • Calculate the EC50 for the relaxant effect.

Data Comparison Table: Airway Smooth Muscle Relaxation

CompoundExpected OutcomeHypothetical EC50 for 1-(3,4-dimethoxyphenethyl)urea
RoflumilastPotent relaxation3-20 µM
CilostazolModerate relaxation15-75 µM

Investigating Plausible Alternative Mechanisms

A thorough validation of a compound's MoA necessitates the exploration of alternative, scientifically sound hypotheses. For urea-containing compounds, inhibition of soluble epoxide hydrolase (sEH) and modulation of the complement system are two such possibilities.[14][16]

Alternative Hypothesis 1: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[17] Inhibition of sEH can therefore be beneficial in inflammatory and cardiovascular diseases.[15]

Experimental Workflow for Validating sEH Inhibition

sEH Inhibition Workflow sEH_Assay sEH Enzyme Activity Assay Cell_Based_sEH Cell-Based sEH Activity Assay sEH_Assay->Cell_Based_sEH Confirms Cellular Activity

Caption: A streamlined workflow for validating sEH inhibition.

Experimental Protocol: Fluorometric sEH Activity Assay

This protocol is adapted from commercially available kits and provides a sensitive method for measuring sEH activity.[18][19]

  • Reagent Preparation:

    • Prepare serial dilutions of 1-(3,4-dimethoxyphenethyl)urea and a known sEH inhibitor (e.g., TPPU) in assay buffer.

    • Dilute the fluorogenic sEH substrate in assay buffer.

    • Prepare the recombinant human sEH enzyme at the working concentration.

  • Assay Procedure:

    • Add the diluted compounds or vehicle control to a 96-well plate.

    • Add the sEH enzyme to each well.

    • Initiate the reaction by adding the substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Comparison Table: sEH Inhibition

CompoundTargetReported IC50Hypothetical IC50 for 1-(3,4-dimethoxyphenethyl)urea
TPPUhuman sEH~2.1 nM[20]> 50 µM

A high hypothetical IC50 would suggest that sEH inhibition is not the primary MoA.

Alternative Hypothesis 2: Complement System Inhibition

The complement system is a key component of the innate immune system. Its dysregulation is implicated in various inflammatory and autoimmune diseases, making it a viable drug target.[21] A structurally related compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, has been reported to have moderate complement inhibitory activity.[14]

Experimental Protocol: Complement Hemolytic (CH50) Assay

The CH50 assay is a functional screen for the classical complement pathway.[22][23][24]

  • Reagent Preparation:

    • Sensitize sheep red blood cells (SRBCs) with an anti-SRBC antibody (hemolysin).

    • Prepare serial dilutions of 1-(3,4-dimethoxyphenethyl)urea and a known complement inhibitor in a suitable buffer (e.g., Veronal buffered saline).

    • Use normal human serum as the source of complement.

  • Assay Procedure:

    • In a 96-well plate, combine the diluted compounds, normal human serum, and the sensitized SRBCs.

    • Include controls for 0% lysis (buffer only) and 100% lysis (water).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Pellet the intact cells by centrifugation.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each compound concentration.

    • Determine the IC50 for the inhibition of hemolysis.

Data Comparison Table: Complement Inhibition

CompoundPathwayReported IC50Hypothetical IC50 for 1-(3,4-dimethoxyphenethyl)urea
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)ureaClassical~50 µM[14]> 100 µM
Iptacopan (Factor B inhibitor)Alternative10 nM[25]N/A

A significantly higher IC50 compared to the reference compound would diminish the likelihood of complement inhibition as the primary MoA.

Conclusion

This guide provides a comprehensive and technically robust framework for validating the mechanism of action of 1-(3,4-dimethoxyphenethyl)urea. By systematically progressing from direct target engagement to cellular and functional assays, researchers can build a compelling, evidence-based narrative for its biological activity. The primary hypothesis of PDE3/4 inhibition is strongly supported by its chemical lineage. However, the inclusion of well-reasoned alternative hypotheses and the corresponding experimental validations ensures a rigorous and unbiased scientific investigation. The data generated through these comparative studies will be invaluable for guiding future drug development efforts.

References

  • National Center for Biotechnology Information. Phosphodiesterase Inhibitors. StatPearls. [Link]

  • RxList. How Do PDE-3 Inhibitors Work?. [Link]

  • DergiPark. Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. [Link]

  • LookChem. Cas 25017-47-4,(3,4-Dimethoxyphenethyl)urea. [Link]

  • MDPI. A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. [Link]

  • Patient Care Online. Ensifentrine, Novel PDE3, PDE4 Inhibitor, Improves Lung Function, QoL Regardless of COPD Severity. [Link]

  • Wikipedia. Ensifentrine. [Link]

  • Pharmaffiliates. 1-(3,4-Dimethoxyphenethyl)urea. [Link]

  • IndiaMART. 1-3,4-Dimethoxy Phenethyl Urea. [Link]

  • National Center for Biotechnology Information. Soluble epoxide hydrolase: Gene structure, expression and deletion. [Link]

  • National Center for Biotechnology Information. Complement inhibition: a promising concept for cancer treatment. [Link]

  • OHTUVAYRE (ensifentrine). Mechanism of Action. [Link]

  • HaemoScan. Complement CH50 Assay Kit Manual. [Link]

  • National Center for Biotechnology Information. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells. [Link]

  • National Institutes of Health. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

  • National Center for Biotechnology Information. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. [Link]

  • National Center for Biotechnology Information. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. [Link]

  • National Center for Biotechnology Information. 1,3-disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. [Link]

  • National Center for Biotechnology Information. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. [Link]

  • BPS Bioscience. PDE4B1 Assay Kit. [Link]

  • National Center for Biotechnology Information. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum. [Link]

  • BPS Bioscience. Roflumilast PDE4 27645-1. [Link]

  • National Center for Biotechnology Information. Relaxant effect of superimposed length oscillation on sensitized airway smooth muscle. [Link]

  • National Center for Biotechnology Information. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics. [Link]

  • ResearchGate. Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • ResearchGate. The pharmacology of Cilostazol. [Link]

  • YouTube. Measuring 50% Haemolytic Complement Activity Of Serum l Protocol Preview. [Link]

  • National Center for Biotechnology Information. Airway smooth muscle function in asthma. [Link]

  • National Center for Biotechnology Information. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • PCBIS. Intracellular cAMP measurement. [Link]

  • MDPI. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. [Link]

  • Oxford Academic. Demystifying Bitter Taste Receptor Relaxation of Airway Smooth Muscle. [Link]

  • ResearchGate. Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?. [Link]

  • Frontiers. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. [Link]

  • National Center for Biotechnology Information. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. [Link]

  • Complement CH50 Assay Kit Insert. [Link]

  • Agilent. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • ResearchGate. IC50 in human and murine sEH and microsomal stability values of 1, 6a-h.... [Link]

  • AMSBIO. Human Total 50% Complement Hemolytic unit (CH50) Elisa kit. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-(3,4-dimethoxyphenethyl)urea (CAS: 25017-47-4) is a substituted urea intermediate, primarily utilized in the synthesis of pharmaceutical agents such as Ensifentrine (a PDE3/4 inhibitor for COPD).[1][2] Unlike simple urea, this compound possesses significant lipophilicity and potential biological activity.

Critical Directive: Do NOT dispose of this compound via sanitary sewer systems or standard trash. It must be treated as Regulated Chemical Waste intended for high-temperature incineration.

Quick Reference: Disposal Matrix
ParameterSpecification
Waste Stream Solid Organic Chemical Waste (Non-Halogenated)
Primary Hazard Irritant (Eye/Skin); Potential Bioactive Agent
Disposal Method High-Temperature Incineration (Combustion Chamber >1000°C)
Container Type HDPE (High-Density Polyethylene) or Fiber Drum with Liner
Labeling "Non-Hazardous Waste" (if non-regulated) OR "Hazardous Waste" (if mixed with solvents) - Check Local Regs

Technical Context & Hazard Profiling

To ensure safety, we must understand the "why" behind the protocol. This compound is not merely "chemical waste"; it is a pharmacophore building block.

  • Chemical Structure: The molecule consists of a 3,4-dimethoxyphenethyl group attached to a urea moiety.[3][4][5]

  • Bioactivity Concerns: While the urea group generally reduces the acute sympathomimetic toxicity seen in parent phenethylamines, the structural similarity to PDE inhibitors suggests potential biological activity.

  • Physical State: Typically a white to off-white crystalline solid.

  • Dust Hazard: As a solid powder, the primary exposure route is inhalation of dust or direct ocular contact.

Expert Insight: Do not conflate this with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).[2] While both are "ureas," DMPU is a potent reprotoxin and solvent. 1-(3,4-dimethoxyphenethyl)urea is a solid intermediate, but the Precautionary Principle dictates we handle it as a potential bioactive irritant.

Detailed Disposal Protocol

Phase 1: Waste Segregation

In a multi-step synthesis (e.g., Ensifentrine production), waste streams often mix. You must segregate CAS 25017-47-4 based on its state.[2]

  • Solid Waste (Pure/Precipitate):

    • Collect in a dedicated wide-mouth jar (HDPE).

    • Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent potential formation of unstable N-nitroso compounds.

  • Liquid Waste (Mother Liquor):

    • If dissolved in organic solvents (Methanol, DCM), segregate into the Organic Solvent Waste stream.

    • The presence of the urea derivative does not require a separate "P-listed" stream, but the solvent dictates the flammability classification.

Phase 2: Packaging & Labeling
  • Double Bagging: If disposing of contaminated gloves, weigh boats, or paper towels, place them in a clear polyethylene bag, seal it, and place it inside the solid waste drum.

  • Labeling Syntax:

    • Chemical Name: 1-(3,4-dimethoxyphenethyl)urea[1][5][6][7]

    • Constituents: >95% (if pure), or list Solvent %

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary)

Phase 3: Final Disposal (Incineration)

The only validated destruction method for substituted phenylureas to ensure zero environmental persistence is incineration .

  • Mechanism: Thermal oxidation breaks the C-N bonds, converting the molecule to

    
    , 
    
    
    
    , and
    
    
    .
  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) utilizes a facility with a secondary combustion chamber to handle nitrogenous organics.

Emergency Procedures: Spills & Exposure

Spill Cleanup Workflow

If the powder is spilled in the laboratory:

  • Isolate: Mark the area.

  • PPE: Don Nitrile gloves, Lab coat, and N95/P100 respirator (to prevent inhalation of bioactive dust).

  • Containment: Do not dry sweep (generates dust).

  • Removal:

    • Cover spill with wet paper towels (dampened with water or ethanol).

    • Scoop the wet slurry into the solid waste container.

    • Wipe surface 3x with soap and water.

First Aid Logic
  • Eye Contact: Flush immediately for 15 minutes.[8] The urea moiety can be irritating to mucous membranes.

  • Skin Contact: Wash with soap and water.[9] Lipophilic nature means it may penetrate skin slowly; rapid washing is effective.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for disposing of 1-(3,4-dimethoxyphenethyl)urea based on its physical state in your workflow.

DisposalLogic Start Waste Generation: 1-(3,4-dimethoxyphenethyl)urea StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solvent StateCheck->LiquidPath Mother Liquor SolidPkg Package in HDPE Jar or Double-Lined Drum SolidPath->SolidPkg LiquidPkg Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidPath->LiquidPkg Labeling Label: 'Organic Waste' List CAS: 25017-47-4 Hazard: Irritant SolidPkg->Labeling LiquidPkg->Labeling Disposal Ship for High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of 1-(3,4-dimethoxyphenethyl)urea waste.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 122247, 1-(3,4-Dimethoxyphenethyl)urea. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[10] Retrieved from [Link]

  • Veranova. (2024). Ensifentrine: A Novel Dual PDE3/4 Inhibitor for the Treatment of COPD. (Contextualizing the chemical as a pharmaceutical intermediate). Retrieved from [Link]

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Personal protective equipment for handling 1-(3,4-dimethoxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

As a Senior Application Scientist, I prioritize the Precautionary Principle . While 1-(3,4-dimethoxyphenethyl)urea is often classified as a standard organic intermediate, its structural homology to phenethylamines (a class of bioactive monoamine alkaloids) mandates that we handle it with elevated caution beyond simple "irritant" status.

The "Why" Behind the Protocol
  • Structural Analysis: The molecule consists of a lipophilic 3,4-dimethoxyphenethyl tail attached to a polar urea head. This structure facilitates membrane permeability, increasing the risk of systemic absorption via dermal contact or inhalation.

  • Bioactivity Potential: This compound is a known impurity/intermediate in the synthesis of Ensifentrine (a dual PDE3/PDE4 inhibitor). Consequently, it must be treated as a Potent Compound (OEB 2/3 equivalent) until specific toxicology data proves otherwise.

  • Physical State: As a crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 25017-47-4 in a research setting.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm; Inner: 4 mil)The lipophilic dimethoxy- moiety facilitates permeation through latex. Nitrile offers superior resistance to organic nitrogenous compounds. Double gloving provides a visual breach indicator and allows outer glove removal upon contamination without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Standard safety glasses are insufficient for fine powders, which can bypass side shields on air currents. Goggles provide a sealed environment.
Respiratory N95 or P100 Respirator (If outside Fume Hood)Primary Control: All handling must occur in a certified Fume Hood. Secondary Control: If weighing balance is outside the hood, a fit-tested N95 is mandatory to prevent inhalation of particulates (STOT-SE 3 risk).
Body Protection Tyvek® Lab Coat or Sleeve Covers Cotton lab coats can retain dust in the weave, creating a secondary exposure source later. Non-woven polyethylene (Tyvek) repels particulates.

Part 3: Operational Workflow (Visualized)

The following diagram outlines the "Safe Handling Lifecycle" for this compound, emphasizing the critical decision points between containment and exposure.

G Start Start: Task Definition RiskAssess Risk Assessment (Check CAS 25017-47-4 SDS) Start->RiskAssess EngControl Verify Engineering Controls (Fume Hood Flow > 100 fpm) RiskAssess->EngControl PPE_Don Don PPE: Double Nitrile, Goggles, Lab Coat EngControl->PPE_Don Weighing Weighing Procedure (Use Anti-Static Gun) PPE_Don->Weighing Solubilization Solubilization (Dissolve in DMSO/MeOH inside Hood) Weighing->Solubilization SpillCheck Spill or Dust Generation? Solubilization->SpillCheck Decon Decontamination (Wipe with 10% Bleach -> Water) SpillCheck->Decon Yes (Incident) Disposal Disposal (Solid Organic Waste) SpillCheck->Disposal No (Routine) Decon->Disposal

Figure 1: Operational workflow for handling 1-(3,4-dimethoxyphenethyl)urea, prioritizing engineering controls and containment.

Part 4: Step-by-Step Handling Protocols

A. Weighing & Transfer (Critical Step)

Context: Static electricity in low-humidity labs can cause organic crystals to "jump," leading to inhalation risk.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before touching the powder. This prevents the "flying powder" phenomenon common with substituted ureas.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer the solid.

    • Immediate Solubilization: If possible, add your solvent (e.g., DMSO, Methanol) to the weighing boat or vial before removing it from the hood. Handling the compound in solution significantly reduces the risk of airborne exposure.

B. Decontamination & Spill Response

Context: Urea derivatives are generally stable but can be persistent on surfaces.

  • Dry Spills: Do not sweep. Sweeping generates aerosols. Use a HEPA-filtered vacuum or wet-wipe method.

  • Surface Decontamination:

    • Step 1: Wipe with a surfactant (soap/water) to remove the lipophilic organic residue.

    • Step 2: Follow with a water rinse to remove surfactant residue.

    • Note: Strong oxidizers (bleach) are generally not required for deactivation unless specific biological protocols dictate, but they are effective for general lab hygiene.

C. Waste Disposal[1][2][3]
  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (contaminated with organic irritants).

  • Liquid Waste: Segregate into "Organic Solvents (Non-Halogenated)" unless dissolved in DCM/Chloroform.

  • Labeling: clearly mark waste tags with "Contains 1-(3,4-dimethoxyphenethyl)urea - Potential Irritant."

Part 5: References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • ApiSyn Healthcare. (2023). 1-(3,4-Dimethoxyphenethyl)urea Product Data. (Identifying the compound as an Ensifentrine intermediate). [Link]

  • PubChem. (n.d.). Compound Summary: Urea derivatives and general safety.[1] National Library of Medicine. [Link]

Sources

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